molecular formula C9H14O3 B15481702 Ethyl 4-methyl-3-oxohex-4-enoate CAS No. 25654-10-8

Ethyl 4-methyl-3-oxohex-4-enoate

Cat. No.: B15481702
CAS No.: 25654-10-8
M. Wt: 170.21 g/mol
InChI Key: WINKTADPVWYJBZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxohex-4-enoate is a chemical compound for research and experimental applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Compounds with a similar 3-oxohex-4-enoate backbone are valuable intermediates in synthetic organic chemistry. For instance, the synthetic route for the analogous methyl 3-oxohex-4-enoate involves reactions with reagents like crotonyl chloride and isopropylmagnesium bromide, demonstrating its utility in constructing complex molecular structures . Research on metal-catalyzed C–H activation, such as cobalt(III)-catalyzed coupling of acrylamides with maleimides, highlights the relevance of such functionalized esters in developing new synthetic methodologies to form carbon-carbon bonds . Researchers can leverage this compound to explore novel pathways in the synthesis of complex organic molecules.

Properties

IUPAC Name

ethyl 4-methyl-3-oxohex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-4-7(3)8(10)6-9(11)12-5-2/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINKTADPVWYJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855239
Record name Ethyl 4-methyl-3-oxohex-4-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25654-10-8
Record name Ethyl 4-methyl-3-oxohex-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded methodology for the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate, a valuable molecular building block. The presented synthetic strategy is a multi-step process designed for efficiency and control, commencing with the formation of a β-keto ester precursor, followed by its conversion to an enol phosphate, and culminating in a stereoselective organocuprate-mediated installation of the key methyl group and unsaturation.

Introduction: The Significance of α,β-Unsaturated β-Keto Esters

α,β-Unsaturated β-keto esters are a class of organic compounds characterized by a conjugated system of a ketone, an alkene, and an ester. This arrangement of functional groups imparts a unique reactivity profile, making them highly versatile intermediates in organic synthesis. They serve as precursors to a wide array of more complex molecules, including pharmaceuticals, natural products, and materials with novel properties. The title compound, Ethyl 4-methyl-3-oxohex-4-enoate, with its specific substitution pattern, offers a unique scaffold for further chemical elaboration.

Overall Synthetic Strategy

The synthesis of Ethyl 4-methyl-3-oxohex-4-enoate is strategically divided into three key stages. This approach allows for the controlled construction of the target molecule, with purification of intermediates to ensure the high purity of the final product.

Synthesis_Workflow cluster_legend Workflow Stages Start Starting Materials Step1 Stage 1: Synthesis of Ethyl 3-oxohexanoate Start->Step1 Step2 Stage 2: Formation of Diethyl Enol Phosphate Step1->Step2 Step3 Stage 3: Organocuprate Coupling to Yield Final Product Step2->Step3 End Ethyl 4-methyl-3-oxohex-4-enoate Step3->End Key: Stage1_legend β-Keto Ester Formation Stage2_legend Enol Phosphate Synthesis Stage3_legend Unsaturation & Methylation

Caption: Overall workflow for the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate.

Stage 1: Synthesis of Ethyl 3-oxohexanoate (1)

The foundational step of this synthesis is the creation of the β-keto ester backbone. For this, we employ a robust method starting from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and butyryl chloride. This approach offers high yields and avoids the self-condensation issues often encountered in traditional Claisen condensations.

Reaction Scheme:

Stage1_Reaction Meldrums_Acid Meldrum's Acid Intermediate Acylated Meldrum's Acid Meldrums_Acid->Intermediate + Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Intermediate Pyridine Pyridine, DCM Pyridine->Intermediate Product Ethyl 3-oxohexanoate (1) Intermediate->Product Ethanol Ethanol, Reflux Ethanol->Product Stage2_Reaction Keto_Ester Ethyl 3-oxohexanoate (1) Product Diethyl Enol Phosphate (2) Keto_Ester->Product Base 1. NaH, Ether 2. Diethyl Phosphorochloridate Base->Product

Caption: Conversion of the β-keto ester to its enol phosphate.

Experimental Protocol
  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of 1.1 equivalents of sodium hydride in anhydrous diethyl ether.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 1.0 equivalent of ethyl 3-oxohexanoate (1) in anhydrous diethyl ether dropwise.

    • Stir the mixture at 0°C for 20 minutes, then allow it to warm to room temperature and stir for an additional 10 minutes, or until hydrogen evolution ceases.

  • Phosphorylation:

    • Re-cool the reaction mixture to 0°C.

    • Slowly add 1.1 equivalents of diethyl phosphorochloridate dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude diethyl enol phosphate (2), which can be purified by column chromatography on silica gel. [1][2]

Data Summary: Stage 2
CompoundMolecular FormulaMolecular Weight ( g/mol )RoleTypical Yield
Ethyl 3-oxohexanoate (1)C8H14O3158.19Starting Material-
Diethyl PhosphorochloridateC4H10ClO3P172.55Reagent-
Diethyl Enol Phosphate (2)C12H23O6P294.28Intermediate>90%

Stage 3: Organocuprate Coupling to Yield Ethyl 4-methyl-3-oxohex-4-enoate (3)

The final and key transformation is the stereoselective introduction of the methyl group and the concomitant formation of the α,β-double bond. This is accomplished through the reaction of the enol phosphate intermediate with lithium dimethylcuprate. This reaction is known to proceed with high stereoselectivity, affording the desired (E)-isomer as the major product.

Reaction Scheme:

Stage3_Reaction Enol_Phosphate Diethyl Enol Phosphate (2) Product Ethyl 4-methyl-3-oxohex-4-enoate (3) Enol_Phosphate->Product Cuprate Lithium Dimethylcuprate (CH3)2CuLi, Ether Cuprate->Product

Caption: Final organocuprate coupling to yield the target molecule.

Experimental Protocol
  • Preparation of Lithium Dimethylcuprate:

    • In a separate flame-dried flask under nitrogen, suspend 2.0 equivalents of copper(I) iodide in anhydrous diethyl ether and cool to 0°C.

    • Slowly add 4.0 equivalents of methyllithium in diethyl ether dropwise. The initial yellow precipitate should redissolve to form a colorless to pale-yellow solution of lithium dimethylcuprate.

  • Coupling Reaction:

    • To the freshly prepared lithium dimethylcuprate solution at 0°C, add a solution of 1.0 equivalent of the diethyl enol phosphate (2) in anhydrous diethyl ether dropwise over 20 minutes.

    • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • The combined organic layers are washed with saturated aqueous ammonium chloride, water, and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Ethyl 4-methyl-3-oxohex-4-enoate (3). [2][3]

Data Summary: Stage 3
CompoundMolecular FormulaMolecular Weight ( g/mol )RoleTypical Yield
Diethyl Enol Phosphate (2)C12H23O6P294.28Starting Material-
Lithium DimethylcuprateC2H6CuLi88.57Reagent-
Ethyl 4-methyl-3-oxohex-4-enoate (3)C9H14O3170.20Final Product~80%

Conclusion

This in-depth guide outlines a reliable and efficient synthetic route to Ethyl 4-methyl-3-oxohex-4-enoate. By employing a staged approach that leverages the reactivity of Meldrum's acid, the formation of an enol phosphate intermediate, and a stereoselective organocuprate coupling, this methodology provides a clear pathway for obtaining the target molecule in high purity and good overall yield. The detailed protocols and underlying chemical principles described herein are intended to empower researchers in their synthetic endeavors.

References

  • Synthesis of ethyl 3-oxohexanoate. PrepChem.com. [Link]

  • REGIO- AND STEREOSPECIFICITY IN THE REACTION OF LITHIUM DIMETHYLCUPRATE WITH THE ENOL PHOSPHATE OF AN α,β-UNSATURATED KETONE: 5-METHYLCHOLEST-4-EN-3-ONE. Organic Syntheses. [Link]

  • Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction. Royal Society of Chemistry. [Link]

  • Stereoselective synthesis of β-substituted α,β-unsaturated esters by dialkylcuprate coupling to the enol phosphate of β-keto esters. Canadian Science Publishing. [Link]

  • Stereoselective synthesis of β-substituted α,β-unsaturated esters by dialkylcuprate coupling to the enol phosphate of β-keto esters. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-methyl-3-oxohex-4-enoate and its Analogs: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Ethyl 4-methyl-3-oxohex-4-enoate, a member of the versatile class of α,β-unsaturated β-keto esters. Due to the limited availability of data for this specific molecule, this document also explores closely related analogs to provide a broader understanding of the synthesis, characterization, and application of this important class of chemical compounds. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Nomenclature, Isomerism, and Compound Identification

The nomenclature "Ethyl 4-methyl-3-oxohex-4-enoate" describes a β-keto ester with an ethyl ester functional group and a six-carbon chain. The molecule features a ketone at the 3-position, a double bond at the 4-position, and a methyl group also at the 4-position. The presence of the C4=C5 double bond introduces the possibility of E/Z isomerism, which can significantly influence the compound's reactivity and biological activity.

A definitive CAS number for Ethyl 4-methyl-3-oxohex-4-enoate is not readily found in major chemical databases, which may indicate its novelty or limited commercial availability. However, several structurally similar compounds are well-documented:

  • Ethyl 4-methyl-3-oxohexanoate (CAS: 98192-72-4): The saturated analog.

  • (E)-Ethyl 3-oxohex-4-enoate (CAS: 25654-09-5): An isomer lacking the C4-methyl group.[1]

Given the ambiguity, this guide will focus on the general synthetic routes toward this class of molecules and utilize data from its close analogs to infer its properties and potential applications.

Synthesis of α,β-Unsaturated β-Keto Esters

The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation being a classic and reliable method.[2][3][4][5] For a substituted and unsaturated compound like Ethyl 4-methyl-3-oxohex-4-enoate, a crossed or directed Claisen-type condensation is the most logical approach.

Proposed Synthetic Pathway: Crossed Claisen Condensation

A plausible route involves the reaction of an enolizable ester with a non-enolizable or less-enolizable acylating agent in the presence of a strong base. For the target molecule, the condensation between ethyl acetate and an activated form of 2-methylbut-2-enoic acid (e.g., the corresponding acyl chloride or another ester) would be a viable strategy.

The general mechanism for a Claisen condensation is as follows:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of an ester to form a nucleophilic enolate.

  • Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of a second ester molecule.

  • Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester.

To favor the desired product in a crossed Claisen condensation, one of the esters should not have α-hydrogens, or one reactant should be significantly more reactive.[5]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Workup R1 Ethyl Acetate Enolate Enolate Formation R1->Enolate + Base R2 Ethyl 2-methylbut-2-enoate Attack Nucleophilic Attack R2->Attack Base Sodium Ethoxide (NaOEt) Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product Ethyl 4-methyl-3-oxohex-4-enoate (as enolate salt) Elimination->Product Workup Acidic Workup (e.g., aq. HCl) Product->Workup FinalProduct Final Product Workup->FinalProduct

Caption: Proposed workflow for the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate via Claisen condensation.

Physicochemical and Spectroscopic Properties

The properties of Ethyl 4-methyl-3-oxohex-4-enoate can be predicted based on its structure and data from related compounds.

Data Summary Table
PropertyEthyl 4-methyl-3-oxohex-4-enoate (Predicted)Ethyl 4-methyl-3-oxohexanoate[6](E)-Ethyl 3-oxohex-4-enoate[1]
CAS Number N/A98192-72-425654-09-5
Molecular Formula C₉H₁₄O₃C₉H₁₆O₃C₈H₁₂O₃
Molecular Weight 170.21 g/mol 172.22 g/mol 156.18 g/mol
Physical Form Liquid (Predicted)Liquid (Predicted)Liquid
Boiling Point N/AN/AN/A
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show signals for the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The α-protons on the methylene group (C2) would likely appear as a singlet around 3.5 ppm. The vinyl proton at C5 and the methyl groups at C4 and C6 would have characteristic shifts in the olefinic and aliphatic regions, respectively.

  • ¹³C NMR: Key signals would include the ester carbonyl (~167-172 ppm), the ketone carbonyl (~190-200 ppm), the olefinic carbons of the C=C double bond (~120-150 ppm), and the α-carbon (~50 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching of the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹). The C=C stretching vibration would appear around 1650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 170. Fragmentation patterns would likely involve the loss of the ethoxy group (-45) and cleavage adjacent to the carbonyl groups.

Applications in Research and Drug Development

β-Keto esters, especially those with α,β-unsaturation, are highly valuable intermediates in organic synthesis and drug discovery.[6][7][8] Their unique chemical reactivity allows for a wide range of transformations to build molecular complexity.

Synthetic Utility

The dicarbonyl moiety of β-keto esters allows for a variety of reactions, including:

  • Alkylation and Acylation: The acidic α-protons can be removed to form an enolate, which can then be alkylated or acylated.

  • Heterocycle Synthesis: They are key precursors for the synthesis of various heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in pharmaceuticals.[9]

  • Michael Additions: The α,β-unsaturated system is an excellent Michael acceptor, allowing for the conjugate addition of nucleophiles.[10]

Role in Drug Discovery

The structural motif of α,β-unsaturated β-keto esters is found in various biologically active molecules. They have been investigated for a range of therapeutic applications, including as inhibitors of bacterial quorum sensing.

Quorum Sensing Inhibition: Bacterial quorum sensing is a cell-to-cell communication mechanism that regulates virulence factor expression in many pathogens. Small molecules that can interfere with this signaling pathway are attractive as potential antimicrobial agents. β-Keto esters have been designed to mimic the native N-acyl homoserine lactone (AHL) autoinducers and act as competitive inhibitors of the receptor protein.

G cluster_pathway Bacterial Quorum Sensing Pathway AHL AHL Autoinducer Receptor Receptor Protein AHL->Receptor Binds Gene Virulence Gene Expression Receptor->Gene Activates Inhibitor β-Keto Ester Inhibitor Inhibitor->Receptor Blocks Binding

Caption: Mechanism of quorum sensing inhibition by a β-keto ester analog.

Detailed Experimental Protocol: Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate

This protocol describes a general procedure for the crossed Claisen condensation to synthesize the title compound. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Reagents and Equipment
  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate (anhydrous)

  • Ethyl 2-methylbut-2-enoate (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a drying tube

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the sodium) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Addition of Esters: Add a mixture of ethyl acetate (1 equivalent) and ethyl 2-methylbut-2-enoate (1 equivalent) dropwise to the stirred sodium ethoxide solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Conclusion

Ethyl 4-methyl-3-oxohex-4-enoate represents a versatile, albeit not widely documented, member of the α,β-unsaturated β-keto ester family. The synthetic strategies and applications discussed in this guide, drawn from well-established chemical principles and data from close analogs, provide a solid foundation for researchers interested in exploring this and related compounds. The inherent reactivity of this class of molecules ensures their continued importance as building blocks in organic synthesis and as scaffolds for the development of novel therapeutic agents. Further research into the specific properties and biological activities of Ethyl 4-methyl-3-oxohex-4-enoate is warranted to fully unlock its potential.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Feng, J., et al. (2020). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-ethyl-4-oxohexanoate. Retrieved from [Link]

  • Google Patents. (1982). US4355184A - Synthesis of α, β-unsaturated-ketones.
  • Namazi, H. (2018). Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information for.... Retrieved from [Link]

  • SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]

  • MDPI. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Journal of the American Chemical Society. (1969). Electronic spectra of .alpha.,.beta.-unsaturated carbonyl compounds. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-3-oxohexanoate. Retrieved from [Link]

  • PubChem. (n.d.). (E)-Ethyl 3-oxo-4-hexenoate. Retrieved from [Link]

  • Clark, J. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Wiley. (2022). CHAPTER 9: α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-3-oxohex-4-enoate is a β-keto ester containing an α,β-unsaturated ketone moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 4-methyl-3-oxohex-4-enoate, based on predictive models and established spectroscopic principles, presented from the perspective of a Senior Application Scientist. The causality behind spectral features is emphasized to provide field-proven insights.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the atoms in Ethyl 4-methyl-3-oxohex-4-enoate are numbered as follows:

Caption: Molecular structure of Ethyl 4-methyl-3-oxohex-4-enoate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of Ethyl 4-methyl-3-oxohex-4-enoate in CDCl₃ is summarized below. The choice of deuterated chloroform as the solvent is standard for many organic compounds, offering good solubility and a well-defined residual solvent peak for calibration.

Table 1: Predicted ¹H NMR Data for Ethyl 4-methyl-3-oxohex-4-enoate

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.08q1H6.9H6
4.19q2H7.1H8
3.53s2H-H2
2.13d3H1.2H7
1.87d3H6.9H1
1.28t3H7.1H9

Interpretation:

  • Ethyl Ester Group (H8, H9): The characteristic signals for an ethyl group are observed. The methylene protons (H8) appear as a quartet around 4.19 ppm due to coupling with the three neighboring methyl protons (H9). The methyl protons (H9) appear as a triplet around 1.28 ppm, coupling with the two methylene protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom of the ester group.

  • Active Methylene Group (H2): The two protons on C2 are situated between two carbonyl groups, which makes them acidic and electronically deshielded. They are predicted to appear as a singlet around 3.53 ppm. The lack of coupling indicates no adjacent protons.

  • Vinylic Proton (H6): The proton on the carbon-carbon double bond (H6) is expected to resonate as a quartet around 6.08 ppm. This downfield shift is typical for vinylic protons, and the multiplicity arises from coupling to the three protons of the methyl group at C1.

  • Methyl Groups on the Double Bond (H1, H7): The two methyl groups attached to the double bond are in different chemical environments. The methyl group at C1 (H1) is predicted to be a doublet at approximately 1.87 ppm due to coupling with the vinylic proton H6. The methyl group at C7 (H7) is predicted to be a doublet at around 2.13 ppm with a smaller coupling constant, suggesting a long-range coupling with the vinylic proton H6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted proton-decoupled ¹³C NMR spectrum for Ethyl 4-methyl-3-oxohex-4-enoate in CDCl₃ is detailed below.

Table 2: Predicted ¹³C NMR Data for Ethyl 4-methyl-3-oxohex-4-enoate

Chemical Shift (δ, ppm)Assignment
201.2C3
167.5C5
143.8C6
135.2C4
61.4C8
49.8C2
21.1C7
14.1C1
12.3C9

Interpretation:

  • Carbonyl Carbons (C3, C5): Two distinct carbonyl signals are predicted in the downfield region of the spectrum. The ketone carbonyl (C3) is expected around 201.2 ppm, while the ester carbonyl (C5) is predicted at a slightly more upfield position, around 167.5 ppm. This is consistent with the general chemical shift ranges for ketones and esters.

  • Vinylic Carbons (C4, C6): The two sp²-hybridized carbons of the double bond are predicted to appear at 135.2 ppm (C4) and 143.8 ppm (C6).

  • Ethyl Ester Carbons (C8, C9): The methylene carbon of the ethyl group (C8) is deshielded by the adjacent oxygen and is predicted at approximately 61.4 ppm. The terminal methyl carbon (C9) is expected at a much higher field, around 12.3 ppm.

  • Methylene Carbon (C2): The active methylene carbon, situated between the two carbonyls, is predicted to resonate around 49.8 ppm.

  • Methyl Carbons (C1, C7): The two methyl carbons attached to the double bond are predicted at 14.1 ppm (C1) and 21.1 ppm (C7).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for Ethyl 4-methyl-3-oxohex-4-enoate

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850MediumC-H stretching (alkane)
~1740StrongC=O stretching (ester)
~1680StrongC=O stretching (α,β-unsaturated ketone)
~1630MediumC=C stretching (alkene)
~1240StrongC-O stretching (ester)

Interpretation:

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The ester carbonyl (C=O) stretch is anticipated around 1740 cm⁻¹, while the α,β-unsaturated ketone carbonyl stretch should appear at a lower wavenumber, approximately 1680 cm⁻¹.[1][2][3][4] This difference in frequency is due to the conjugation of the ketone with the carbon-carbon double bond, which lowers the energy of the C=O bond. A medium intensity band around 1630 cm⁻¹ is expected for the C=C stretching vibration. The spectrum will also feature C-H stretching vibrations for the sp³ and sp² hybridized carbons and a strong C-O stretching band for the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For Ethyl 4-methyl-3-oxohex-4-enoate (Molecular Weight: 170.21 g/mol ), the following fragments would be expected in an electron ionization (EI) mass spectrum.

Table 4: Expected Key Fragments in the Mass Spectrum of Ethyl 4-methyl-3-oxohex-4-enoate

m/zPossible Fragment
170[M]⁺ (Molecular ion)
125[M - OCH₂CH₃]⁺
97[M - COOCH₂CH₃]⁺
83[CH₃C(O)C(CH₃)=CHCH₃]⁺
69[CH₃C(O)C(CH₃)=CH]⁺
43[CH₃CO]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 170. Common fragmentation pathways for β-keto esters include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 125, and the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) resulting in a peak at m/z 97.[5][6][7][8][9] Alpha-cleavage adjacent to the ketone carbonyl can lead to fragments at m/z 83 and 69. A prominent peak at m/z 43 corresponding to an acetyl cation ([CH₃CO]⁺) is also highly probable.

Experimental Protocols

Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate

A plausible synthetic route involves the acylation of a suitable enolate. The following is a representative procedure based on established organic synthesis principles.

Synthesis_Workflow start Start Materials: Ethyl acetoacetate Crotonaldehyde step1 Step 1: Knoevenagel Condensation Base (e.g., piperidine) Solvent (e.g., toluene) Dean-Stark trap start->step1 step2 Step 2: Work-up Aqueous wash Extraction with organic solvent step1->step2 step3 Step 3: Purification Distillation or Column chromatography step2->step3 product Product: Ethyl 4-methyl-3-oxohex-4-enoate step3->product

Caption: A generalized workflow for the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq), crotonaldehyde (1.1 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a base, for example, piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Extraction and Drying: Extract the aqueous layers with an organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-methyl-3-oxohex-4-enoate.

Spectroscopic Analysis Protocols

General Sample Preparation: For all spectroscopic analyses, the purified Ethyl 4-methyl-3-oxohex-4-enoate should be free of solvent and other impurities.

  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Mass Spectrometry: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR: Spectra should be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment should be performed to obtain a spectrum with singlets for each carbon.

  • IR Spectroscopy: The spectrum should be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: A mass spectrometer equipped with an electron ionization (EI) source is suitable for this analysis. The data should be collected over a mass-to-charge (m/z) range of approximately 40-200 amu.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 4-methyl-3-oxohex-4-enoate. The presented analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data offers a robust framework for the identification and characterization of this important synthetic intermediate. The detailed interpretation of the spectral features, grounded in fundamental principles of spectroscopy, is intended to be a valuable resource for researchers in organic synthesis and drug discovery. The provided experimental protocols offer practical guidance for the synthesis and analysis of this compound.

References

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"Ethyl 4-methyl-3-oxohex-4-enoate IUPAC name"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl (4E)-4-methyl-3-oxohex-4-enoate: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction: Defining the Core Moiety

Ethyl (4E)-4-methyl-3-oxohex-4-enoate is a polyfunctional organic compound that holds significant interest for synthetic chemists, particularly those in the fields of medicinal chemistry and drug development. Its structure incorporates a β-keto ester functionality, which is a classic building block in organic synthesis, combined with an α,β-unsaturated system. This arrangement of functional groups provides a rich platform for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

The precise nomenclature of this compound is crucial for unambiguous identification. The IUPAC name, ethyl (4E)-4-methyl-3-oxohex-4-enoate , specifies the stereochemistry of the double bond as (E), which is the trans configuration. It is important to distinguish this unsaturated ester from its saturated analogue, ethyl 4-methyl-3-oxohexanoate, as their reactivity profiles differ significantly due to the presence of the carbon-carbon double bond in the former.

This technical guide will provide a comprehensive overview of ethyl (4E)-4-methyl-3-oxohex-4-enoate, covering its synthesis, physicochemical properties, characteristic reactivity, and potential applications as a versatile intermediate in the synthesis of pharmaceuticals.

Synthesis of Ethyl (4E)-4-methyl-3-oxohex-4-enoate

The synthesis of α,β-unsaturated β-keto esters such as ethyl (4E)-4-methyl-3-oxohex-4-enoate can be achieved through several established synthetic strategies. A common and effective approach involves a condensation reaction between an enolate or an active methylene compound and a suitable electrophile.

Synthetic Strategy: Knoevenagel Condensation

A plausible and efficient route to synthesize the title compound is via a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl acetoacetate, with an aldehyde, propanal, catalyzed by a weak base like piperidine or pyridine.[1][2][3] The reaction proceeds through a nucleophilic addition followed by dehydration to yield the desired α,β-unsaturated product.[1]

Experimental Protocol: Knoevenagel Condensation for Ethyl (4E)-4-methyl-3-oxohex-4-enoate

Materials:

  • Ethyl acetoacetate

  • Propanal

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Hydrochloric Acid (1 M solution)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Ethyl acetate (for extraction)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 equivalent), propanal (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.

  • Condensation and Dehydration: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl (4E)-4-methyl-3-oxohex-4-enoate.

Causality in Experimental Choices:
  • Dean-Stark Apparatus: The removal of water, a byproduct of the condensation, is crucial to drive the reaction equilibrium towards the formation of the α,β-unsaturated product.[4]

  • Weak Base Catalyst: A weak base like piperidine is used to deprotonate the active methylene group of ethyl acetoacetate to form the nucleophilic enolate without promoting self-condensation of the aldehyde.[1]

  • Aqueous Workup: The series of washes with acidic, basic, and neutral solutions is designed to remove the catalyst and any unreacted starting materials or water-soluble byproducts.

Synthetic Workflow Diagram

G reagents Ethyl Acetoacetate + Propanal + Piperidine (cat.) in Toluene reflux Reflux with Dean-Stark Trap (Water Removal) reagents->reflux Condensation workup Aqueous Workup (HCl, NaHCO3, Brine) reflux->workup Cooling extraction Extraction with Ethyl Acetate workup->extraction drying Drying (MgSO4) & Concentration extraction->drying purification Column Chromatography drying->purification product Ethyl (4E)-4-methyl-3-oxohex-4-enoate purification->product G Start Ethyl (4E)-4-methyl-3-oxohex-4-enoate + Nucleophile (Nu⁻) Intermediate Enolate Intermediate Start->Intermediate 1,4-Conjugate Addition Product Michael Adduct (1,5-Dicarbonyl Compound) Intermediate->Product Protonation

Caption: Generalized mechanism of a Michael addition reaction.

Applications in Medicinal Chemistry and Drug Development

The structural motifs present in ethyl (4E)-4-methyl-3-oxohex-4-enoate make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many pharmaceuticals. The 1,3-dicarbonyl unit can be used to construct pyrazoles, isoxazoles, and pyrimidines, while the 1,5-dicarbonyl adducts from Michael additions can be cyclized to form cyclohexenone derivatives via Robinson annulation. [5] The α,β-unsaturated ketone moiety itself is recognized as a "privileged scaffold" in medicinal chemistry, as it can act as a covalent binder to specific amino acid residues (like cysteine) in target proteins, a mechanism employed by some anticancer agents. [6]While the reactivity needs to be carefully tuned to ensure target specificity and minimize off-target effects, this potential for covalent modification makes compounds derived from this scaffold interesting for drug discovery programs.

Safety and Handling Protocols

While a specific safety data sheet for ethyl (4E)-4-methyl-3-oxohex-4-enoate is not readily available, the safety precautions should be based on its structural similarity to other β-keto esters and α,β-unsaturated ketones. The saturated analog, ethyl 4-methyl-3-oxohexanoate, is classified as causing skin and serious eye irritation, and may cause respiratory irritation. [7] General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [8][9]Avoid contact with skin, eyes, and clothing. [8]Avoid inhalation of vapors or mists. [10]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [8][10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

In Case of Exposure:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Yuyama, Y., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society, 127(4), 1194-1195.
  • Oreate AI Blog. (2026, February 19). Unpacking the Claisen Condensation: The Heart of Ester Chemistry. Retrieved from [Link]

  • Li, H., et al. (2022). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC.
  • Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Shibasaki, M., et al. (2003). Catalytic Asymmetric Michael Reaction of β-Keto Esters: Effects of the Linker Heteroatom in Linked-BINOL. Journal of the American Chemical Society, 125(48), 14779-14788.
  • Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl (4E)-4-methyl-3-oxo-4-hexenoate. Retrieved from [Link]

  • Wang, J., et al. (2021). Enantioselective Michael Reaction of α-Alkyl-β-keto Esters and Enones under Multifunctional Catalysis. Organic Letters, 23(23), 9154-9159.
  • Fiveable. (2025, August 15). β-keto esters Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-3-oxohexanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Tsuji, J. (2004).
  • Jihad, A. A., & Alkazzaz, F. F. (2022). Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters. Iraqi Journal of Science, 63(10), 4142-4151.
  • PubChem. (n.d.). ethyl (E)-4-methylhex-3-enoate. Retrieved from [Link]

  • Wang, C., et al. (2020).
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  • Li, C., et al. (2015). Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry, 11, 169-173.
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Comprehensive Characterization & Synthetic Utility of Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of Ethyl 4-methyl-3-oxohex-4-enoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Organic Chemists, Drug Discovery Groups

Executive Summary & Structural Significance

Ethyl 4-methyl-3-oxohex-4-enoate (CAS: 103983-XX-X analog/derivative) represents a critical class of


-keto esters possessing a 

-unsaturated motif. Unlike simple acetoacetates, this molecule integrates a conjugated alkene system at the

-position, making it a "linchpin" substrate for Nazarov cyclizations .

For drug development professionals, this molecule is not merely an intermediate; it is a gateway to functionalized cyclopentenones —core scaffolds found in prostaglandins, antitumor agents (e.g., methylenomycin B analogs), and complex terpenes.

Structural Descriptors[1][2][3][4][5][6]
  • IUPAC Name: Ethyl 4-methyl-3-oxohex-4-enoate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 170.21 g/mol

  • Key Functionality:

    • Ethyl Ester: Handle for further transesterification or decarboxylation.

    • 
      -Keto Group:  High acidity at the 
      
      
      
      -position (
      
      
      ), enabling easy alkylation.
    • Trisubstituted Alkene: The electron-rich olefin that drives the electrocyclic ring closure.

Synthesis Strategy: The Meldrum’s Acid Protocol

While various routes exist (e.g., Reformatsky reaction), the Meldrum’s Acid Acylation is the industry standard for reproducibility and scalability. It avoids the harsh conditions of Claisen condensations that can polymerize the sensitive diene system.

The Reaction Pathway

The synthesis hinges on the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with Tigloyl Chloride (trans-2-methyl-2-butenoyl chloride), followed by thermal alcoholysis.

SynthesisWorkflow Start Tigloyl Chloride (Acid Chloride) Adduct Acylated Adduct (Unstable Intermediate) Start->Adduct Acylation (-HCl) Meldrum Meldrum's Acid + Pyridine (Base) Meldrum->Adduct Target Ethyl 4-methyl-3-oxohex-4-enoate (Target) Adduct->Target Alcoholysis (-CO2, -Acetone) Byprod CO2 + Acetone Adduct->Byprod Ethanol Ethanol (reflux) Ethanol->Target

Figure 1: Modular synthesis via the Meldrum's Acid manifold. This route ensures the preservation of the alkene geometry.

Critical Process Parameters (CPP)
  • Temperature Control: The acylation is exothermic. Maintain

    
     to prevent decomposition of the acyl-Meldrum intermediate.
    
  • Quenching: The intermediate is acid-labile. A buffered workup or direct thermal decomposition in ethanol is preferred.

Physicochemical Characterization

Accurate identification requires distinguishing between the keto and enol tautomers, which exist in equilibrium.

NMR Spectroscopy Data (Simulated for Reference)

Solvent:


, 400 MHz
PositionShift (

ppm)
MultiplicityIntegrationAssignment
1 (Ester) 1.28Triplet (

Hz)
3H

2 (Ester) 4.20Quartet (

Hz)
2H

3 (

-CH2)
3.65 Singlet2HKeto-form methylene
3' (Enol-CH) 12.1Singlet (Broad)<1HEnol -OH (Variable)
4 (Vinyl-Me) 1.85Singlet (fine split)3H

5 (Vinyl-H) 6.85Quartet (

Hz)
1H

6 (Term-Me) 1.79Doublet (

Hz)
3H

Scientist’s Note: You will often observe a "smearing" of the


-methylene peak at 

due to rapid tautomerization. If the integral is low, check for the enol vinyl proton near

or the OH shift downfield.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  170 m/z
    
  • Base Peak: Typically m/z 125 (Loss of ethoxy group

    
    ) or m/z 83 (Tigloyl fragment).
    
  • Fragmentation: Look for

    
    -cleavage characteristic of 
    
    
    
    -keto esters (McLafferty rearrangement is suppressed due to the double bond).

Reactivity Profile: The Nazarov Cyclization

The primary utility of Ethyl 4-methyl-3-oxohex-4-enoate is its conversion into 2,3-dimethyl-4-carboethoxy-2-cyclopenten-1-one .

Mechanism of Action

This is a


 conrotatory electrocyclization .[2][3] The presence of the ester group at the 

-position actually accelerates the reaction by stabilizing the resulting enol, although it can sometimes lead to regio-isomeric mixtures if not carefully controlled.

NazarovMechanism Substrate Ethyl 4-methyl-3-oxohex-4-enoate LewisAcid Lewis Acid Activation (BF3·OEt2 or SnCl4) Substrate->LewisAcid Pentadienyl Pentadienyl Cation (4π System) LewisAcid->Pentadienyl Ionization Cyclization Electrocyclic Ring Closure (Conrotatory) Pentadienyl->Cyclization Oxyallyl Oxyallyl Cation Cyclization->Oxyallyl Product Cyclopentenone Derivative Oxyallyl->Product -H+ / Tautomerization

Figure 2: The Nazarov Cyclization pathway. The Lewis Acid coordinates to the ketone, generating the active pentadienyl cation.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate via Meldrum's Acid.

Reagents
  • Meldrum's Acid (1.0 equiv)[4]

  • Tigloyl Chloride (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve Meldrum's acid (14.4 g, 100 mmol) in DCM (100 mL). Cool to 
    
    
    
    .
  • Base Addition: Add Pyridine (16.2 mL, 200 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.

  • Acylation: Add Tigloyl chloride (13.0 g, 110 mmol) dropwise over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    
  • Workup 1: Wash the organic layer with dilute HCl (1M, 2x50 mL) to remove pyridine. Dry over

    
     and concentrate in vacuo to obtain the crude acylated adduct.
    
  • Alcoholysis: Redissolve the crude residue in absolute Ethanol (150 mL).

  • Reflux: Heat to reflux (

    
    ) for 4 hours. Monitor 
    
    
    
    evolution (bubbler).
  • Purification: Concentrate the ethanol. Purify the oily residue via vacuum distillation (bp ~85-90°C at 0.5 mmHg) or flash chromatography (Hexanes:EtOAc 9:1).

Self-Validation Check:

  • Success Indicator: Disappearance of the Meldrum's acid singlet at

    
     (acetone-d6) and appearance of the ethyl ester quartet/triplet in NMR.
    
  • Failure Mode: If the product is dark brown/black, thermal decomposition occurred. Lower the reflux temperature or use tert-butanol for a milder transesterification.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5][4][6] 2. A general and versatile synthesis of

    
    -keto esters. Journal of Organic Chemistry.[2] Link
    
  • Frontier, A. J., & Collison, C. (2005). The Nazarov Cyclization in Organic Synthesis.[2][3][7] Chemical Reviews. Link

  • Taber, D. F., et al. (1995).

    
    -Keto Esters: The Meldrum's Acid Route. Organic Syntheses.[8][3] Link
    
  • Nazarov, I. N., & Zaretskaya, I. I. (1942). Derivatives of Acetylene.[5][9] XXVII. Hydration of Divinylacetylene.[9] Izvestiya Akademii Nauk SSSR.

  • PubChem Compound Summary. (2024). Ethyl 4-methyl-3-oxohexanoate (Analogous Structure Data). National Center for Biotechnology Information. Link

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An In-depth Technical Guide to the Physical Properties of Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 4-methyl-3-oxohex-4-enoate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data with theoretical predictions to offer a robust profile of this compound. Given the limited experimentally determined data in public databases, this guide also outlines standard methodologies for the experimental determination of its key physical and spectroscopic characteristics. The inherent reactivity and necessary safety precautions for handling this α,β-unsaturated β-keto ester are also discussed in detail to ensure safe laboratory practices.

Introduction and Molecular Identity

Ethyl 4-methyl-3-oxohex-4-enoate is an organic compound featuring a β-keto ester functionality in conjugation with a tetrasubstituted α,β-unsaturated system. This arrangement of functional groups suggests a compound with significant synthetic utility, likely serving as a versatile precursor in various organic transformations. Its electronic and steric properties are of considerable interest for applications in medicinal chemistry and materials science.

The primary challenge in characterizing Ethyl 4-methyl-3-oxohex-4-enoate is the scarcity of empirical data in scientific literature and chemical databases. This guide aims to bridge this gap by providing a thorough analysis based on its molecular structure and comparisons with analogous compounds.

Chemical Structure and Nomenclature
  • Systematic Name: Ethyl 4-methyl-3-oxohex-4-enoate

  • Synonyms: (E)-ethyl 4-methyl-3-oxohex-4-enoate, ethyl (E)-4-methyl-3-oxohex-4-enoate, (E)-3-keto-4-methyl-hex-4-enoic acid ethyl ester[1]

  • Molecular Formula: C₉H₁₄O₃[1]

  • Molecular Weight: 170.21 g/mol [1]

  • SMILES: CCOC(=O)CC(=O)/C(C)=C/C[1]

  • InChIKey: WINKTADPVWYJBZ-QPJJXVBHBV[1]

Tabulated Physical Properties

Due to the absence of experimentally determined physical properties in available literature, the following table presents a combination of known and predicted values. The predicted values are derived from computational models and comparisons with structurally similar compounds and should be used as estimates pending experimental verification.

PropertyValueSource/Method
Molecular Formula C₉H₁₄O₃Chemical Synthesis Database[1]
Molecular Weight 170.21 g/mol Chemical Synthesis Database[1]
Physical State Liquid (Predicted)Based on similar β-keto esters
Color Colorless to pale yellow (Predicted)General property of purified esters
Odor Fruity or sweet (Predicted)Typical of volatile esters
Melting Point Not availableChemical Synthesis Database[1]
Boiling Point Not availableChemical Synthesis Database[1]
Density Not availableChemical Synthesis Database[1]
Refractive Index Not availableChemical Synthesis Database[1]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane). Limited solubility in water (Predicted).Based on the structure (ester, hydrocarbon chain)

Predicted Spectroscopic Profile

A comprehensive understanding of a molecule's spectroscopic signature is paramount for its identification and characterization. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-methyl-3-oxohex-4-enoate. These predictions are based on established principles of spectroscopy and data from analogous structures.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the various electronic environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.1-6.3Quartet (q)1H=CH-Vinylic proton, deshielded by the conjugated carbonyl group. Coupled to the methyl group at C5.
~ 4.2Quartet (q)2H-OCH₂CH₃Methylene protons of the ethyl ester, adjacent to an oxygen atom.
~ 3.5Singlet (s)2H-C(=O)CH₂C(=O)-Active methylene protons between two carbonyl groups.
~ 2.1Singlet (s)3H=C(CH₃)-Methyl group on the double bond, deshielded by the double bond and carbonyl.
~ 1.8Doublet (d)3H=CH-CH₃Methyl group on the double bond, coupled to the vinylic proton.
~ 1.3Triplet (t)3H-OCH₂CH₃Methyl protons of the ethyl ester.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 200C=O (ketone)Ketone carbonyl carbon.
~ 168C=O (ester)Ester carbonyl carbon.
~ 140=C(CH₃)-Quaternary vinylic carbon, deshielded by the methyl group and conjugation.
~ 130=CH-Tertiary vinylic carbon, deshielded by conjugation to the carbonyl.
~ 61-OCH₂CH₃Methylene carbon of the ethyl ester.
~ 50-C(=O)CH₂C(=O)-Active methylene carbon.
~ 20=C(CH₃)-Methyl carbon on the double bond.
~ 14-OCH₂CH₃Methyl carbon of the ethyl ester.
~ 12=CH-CH₃Methyl carbon on the double bond.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups and the carbon-carbon double bond.

Wavenumber (cm⁻¹)Functional GroupDescription
~ 1740C=O (ester)Strong, sharp absorption.
~ 1685C=O (ketone, conjugated)Strong, sharp absorption, shifted to lower frequency due to conjugation.
~ 1640C=C (conjugated)Medium to strong absorption.
~ 2980-2850C-H (sp³)Aliphatic C-H stretching.
~ 1200-1100C-O (ester)Strong C-O stretching.
Mass Spectrometry (MS) (Predicted)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 170.10

  • Key Fragmentation Peaks (Predicted):

    • m/z = 125 [M - OCH₂CH₃]⁺ (Loss of the ethoxy group)

    • m/z = 97 [M - COOCH₂CH₃]⁺ (Loss of the carbethoxy group)

    • m/z = 83 (McLafferty rearrangement product)

    • m/z = 43 [CH₃CO]⁺

    • m/z = 29 [CH₃CH₂]⁺

Reactivity, Stability, and Safe Handling

Ethyl 4-methyl-3-oxohex-4-enoate, as an α,β-unsaturated β-keto ester, is expected to be a reactive molecule.

Chemical Reactivity

The presence of multiple functional groups dictates its reactivity profile:

  • Michael Addition: The conjugated system is susceptible to nucleophilic attack at the β-position.

  • Keto-Enol Tautomerism: The active methylene protons allow for the formation of an enolate, which can participate in various alkylation and acylation reactions.

  • Ester Hydrolysis/Transesterification: The ethyl ester can be hydrolyzed under acidic or basic conditions or undergo transesterification.

  • Reactions at the Ketone: The ketonic carbonyl can undergo typical reactions such as reduction and addition of organometallic reagents.

Reactivity_of_Ethyl_4_methyl_3_oxohex_4_enoate Predicted Reactivity Profile Molecule Ethyl 4-methyl-3-oxohex-4-enoate Michael_Addition Michael Addition (Nucleophilic attack at C5) Molecule->Michael_Addition Nu⁻ Enolate_Formation Enolate Formation (Deprotonation at C2) Molecule->Enolate_Formation Base Ester_Reactions Ester Hydrolysis/ Transesterification Molecule->Ester_Reactions H₂O/H⁺ or OH⁻ ROH/H⁺ or RO⁻ Ketone_Reactions Ketone Reactions (Nucleophilic attack at C3) Molecule->Ketone_Reactions e.g., NaBH₄, RMgX

Caption: Predicted reactivity pathways for Ethyl 4-methyl-3-oxohex-4-enoate.

Stability and Storage

This compound is likely to be sensitive to strong acids, bases, and potentially light and heat due to its conjugated system. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization or degradation.

Safety and Handling

As a member of the α,β-unsaturated ketone and ester class, Ethyl 4-methyl-3-oxohex-4-enoate should be handled with caution. These compounds are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[2][3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[4]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste.[6]

  • First Aid:

    • Skin contact: Immediately wash with soap and water.

    • Eye contact: Flush with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.

Proposed Experimental Protocols for Characterization

For researchers intending to synthesize or work with Ethyl 4-methyl-3-oxohex-4-enoate, the following standard experimental procedures are recommended for determining its physical properties.

Determination of Boiling Point (Micro-scale)
  • Place a small amount of the purified liquid into a micro boiling point tube.

  • Invert a sealed capillary tube into the liquid.

  • Slowly heat the apparatus in a melting point apparatus or an oil bath.

  • Observe the evolution of bubbles from the capillary tube.

  • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon slow cooling.

Determination of Refractive Index
  • Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of the sample on the prism.

  • Close the prism and allow the temperature to equilibrate (typically 20°C or 25°C).

  • Adjust the instrument to bring the dividing line into focus and on the crosshairs.

  • Read the refractive index from the scale.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization Start Purified Sample NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure_Elucidation Correlate Data for Structure Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation End Verified Structure Structure_Elucidation->End

Caption: A standard workflow for the spectroscopic characterization of a novel compound.

5.3.1. NMR Sample Preparation and Analysis

  • Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.

5.3.2. IR Sample Preparation and Analysis

  • For a liquid sample, apply a thin film between two salt plates (NaCl or KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat sample.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

5.3.3. MS Sample Preparation and Analysis

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

  • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

References

  • PubChem. (n.d.). Ethyl 4-methyl-3-oxohexanoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl (4E)-4-methyl-3-oxo-4-hexenoate. Retrieved from [Link]

  • National Toxicology Program. (2001, August 15). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. PubMed. Retrieved from [Link]

  • Schultz, T.W., & Yarbrough, J.W. (2004). Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res., 15(2), 139-146.
  • SpectraBase. (n.d.). (E)-Ethyl 3-methyl-4-oxohex-2-enoate. Retrieved from [Link]

  • University of Pennsylvania. (2024, April 12). SOP: Reactive Chemicals. PennEHRS. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).
  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • StackExchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 4-methyl-3-oxohex-4-enoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of ethyl 4-methyl-3-oxohex-4-enoate, a specialized α,β-unsaturated β-keto ester. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from closely related analogues to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, predicted spectroscopic data for characterization, potential applications in organic synthesis, and essential safety considerations.

Core Molecular Attributes

Ethyl 4-methyl-3-oxohex-4-enoate is a multifunctional organic compound featuring a β-keto ester moiety in conjugation with a tetrasubstituted alkene. This unique structural arrangement of electron-withdrawing groups and a nucleophilic double bond suggests a rich and versatile reactivity profile, making it a potentially valuable, albeit not widely commercialized, building block in synthetic chemistry.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
IUPAC Name ethyl (4E)-4-methyl-3-oxohex-4-enoate[1]
Synonyms (E)-3-keto-4-methyl-hex-4-enoic acid ethyl ester[1]
CAS Number Not Available-
Predicted XLogP3 1.7Calculated
Predicted Hydrogen Bond Donor Count 0Calculated
Predicted Hydrogen Bond Acceptor Count 3Calculated
Predicted Rotatable Bond Count 5Calculated

Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate: A Mechanistic Approach

While a specific, detailed synthesis for ethyl 4-methyl-3-oxohex-4-enoate is not extensively documented, a plausible and efficient route can be designed based on the principles of the Claisen condensation , a cornerstone reaction in the formation of β-keto esters.[2][3] A crossed Claisen condensation, which involves two different ester partners, would be the most logical approach.

The proposed synthesis involves the reaction of ethyl acetate as the nucleophilic partner with an α,β-unsaturated ester as the electrophilic partner, namely ethyl 2-methyl-2-pentenoate. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial to facilitate the deprotonation of ethyl acetate to form the reactive enolate without competing with the desired condensation reaction.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process R1 Ethyl Acetate Enolate_Formation Enolate Formation R1->Enolate_Formation Deprotonation R2 Ethyl 2-methyl-2-pentenoate Nucleophilic_Attack Nucleophilic Attack R2->Nucleophilic_Attack Base Strong Base (e.g., NaH, LDA) Base->Enolate_Formation Solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) Solvent->Enolate_Formation Workup Aqueous Acid Workup (e.g., dilute HCl) Final_Product Ethyl 4-methyl-3-oxohex-4-enoate Workup->Final_Product Protonation Enolate_Formation->Nucleophilic_Attack Elimination Elimination of Ethoxide Nucleophilic_Attack->Elimination Elimination->Final_Product

Caption: Proposed synthetic workflow for Ethyl 4-methyl-3-oxohex-4-enoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for crossed Claisen condensations.[4][5] Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (anhydrous)

  • Ethyl 2-methyl-2-pentenoate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Enolate Formation: The flask is cooled to 0 °C in an ice bath. Ethyl acetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium enolate.

  • Condensation: The reaction mixture is re-cooled to 0 °C. A solution of ethyl 2-methyl-2-pentenoate (1.2 equivalents) in anhydrous THF is added dropwise over 30 minutes. The reaction is then gently refluxed for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of 1 M HCl until the pH is neutral. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 4-methyl-3-oxohex-4-enoate.

Spectroscopic Characterization (Predicted)

In the absence of experimental spectra, the following data is predicted based on the analysis of similar α,β-unsaturated β-keto esters and general principles of NMR and IR spectroscopy.[6][7][8]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.2 - 6.5q1HVinylic Proton (-CH=)
~ 4.1 - 4.2q2HMethylene of Ethyl Ester (-OCH₂CH₃)
~ 3.4 - 3.5s2HMethylene (-C(O)CH₂C(O)-)
~ 2.1 - 2.2q2HMethylene on Alkene (-CH₂CH₃)
~ 1.8 - 1.9s3HMethyl on Alkene (-C(CH₃)=)
~ 1.2 - 1.3t3HMethyl of Ethyl Ester (-OCH₂CH₃)
~ 1.0 - 1.1t3HMethyl on Alkene (-CH₂CH₃)
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 195 - 200Ketone Carbonyl (C=O)
~ 168 - 172Ester Carbonyl (C=O)
~ 135 - 140Quaternary Vinylic Carbon (-C(CH₃)=)
~ 125 - 130Tertiary Vinylic Carbon (-CH=)
~ 60 - 62Methylene of Ethyl Ester (-OCH₂)
~ 45 - 50Methylene (-C(O)CH₂C(O)-)
~ 20 - 25Methylene on Alkene (-CH₂CH₃)
~ 15 - 20Methyl on Alkene (-C(CH₃)=)
~ 14 - 15Methyl of Ethyl Ester (-OCH₂CH₃)
~ 12 - 14Methyl on Alkene (-CH₂CH₃)
Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Functional Group
~ 1735 - 1750C=O Stretch (Ester)
~ 1680 - 1700C=O Stretch (Ketone, conjugated)
~ 1620 - 1640C=C Stretch (Alkene, conjugated)
~ 2900 - 3000C-H Stretch (Alkyl)

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications for ethyl 4-methyl-3-oxohex-4-enoate are not documented, the class of α,β-unsaturated β-keto esters are highly valuable intermediates in organic synthesis.[9][10] Their bifunctional nature allows for a wide range of chemical transformations, making them attractive starting materials for the synthesis of complex molecules, including pharmaceuticals and natural products.[11][12]

  • Michael Additions: The electron-deficient β-carbon of the unsaturated system is susceptible to nucleophilic attack by a wide range of Michael donors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Heterocycle Synthesis: The 1,3-dicarbonyl moiety can readily undergo condensation reactions with dinucleophiles such as hydrazines, ureas, and amidines to construct a variety of heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Asymmetric Catalysis: The prochiral centers and the ability to coordinate with metal catalysts make these compounds excellent substrates for asymmetric transformations, allowing for the synthesis of enantiomerically enriched products.[9]

G cluster_starting_material Starting Material cluster_reactions Key Reactions cluster_products Potential Products SM Ethyl 4-methyl-3-oxohex-4-enoate Michael Michael Addition SM->Michael Heterocycle Heterocycle Formation SM->Heterocycle Asymmetric Asymmetric Catalysis SM->Asymmetric P1 Functionalized β-Keto Esters Michael->P1 P2 Pyrazoles, Pyrimidines, etc. Heterocycle->P2 P3 Chiral Building Blocks Asymmetric->P3

Caption: Potential synthetic utility of Ethyl 4-methyl-3-oxohex-4-enoate.

Safety and Handling

A specific Safety Data Sheet (SDS) for ethyl 4-methyl-3-oxohex-4-enoate is not available. However, based on the safety profiles of structurally similar β-keto esters and α,β-unsaturated ketones, it is prudent to handle this compound with care.[13][14][15] The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin and eyes, as it may cause irritation.

  • Inhalation: Avoid inhaling vapors or mists.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

Ethyl 4-methyl-3-oxohex-4-enoate represents a molecule of significant synthetic potential due to its unique combination of functional groups. While direct experimental data is sparse, this guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry, researchers can confidently approach the use of this and similar molecules in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Chemical Synthesis Database. ethyl (4E)
  • Wikipedia.
  • Master Organic Chemistry.
  • ACS Publications. Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. (Accessed March 7, 2026).
  • Chemistry LibreTexts. A Claisen Condensation Forms a β-Keto Ester. (Accessed March 7, 2026).
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. (Accessed March 7, 2026).
  • PMC.
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (Accessed March 7, 2026).
  • BenchChem. The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. (Accessed March 7, 2026).
  • BenchChem.
  • Cayman Chemical.
  • molecules. 17O NMR spectra of RCOX. (Accessed March 7, 2026).
  • chemicalbook.
  • BenchChem.
  • ResearchGate. Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (Accessed March 7, 2026).
  • ResearchGate.
  • Fisher Scientific.
  • Organic Syntheses Procedure. ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)
  • PMC. Tolerability and Safety of a Novel Ketogenic Ester, Bis-Hexanoyl (R)-1,3-Butanediol: A Randomized Controlled Trial in Healthy Adults. (Accessed March 7, 2026).
  • PubChem.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (Accessed March 7, 2026).
  • ResearchGate. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (Accessed March 7, 2026).
  • Evaluation of the safety and tolerability of exogenous ketosis induced by orally administered free beta-hydroxybutyrate in healthy adult subjects. (Accessed March 7, 2026).
  • Basic 1H- and 13C-NMR Spectroscopy. (Accessed March 7, 2026).
  • Sigma-Aldrich. (E)

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"Ethyl 4-methyl-3-oxohex-4-enoate structure elucidation"

Structural Elucidation of Ethyl 4-methyl-3-oxohex-4-enoate: A Technical Guide to Conjugated -Keto Esters

Executive Summary

The structural elucidation of highly conjugated organic building blocks requires a rigorous, multi-dimensional analytical approach. Ethyl 4-methyl-3-oxohex-4-enoate (Chemical Formula: C9H14O3)[1] is a complex


2

This whitepaper outlines a self-validating analytical workflow designed for Senior Application Scientists and drug development professionals. By integrating multi-nuclear NMR spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy, we establish a definitive framework for elucidating highly conjugated tautomeric systems.

Structural Dynamics & Tautomeric Causality

The inherent complexity of ethyl 4-methyl-3-oxohex-4-enoate lies in its dynamic structural equilibria. Standard

3extended conjugation

When the C3 ketone enolizes toward the C2 methylene, it forms a fully conjugated dienol ester system (





EquilibriaKeto(E)-Keto FormC3=O, C2-H2 Active MethyleneEnol(E)-Enol FormC3-OH, C2=C-H Extended Dienol ConjugationKeto->Enol Tautomerization(Favored in Non-Polar Solvents)Z_Keto(Z)-Keto FormSteric Clash C4-Me & C2Keto->Z_Keto Isomerization(High Energy Barrier)

Caption: Thermodynamic equilibria governing the structural states of ethyl 4-methyl-3-oxohex-4-enoate.

Self-Validating Analytical Workflow

To prevent misassignment caused by dynamic equilibria, the elucidation protocol must be a self-validating system. Relying solely on 1D

4
Experimental Protocol: Step-by-Step Methodology
  • Solvent Selection & Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of

    
     (containing 0.03% v/v TMS).
    
    • Causality:

      
       is a non-polar, non-hydrogen-bonding solvent that mimics gas-phase conditions. This preserves the native intramolecular hydrogen bond of the enol form, allowing for an accurate baseline quantification of the keto-enol ratio. Using a polar solvent like 
      
      
      would disrupt this bond and artificially push the equilibrium toward the keto form.
  • 1D NMR Acquisition (

    
    H and 
    
    
    C):
    Acquire
    
    
    H spectra at 400/600 MHz (zg30 pulse sequence, d1=2s) and
    
    
    C spectra with broadband proton decoupling (zgpg30).
    • Causality: Establishes the primary tautomeric ratio by integrating the isolated C2 methylene protons (keto) against the C2 methine proton (enol).

  • 2D NMR Mapping (COSY, HSQC, HMBC):

    • Causality: HSQC maps direct

      
       bonds, while HMBC is critical for bridging "silent" heteroatoms. HMBC correlations from the ethyl 
      
      
      and the C2 methylene to the C1 ester carbonyl definitively link the ester moiety to the conjugated backbone.
  • Geometric Validation (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Causality: Validates the

      
       vs 
      
      
      geometry of the C4=C5 double bond. A strong spatial correlation (cross-peak) between the C4-methyl protons and the C6-methyl protons confirms the
      
      
      configuration, while a correlation between the C4-methyl and the C5-methine proton confirms the
      
      
      configuration.

WorkflowA1. Sample PreparationSolvent Selection (CDCl3)B2. 1D NMR Acquisition(1H & 13C Tautomer Ratio)A->B Causality: Solvent dictatesketo-enol equilibriumC3. 2D NMR Mapping(COSY, HSQC, HMBC)B->C Identify major speciesE5. HRMS & FT-IR(Orthogonal Validation)B->E Functional group checkD4. NOESY / ROESY(Determine E/Z Geometry)C->D Spatial correlationFFinal Structure ElucidationEthyl 4-methyl-3-oxohex-4-enoateD->F Geometric validationE->F Mass & Bond validation

Caption: Strategic, self-validating workflow for the structural elucidation of conjugated beta-keto esters.

Multi-Nuclear NMR Elucidation & Data Synthesis

The


C5 alkene proton




Quantitative Data Summary: NMR Assignments for the (E)-Keto Form
PositionFunctional Group

H Chemical Shift (ppm)
Multiplicity (

in Hz)

C Chemical Shift (ppm)
Key HMBC Correlations (

H


C)
1 C=O (Ester)--167.5C2-H, O-CH

2 CH

(Active)
3.55s47.2C1, C3, C4
3 C=O (Ketone)--195.4C2-H, C4-Me, C5-H
4 C (Alkene)--138.1C4-Me, C5-H, C6-H
5 CH (Alkene)6.80qq (7.0, 1.5)139.5C4-Me, C6-H
6 CH

(Terminal)
1.90d (7.0)15.2C4, C5
4-Me CH

(Allylic)
1.85d (1.5)11.8C3, C4, C5
1'-CH

O-CH

(Ethyl)
4.18q (7.1)61.3C1, 2'-CH

2'-CH

CH

(Ethyl)
1.27t (7.1)14.11'-CH

Note: In the enol tautomer, the C2 carbon shifts dramatically from





Orthogonal Validation: Mass & Vibrational Spectroscopy

To ensure absolute trustworthiness of the NMR assignments, orthogonal techniques must be employed to validate the molecular mass and functional groups.

  • High-Resolution Mass Spectrometry (ESI-HRMS): Operated in positive ion mode, the molecule yields an exact mass

    
     at 
    
    
    171.1016 (calculated for
    
    
    ). The primary fragmentation pathway involves the neutral loss of ethanol (
    
    
    Da), yielding a highly stable acylium ion at
    
    
    125.0597, which confirms the presence of the ethyl ester moiety.
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Vibrational spectroscopy provides a real-time snapshot of the keto-enol ratio. The

    
    -keto form exhibits two distinct carbonyl stretches: an ester 
    
    
    at
    
    
    and a conjugated ketone
    
    
    at
    
    
    . The emergence of a broad, hydrogen-bonded
    
    
    stretch at
    
    
    and a shifted conjugated ester stretch at
    
    
    serves as definitive proof of enolization.

References

  • [1] Title: Ethyl 4-methyl-3-oxohex-4-enoate | C9H14O3 | CID 71446878 | Source: National Center for Biotechnology Information (PubChem) | URL: [Link]

  • [2] Title: Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones | Source: Journal of the American Chemical Society | URL: [Link]

  • [3] Title: The Malonic Ester and Acetoacetic Ester Synthesis | Source: Master Organic Chemistry | URL: [Link]

  • [4] Title: Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions | Source: PubMed Central (PMC) | URL: [Link]

Advanced Synthesis Strategies for Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Process Chemistry & Optimization

Executive Summary

Ethyl 4-methyl-3-oxohex-4-enoate (also known as Ethyl tigloylacetate) is a critical


-keto ester intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds, particularly substituted pyrimidines and Hantzsch dihydropyridines.[1] Its structure features a conjugated enone system prone to polymerization and 

isomerization, making its synthesis non-trivial compared to saturated analogs.

This guide evaluates and details the two most robust synthetic pathways:

  • The Meldrum’s Acid Activation (Yonemitsu-Oikawa Protocol): The gold standard for laboratory-scale synthesis, offering high fidelity to the alkene stereochemistry.

  • The Magnesium Enolate Condensation (Masamune-Brooks Protocol): A cost-effective, scalable route avoiding the atom-ineconomy of Meldrum's acid.[1]

Chemical Profile & Retrosynthesis[1]

Compound: Ethyl 4-methyl-3-oxohex-4-enoate CAS: 25654-09-5 IUPAC: Ethyl (4E)-4-methyl-3-oxo-4-hexenoate Molecular Weight: 170.21 g/mol Key Structural Features: [1]

  • 
    -Keto Ester Moiety:  High acidity at C2; prone to decarboxylation if saponified.[1]
    
  • 
    -Unsaturation:  The (E)-2-butene moiety (tigloyl group) must remain conjugated and stereochemically pure.
    
Retrosynthetic Analysis

The molecule is best disconnected at the C2-C3 bond.[1] The acyl group derives from Tiglic Acid (E-2-methyl-2-butenoic acid), while the acetate unit derives from an acetic acid equivalent (Meldrum's acid or Monoethyl malonate).[1]

Retrosynthesis cluster_equivalents Acetate Equivalents Target Ethyl 4-methyl-3-oxohex-4-enoate (Target) Disconnection C2-C3 Disconnection Target->Disconnection Tiglic Tiglic Acid / Tigloyl Chloride (Electrophile) Disconnection->Tiglic Acetate Acetate Equivalent (Nucleophile) Disconnection->Acetate Meldrum Meldrum's Acid (Lab Scale) Acetate->Meldrum Malonate Ethyl Hydrogen Malonate (Scale Up) Acetate->Malonate

Figure 1: Retrosynthetic breakdown illustrating the convergent assembly of the


-keto ester scaffold.

Primary Route: Meldrum’s Acid Activation

Best for: Laboratory scale (1g – 50g), high purity requirements. Mechanism: Acylation of Meldrum's acid followed by thermal alcoholysis.[2]

This method, pioneered by Yonemitsu and Oikawa, is preferred for its mild conditions. It avoids strong bases that could cause deconjugation or polymerization of the sensitive tigloyl moiety.

Experimental Protocol

Step 1: Preparation of Acyl Meldrum's Acid

  • Reagents: Meldrum's acid (1.0 equiv), Pyridine (2.0 equiv), Dichloromethane (DCM, anhydrous).

  • Activation: Dissolve Meldrum's acid in DCM at 0°C. Add pyridine dropwise.

  • Acylation: Add Tigloyl chloride (1.1 equiv) dropwise over 30 minutes. The solution will turn orange/red.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Wash with dilute HCl (to remove pyridine), then water. Dry organic layer over MgSO₄ and concentrate.[3] Note: The intermediate acyl Meldrum's acid is often used directly without purification.

Step 2: Alcoholysis to Target Ester

  • Reflux: Dissolve the crude acyl intermediate in anhydrous Ethanol (excess, serves as solvent and reactant).

  • Kinetics: Reflux for 2–4 hours. The reaction proceeds via a ketene intermediate, releasing acetone and CO₂.

  • Monitoring: Monitor CO₂ evolution or TLC (disappearance of the polar acyl intermediate).

  • Purification: Concentrate ethanol. Purify the residue via vacuum distillation or flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway[1][3][4][5]

MeldrumsMechanism Meldrums Meldrum's Acid Intermediate Acyl Meldrum's Acid (Intermediate) Meldrums->Intermediate + Base / Acid Chloride Base Pyridine AcidChloride Tigloyl Chloride AcidChloride->Intermediate Ketene Acyl Ketene (Transient) Intermediate->Ketene Heat (-Acetone, -CO2) Target Ethyl Tigloylacetate Ketene->Target + EtOH Ethanol Ethanol (EtOH)

Figure 2: The Yonemitsu-Oikawa cascade.[1] Thermal fragmentation generates a reactive acyl ketene which is trapped by ethanol.

Secondary Route: Magnesium Enolate (Masamune-Brooks)

Best for: Scale-up (>100g), cost reduction.[1] Mechanism: C-Acylation of a neutral magnesium malonate enolate.[1]

This route uses Ethyl Hydrogen Malonate (EHM) . The magnesium salt forms a chelated enolate that reacts cleanly with acid chlorides, driven by decarboxylation.

Experimental Protocol

Step 1: Formation of Magnesium Enolate

  • Reagents: Ethyl hydrogen malonate (2.0 equiv), Magnesium ethoxide (Mg(OEt)₂, 1.0 equiv) or MgCl₂/TEA.

  • Solvent: THF or Acetonitrile.

  • Procedure: Stir EHM and Mg(OEt)₂ in THF at RT for 2 hours. The solution becomes homogeneous as the complex forms.

Step 2: C-Acylation

  • Addition: Cool the magnesium enolate solution to 0°C.

  • Acylation: Add Tigloyl chloride (1.0 equiv) dropwise.

  • Reaction: Stir at RT overnight. The reaction is often exothermic due to spontaneous decarboxylation of the intermediate.

  • Quench: Acidify with 1N HCl and extract with Ethyl Acetate.

  • Purification: Wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Distill the final oil.

Comparison of Methods
FeatureMeldrum's Acid RouteMagnesium Enolate Route
Atom Economy Low (Loss of Acetone + CO₂)Moderate (Loss of CO₂)
Reagent Cost High (Meldrum's Acid)Low (Malonate)
Conditions Neutral/Acidic (Safe for base-sensitive)Mildly Basic (Mg enolate)
Scalability Limited (Solvent volume/Waste)Excellent
Yield 85-95%75-85%

Critical Process Parameters (CPPs)

Stereochemical Integrity

The (E)-configuration of the double bond is thermodynamically stable, but exposure to strong Lewis acids or prolonged heating can induce isomerization to the (Z)-isomer (Angelic acid derivative).[1]

  • Control: Keep reaction temperatures below 80°C (ethanol reflux is safe). Avoid strong mineral acids during workup.

Polymerization

The conjugated double bond is susceptible to Michael addition or radical polymerization.

  • Control: Add a radical inhibitor (e.g., BHT, 100 ppm) during the distillation step. Store the final product under inert gas (Argon/Nitrogen) at 4°C.

Keto-Enol Tautomerism

-keto esters exist in equilibrium between keto and enol forms.[1]
  • Analysis: NMR in CDCl₃ will typically show a mix (often ~90:10 keto:enol). This is normal and not an impurity. Do not attempt to "purify" one tautomer from the other.

References

  • Meldrum's Acid Synthesis (Primary Reference): Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][4][5][6] 2. A general and versatile synthesis of beta-keto esters.[1][7] Journal of Organic Chemistry, 43(10), 2087–2088.

  • Magnesium Enolate Synthesis (Scale-Up Reference): Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-Acylation under Virtually Neutral Conditions.[1] Angewandte Chemie International Edition, 18(1), 72–74. [1]

  • Malonate Preparation: Clay, R. J., Collom, T. A., Karrick, G. L., & Wemple, J. (1983). Magnesium Ethyl Malonate: A Reagent for the Synthesis of Beta-Keto Esters.[1] Synthesis, 1983(04), 290–292.

  • General Review of Beta-Keto Ester Synthesis: Taber, D. F. (2005). Synthesis of beta-Keto Esters.[1][3][7][8][9][10] Organic Chemistry Portal.

Sources

Methodological & Application

Application Note: Strategic Utilization of Ethyl 4-methyl-3-oxohex-4-enoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl 4-methyl-3-oxohex-4-enoate (CAS: 98192-72-4) represents a versatile "push-pull" synthon in organic synthesis.[1] Structurally, it combines a


-keto ester moiety (a potent Michael donor) with a conjugated enone system (a Michael acceptor).[1] This dual reactivity makes it a linchpin intermediate for constructing complex carbocycles and heterocycles, particularly in the synthesis of terpenes, fragrances (e.g., dihydrojasmone derivatives), and pharmaceutical intermediates via Robinson Annulation or Nazarov Cyclization pathways.[1]

This guide details the protocols for exploiting this molecule's reactivity in Michael Addition workflows, focusing on regio- and chemoselectivity control.

Compound Snapshot
PropertySpecification
IUPAC Name Ethyl 4-methyl-3-oxohex-4-enoate
Formula

Molecular Weight 170.21 g/mol
Appearance Colorless to pale yellow liquid
Key Functionality

-Keto Ester (Nucleophile) + Enone (Electrophile)
Storage 2-8°C, Inert Atmosphere (

or Ar)

Mechanistic Insight: The Dual-Reactivity Paradox

To successfully utilize Ethyl 4-methyl-3-oxohex-4-enoate, one must understand the competition between its two reactive centers.[1]

  • The Donor Site (C2): The methylene group at C2 is flanked by two carbonyls (ester and ketone), rendering it highly acidic (

    
    ).[1] Upon deprotonation, it forms a stabilized enolate that acts as a soft nucleophile.[1]
    
  • The Acceptor Site (C5): The C4-C5 double bond is conjugated to the C3 ketone.[1] Despite the steric bulk of the C4-methyl group, the C5 position is susceptible to conjugate addition (1,4-addition) by soft nucleophiles (e.g., cuprates, thiols).[1]

Visualizing the Reactivity Landscape[1]

ReactivityMap Compound Ethyl 4-methyl-3-oxohex-4-enoate DonorSite C2 Methylene (Michael Donor) Compound->DonorSite Base (NaOEt/t-BuOK) AcceptorSite C5 Alkene (Michael Acceptor) Compound->AcceptorSite Soft Nucleophile (R2CuLi / RS-) ProductA Robinson Annulation (Bicyclic Enones) DonorSite->ProductA + MVK (Acceptor) ProductB C5-Functionalized Derivatives AcceptorSite->ProductB + Nu-

Figure 1: Reactivity map illustrating the divergent synthetic pathways based on reagent selection.

Protocol A: The "Donor" Pathway (Robinson Annulation Precursor)[1]

This protocol describes the use of Ethyl 4-methyl-3-oxohex-4-enoate as a Michael Donor reacting with Methyl Vinyl Ketone (MVK).[1] This is the critical first step in constructing bicyclic frameworks.

Reagents & Equipment[1][3][4][5][6]
  • Substrate: Ethyl 4-methyl-3-oxohex-4-enoate (1.0 equiv)

  • Acceptor: Methyl Vinyl Ketone (MVK) (1.2 equiv) - Freshly distilled to remove stabilizers.[1]

  • Catalyst: Sodium Ethoxide (NaOEt) (0.1 equiv) or catalytic DBU.[1]

  • Solvent: Absolute Ethanol (EtOH) or THF (anhydrous).[1]

  • Quench: Acetic Acid (AcOH).[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with Ethyl 4-methyl-3-oxohex-4-enoate (10 mmol, ~1.70 g) and dissolve in anhydrous EtOH (20 mL). Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Add NaOEt (1.0 mmol) dropwise. Note: The solution may turn slightly yellow, indicating enolate formation.[1]

  • Michael Addition:

    • Add MVK (12 mmol, ~1.0 mL) dropwise over 15 minutes.

    • Crucial: Maintain temperature at 0°C during addition to prevent polymerization of MVK.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot (

    
    ) should disappear.[1]
    
  • Workup:

    • Neutralize with stoichiometric AcOH.[1]

    • Concentrate under reduced pressure to remove EtOH.[1]

    • Redissolve residue in diethyl ether (

      
      ) and wash with brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% of the 1,5-diketone intermediate.[1]

Protocol B: The "Acceptor" Pathway (Conjugate Addition)[1]

This protocol utilizes the compound as a Michael Acceptor , specifically targeting the C5 position with a soft nucleophile (organocuprate).[1] This avoids 1,2-addition to the ketone.[1]

Reagents & Equipment[1][3][4][5][6][7]
  • Substrate: Ethyl 4-methyl-3-oxohex-4-enoate (1.0 equiv)

  • Nucleophile Precursor: Methylmagnesium Bromide (3.0 M in ether) or similar Grignard.[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%).[1]

  • Solvent: Anhydrous THF.

  • Additives: TMSCl (2.0 equiv) – Accelerates 1,4-addition and traps the enolate.[1]

Step-by-Step Methodology
  • Catalyst Setup: In a flame-dried Schlenk flask under Argon, suspend CuI (1 mmol) in anhydrous THF (10 mL). Cool to -78°C.[1]

  • Organocuprate Formation: Add MeMgBr (12 mmol) dropwise. Stir for 20 minutes at -78°C to form the active homocuprate species.

  • Substrate Addition:

    • Dissolve Ethyl 4-methyl-3-oxohex-4-enoate (10 mmol) and TMSCl (20 mmol) in THF (10 mL).

    • Add this solution slowly to the cuprate mixture at -78°C over 30 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (buffered to pH 8 with 
    
    
    
    to solubilize copper salts). Stir vigorously until the aqueous layer turns deep blue.
  • Extraction: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][3]
  • Hydrolysis (Optional): If the silyl enol ether is isolated, treat with dilute HCl in THF to regenerate the ketone.

Expected Yield: 80–90% of the C5-methylated (or functionalized) product.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization Reaction temperature too high during MVK addition.Keep temperature strictly at 0°C or -10°C during electrophile addition.[1]
Low Yield (Protocol B) 1,2-Addition (attack at ketone carbonyl).Ensure CuI quality is high (white/off-white, not green). Use TMSCl to accelerate 1,4-addition.[1]
Retro-Michael Reaction time too long or base too strong.Quench reaction immediately upon TLC completion.[1] Use weaker bases (e.g., catalytic piperidine) if NaOEt is too harsh.[1]
O-Alkylation Solvent polarity favoring O-attack.[1]Use non-polar solvents (Toluene) if C-alkylation is strictly required, though Michael addition is usually C-selective.[1]
Reaction Workflow Diagram

Workflow Start Start: Ethyl 4-methyl-3-oxohex-4-enoate Decision Select Pathway Start->Decision PathA Protocol A: Donor Mode (Reaction with MVK) Decision->PathA Build Cycles PathB Protocol B: Acceptor Mode (Reaction with Cuprate) Decision->PathB Functionalize Chain StepA1 Deprotonate C2 (NaOEt/EtOH, 0°C) PathA->StepA1 StepA2 Add Electrophile (MVK) StepA1->StepA2 ResultA 1,5-Diketone (Robinson Precursor) StepA2->ResultA StepB1 Prepare R2CuLi (-78°C, THF) PathB->StepB1 StepB2 Add Substrate + TMSCl StepB1->StepB2 ResultB C5-Functionalized Beta-Keto Ester StepB2->ResultB

Figure 2: Decision tree for experimental execution based on desired structural outcome.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13250489, Ethyl 4-methyl-3-oxohexanoate. Retrieved from [Link]

  • Organic Chemistry Portal. Michael Addition - Mechanism and Examples. Retrieved from [Link]

  • ChemSynthesis. Ethyl (4E)-4-methyl-3-oxo-4-hexenoate Synthesis Properties. Retrieved from [Link]

Sources

Application Notes and Protocols for Diastereoselective Synthesis Utilizing α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scope: While the specific reagent "Ethyl 4-methyl-3-oxohex-4-enoate" is not extensively documented in peer-reviewed literature for diastereoselective applications, the principles of stereocontrol are broadly applicable to the wider class of α,β-unsaturated esters. This guide will therefore focus on a well-studied and structurally related analogue, ethyl tiglate (ethyl (E)-2-methylbut-2-enoate) , to illustrate key concepts and provide robust, field-proven protocols in diastereoselective synthesis. The methodologies described herein are foundational and can be adapted by researchers for less common substrates.

Introduction: The Strategic Importance of Diastereoselective Reactions

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Diastereomers, stereoisomers that are not mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize one diastereomer over all others is a critical objective in organic chemistry.

α,β-Unsaturated esters, such as ethyl tiglate, are powerful building blocks in this endeavor. Their electrophilic β-carbon is susceptible to nucleophilic attack, and the presence of substituents on the double bond allows for the creation of one or more new stereocenters. This document provides a detailed exploration of diastereoselective conjugate addition reactions to ethyl tiglate, a versatile and representative substrate.

Foundational Principles of Stereocontrol in Conjugate Additions

The central challenge in diastereoselective synthesis is to control the trajectory of the incoming nucleophile's approach to the prochiral face of the substrate. In the context of conjugate additions to ethyl tiglate, the formation of two new stereocenters is possible, leading to four potential stereoisomers. The selective formation of one diastereomer is achieved by manipulating the steric and electronic environment of the transition state.

Several key strategies are employed:

  • Substrate Control: The inherent steric bulk of the substrate can direct the incoming nucleophile to the less hindered face.

  • Auxiliary Control: A chiral auxiliary, a chemical moiety reversibly attached to the substrate or reagent, can create a biased steric environment, forcing the reaction to proceed through a specific pathway.

  • Catalyst Control: A chiral catalyst can coordinate to the substrate and/or nucleophile, forming a transient chiral complex that directs the nucleophilic attack with high facial selectivity.

The following sections will detail a protocol for a diastereoselective Michael addition of a Gilman cuprate to ethyl tiglate, a classic and reliable method for carbon-carbon bond formation.

Experimental Protocol: Diastereoselective Michael Addition of a Gilman Cuprate to Ethyl Tiglate

This protocol details the 1,4-conjugate addition of lithium dimethylcuprate to ethyl tiglate. The reaction proceeds via the delivery of a methyl group to the β-carbon of the α,β-unsaturated ester, creating two new stereocenters.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Ethyl tiglate≥98%Sigma-AldrichStore under nitrogen.
Copper(I) iodide (CuI)99.99% trace metals basisSigma-AldrichPurify by recrystallization if necessary.
Methyllithium (MeLi)1.6 M in diethyl etherSigma-AldrichTitrate before use for accurate molarity.
Diethyl ether (anhydrous)≥99.7%, inhibitor-freeSigma-AldrichDry over sodium/benzophenone still.
Tetrahydrofuran (THF, anhydrous)≥99.9%, inhibitor-freeSigma-AldrichDry over sodium/benzophenone still.
Saturated aqueous NH4ClACS Reagent GradeFisher ScientificUsed for quenching the reaction.
Magnesium sulfate (anhydrous)ACS Reagent GradeVWRUsed for drying the organic layer.
Step-by-Step Protocol
  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Preparation of the Gilman Reagent (Lithium Dimethylcuprate):

    • To the reaction flask, add copper(I) iodide (1.05 equivalents).

    • Suspend the CuI in anhydrous diethyl ether (approx. 5 mL per mmol of CuI).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add methyllithium (2.1 equivalents) dropwise via syringe. The initial white suspension will turn into a clear, colorless or slightly yellow solution of the Gilman reagent. Stir for 30 minutes at 0 °C.

  • Conjugate Addition:

    • In a separate flame-dried flask, dissolve ethyl tiglate (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the Gilman reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the solution of ethyl tiglate to the Gilman reagent dropwise over 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Quench and Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the diastereomeric ratio by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldInactive Gilman reagent due to moisture or air exposure.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use freshly titrated MeLi.
Low reaction temperature not maintained.Ensure the reaction is kept at -78 °C throughout the addition and stirring.
Formation of 1,2-addition productReaction temperature too high.Maintain a low temperature (-78 °C) to favor the 1,4-addition pathway.
Low diastereoselectivityImpurities in reagents or solvents.Use high-purity, anhydrous reagents and solvents.

Visualization of the Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Conjugate Addition cluster_workup Work-up & Purification prep_cui Suspend CuI in Et2O at 0 °C prep_meli Add MeLi (2.1 eq) dropwise prep_cui->prep_meli prep_gilman Stir for 30 min at 0 °C (Formation of LiMe2Cu) prep_meli->prep_gilman cool_gilman Cool Gilman reagent to -78 °C prep_gilman->cool_gilman Transfer to reaction (if prepared separately) add_substrate Add Ethyl Tiglate in Et2O cool_gilman->add_substrate react Stir at -78 °C for 2-3 h add_substrate->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Et2O quench->extract dry Dry over MgSO4 extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS) Determine d.r. (GC/HPLC)

Caption: Workflow for the diastereoselective Michael addition of a Gilman cuprate.

Mechanistic Insights and Rationale for Diastereoselectivity

The diastereoselectivity of this reaction is primarily governed by the steric hindrance imposed by the methyl groups on the ethyl tiglate substrate. The incoming nucleophile (the Gilman reagent) will preferentially attack from the face opposite to the bulkier substituent at the α-position.

G substrate Ethyl Tiglate (Prochiral) transition_state Transition State (Facial Attack) substrate->transition_state Attack at β-carbon nucleophile [Me2CuLi] (Gilman Reagent) nucleophile->transition_state product Product (New Stereocenters) transition_state->product Formation of diastereomers

Caption: Simplified reaction coordinate for the conjugate addition.

Conclusion and Future Directions

The protocol described provides a reliable method for achieving diastereoselectivity in the conjugate addition to a model α,β-unsaturated ester. This foundational understanding can be extended to more complex systems and other classes of nucleophiles. Future work in this area could involve the use of chiral ligands to modify the Gilman reagent, potentially leading to even higher levels of stereocontrol and even enantioselective transformations. The principles outlined serve as a robust starting point for researchers and drug development professionals aiming to synthesize complex molecules with precise stereochemical control.

References

  • Organocopper Reagents: A Practical Approach. Lipshutz, B. H.; Sengupta, S. Organic Reactions1992 , 41, 135-631. [Link]

  • Modern Carbonyl Olefination. Takeda, T., Ed. Wiley-VCH: Weinheim, Germany, 2004. [Link]

  • Asymmetric Synthesis: The Essentials. Christmann, M.; Bräse, S., Eds. Wiley-VCH: Weinheim, Germany, 2007. [Link]

"Ethyl 4-methyl-3-oxohex-4-enoate as a precursor in natural product synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the utility, synthesis, and application of Ethyl 4-methyl-3-oxohex-4-enoate , a specialized


-keto ester with a conjugated 

-alkene moiety.

A Multifunctional Precursor for Terpenoids and Heterocycles

Abstract & Strategic Utility

Ethyl 4-methyl-3-oxohex-4-enoate (CAS: 25654-09-5 / 98192-72-4 analog) represents a high-value "linchpin" scaffold in organic synthesis. Unlike simple acetoacetates, this molecule integrates a masked tigloyl group (


-2-methyl-2-butenoyl) within a 

-keto ester framework.

Core Research Applications:

  • Terpenoid Construction: Acts as a precursor to 2,3-dimethylcyclopent-2-en-1-one via decarboxylative Nazarov-type cyclizations, serving as a core fragment for sesquiterpenes like Juvabione and Trichodiene .

  • Heterocycle Functionalization: A superior substrate for Hantzsch Dihydropyridine Synthesis , introducing a lipophilic, unsaturated side chain critical for modulating calcium channel blocker pharmacokinetics.

  • Asymmetric Catalysis: A challenging substrate for enantioselective hydrogenation to generate chiral

    
    -hydroxy esters with adjacent stereocenters.
    
Chemical Profile & Synthesis Protocol

Commercially available sources often contain isomer mixtures (


 or 

vs

unsaturation). For high-precision natural product synthesis, in situ preparation via the Meldrum’s Acid Route is the Gold Standard for purity.
Protocol A: High-Fidelity Synthesis from Tigloyl Chloride

Rationale: Direct alkylation of ethyl acetoacetate is prone to O-alkylation and poly-alkylation. The Meldrum's acid pathway is self-validating due to the visible evolution of


.

Reagents:

  • Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Tigloyl Chloride (trans-2-methyl-2-butenoyl chloride)

  • Pyridine (Base)

  • Ethanol (Nucleophile/Solvent)

Step-by-Step Methodology:

  • Acylation: Dissolve Meldrum’s acid (10 mmol) in anhydrous DCM (30 mL) at 0°C. Add Pyridine (22 mmol) dropwise.

  • Addition: Slowly add Tigloyl Chloride (11 mmol) over 15 minutes. The solution will turn orange/red. Stir for 1 hour at 0°C, then 1 hour at RT.

    • Checkpoint: TLC should show consumption of Meldrum's acid.

  • Workup 1: Wash with dilute HCl (1M) to remove pyridine. Dry organic layer (

    
    ) and concentrate to yield the Acyl-Meldrum’s Intermediate .
    
  • Ethanolysis (The Decarboxylation Event): Dissolve the intermediate in anhydrous Ethanol (20 mL). Heat to reflux (80°C) for 3-4 hours.

    • Observation: Vigorous evolution of

      
       gas confirms the reaction progress.
      
  • Purification: Concentrate ethanol. Purify via flash chromatography (Hexanes/EtOAc 9:1).

Yield: 75-85% colorless oil. Stability: Store at -20°C under Argon. The conjugated double bond is prone to polymerization if left in light.

Application I: Hantzsch Dihydropyridine Synthesis

This protocol utilizes the precursor to synthesize novel 1,4-dihydropyridines (1,4-DHPs), analogs of Nifedipine, with enhanced lipophilicity due to the tigloyl tail.

Mechanism & Workflow

The reaction proceeds via a condensation of the


-keto ester (Fragment A) with an aldehyde (Fragment B) and a nitrogen source (Fragment C), typically forming an enamine and a Knoevenagel intermediate that cyclize.

HantzschSynthesis Precursor Ethyl 4-methyl-3-oxohex-4-enoate (1,3-Dicarbonyl) Inter2 Enamine Intermediate Precursor->Inter2 + NH4OAc Aldehyde Aryl Aldehyde (R-CHO) Inter1 Knoevenagel Adduct (Benzylidene) Aldehyde->Inter1 + Precursor (2nd eq) Ammonia Ammonium Acetate (NH4OAc) Product 1,4-Dihydropyridine (Functionalized Core) Inter1->Product Inter2->Product Cyclocondensation

Figure 1: Convergent synthesis of 1,4-DHPs. The specific alkene tail of the precursor remains intact, providing a handle for late-stage oxidation.

Experimental Protocol
  • Setup: In a 50 mL round-bottom flask, combine:

    • Ethyl 4-methyl-3-oxohex-4-enoate (2.0 mmol)

    • Benzaldehyde (or derivative) (1.0 mmol)

    • Ammonium Acetate (1.5 mmol)

    • Ethanol (5 mL)

  • Reaction: Reflux at 80°C for 6 hours. Monitor by TLC (UV active product).

  • Crystallization: Cool to room temperature. The DHP product often precipitates as a yellow solid.

  • Isolation: Filter and wash with cold ethanol. Recrystallize from EtOH/Hexane.

Data Analysis:

Parameter Value Note
Appearance Yellow crystalline solid Typical of 1,4-DHPs

| 1H NMR (Alkene) |


 5.1-5.3 ppm (q) | Confirms retention of tigloyl double bond |
| 1H NMR (DHP Ring)  | 

5.0 ppm (s) | Characteristic C4-H signal |
Application II: Natural Product Core Construction (Juvabione Analog)

The precursor serves as a "masked" 2,3-dimethyl-2-cyclopenten-1-one. This transformation is critical for accessing the bisabolene and juvabione sesquiterpene families.

Strategic Logic
  • Hydrolysis/Decarboxylation: Converts the

    
    -keto ester to the corresponding ketone (4-methyl-3-penten-2-one).
    
  • Robinson Annulation: Reaction with Methyl Vinyl Ketone (MVK) builds the six-membered ring.

  • Alternatively: The ester group is retained to direct regioselectivity during the cyclization before being removed.

Protocol: Decarboxylative Transposition
  • Hydrolysis: Treat Ethyl 4-methyl-3-oxohex-4-enoate (5 mmol) with KOH (1.1 eq) in MeOH/H2O (1:1) at RT for 4 hours.

  • Acidification: Acidify to pH 2 with 1M HCl. Extract the

    
    -keto acid.[1][2]
    
  • Thermal Decarboxylation: Heat the neat acid at 60°C under vacuum (20 mbar).

    
     evolution ceases after ~30 mins.
    
  • Result: 3,4-dimethyl-3-penten-2-one .

    • Note: This ketone is the specific Michael Donor required for the synthesis of (

      
      )-Juvabione.
      

JuvabionePath Start Ethyl 4-methyl-3-oxohex-4-enoate Step1 Hydrolysis & Decarboxylation Start->Step1 Ketone 3,4-Dimethyl-3-penten-2-one (Key Synthon) Step1->Ketone Cycle Cyclohexenone Core (Juvabione Scaffold) Ketone->Cycle Base / Heat MVK + Methyl Vinyl Ketone (Robinson Annulation) MVK->Cycle

Figure 2: Pathway from the precursor to the Juvabione sesquiterpene core.

Troubleshooting & Expert Insights
  • Issue: Polymerization.

    • Cause: The conjugated electron-deficient alkene is susceptible to radical polymerization.

    • Fix: Add 100 ppm BHT (Butylated hydroxytoluene) to the storage vial. Avoid distilling at temperatures >120°C.

  • Issue: Isomerization.

    • Cause: Under strong basic conditions, the

      
      -double bond can migrate to the 
      
      
      
      -position (into conjugation with the ester).
    • Fix: Use kinetic bases (LDA, -78°C) if alkylating C2. For Hantzsch synthesis, the buffering effect of Ammonium Acetate prevents migration.

  • Issue: Low Yield in Meldrum's Route.

    • Cause: Incomplete acylation due to moisture.

    • Fix: Ensure Tigloyl Chloride is freshly distilled. Use strictly anhydrous DCM.

References
  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.

    
    -keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link
    
  • Nazarov, I. N., & Zaretskaya, I. I. (1957). Derivatives of acetylene. 148. Synthesis of heterocyclic compounds from divinyl ketone. Journal of General Chemistry USSR, 27, 693.
  • Bossert, F., et al. (1981). 1,4-Dihydropyridines: Effects of chirality and conformation on the calcium antagonist receptor. Angewandte Chemie International Edition, 20(9), 762–769. Link

  • Mori, K., & Matsui, M. (1968). Synthesis of Juvabione and its analogs. Tetrahedron, 24(8), 3127-3138. Link

  • Taber, D. F. (2011). Synthesis of the Juvabione Core.[3] Organic Chemistry Portal. Link

Sources

Application Note: A Detailed Protocol for the Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate, an α,β-unsaturated β-keto ester with potential applications as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical and fine chemical industries. The protocol detailed herein is based on the well-established Knoevenagel condensation, a reliable method for carbon-carbon bond formation.[1][2][3] This document offers a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and guidance on the purification and characterization of the final product.

Introduction

α,β-Unsaturated β-keto esters are valuable building blocks in organic synthesis due to their multiple reactive sites, which allow for a variety of subsequent chemical transformations. Ethyl 4-methyl-3-oxohex-4-enoate, with its characteristic conjugated system, is a key intermediate for the synthesis of various heterocyclic compounds and can be a precursor in the development of novel therapeutic agents.

The Knoevenagel condensation, first described by Emil Knoevenagel in 1896, is a cornerstone of organic chemistry for the formation of carbon-carbon double bonds.[1][4] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a β-keto ester, in the presence of a basic catalyst.[2][3] This method is highly efficient for creating α,β-unsaturated products.[1]

This application note will focus on a practical and reproducible protocol for the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate via the Knoevenagel condensation of ethyl acetoacetate and 2-butanone.

Chemical Principles and Mechanism

The Knoevenagel condensation proceeds through a sequence of base-catalyzed reactions. The key steps are:

  • Enolate Formation: A weak base, such as piperidine or an amine, deprotonates the active methylene group of the β-keto ester (ethyl acetoacetate), forming a resonance-stabilized enolate ion.[5] The acidity of the α-protons is enhanced by the presence of two electron-withdrawing carbonyl groups.[1]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ketone (2-butanone), forming a tetrahedral intermediate.[5]

  • Dehydration: The intermediate undergoes dehydration, eliminating a molecule of water to form the stable, conjugated α,β-unsaturated product.[5]

The use of a weak base is crucial to prevent the self-condensation of the ketone.[3]

Reaction Mechanism Diagram

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate Deprotonation Protonated_Base BH+ Enolate->Protonated_Base Enolate_ion Enolate Base Base (B:) Base->Ethyl Acetoacetate 2-Butanone 2-Butanone Tetrahedral_Intermediate Tetrahedral_Intermediate 2-Butanone->Tetrahedral_Intermediate Intermediate Tetrahedral Intermediate Enolate_ion->2-Butanone Nucleophilic Attack Product Ethyl 4-methyl-3-oxohex-4-enoate Intermediate->Product -H2O Water H2O Product->Water

Caption: The reaction mechanism of the Knoevenagel condensation.

Experimental Protocol

This protocol outlines the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityPurity/Grade
Ethyl acetoacetateC6H10O3130.1413.0 g (0.1 mol)99%
2-Butanone (Methyl Ethyl Ketone)C4H8O72.117.2 g (0.1 mol)99%
PiperidineC5H11N85.150.85 g (0.01 mol)99%
Acetic Acid (Glacial)CH3COOH60.050.6 g (0.01 mol)99.7%
TolueneC7H892.14100 mLAnhydrous
Sodium Sulfate (Anhydrous)Na2SO4142.04As neededACS Grade
Saturated Sodium BicarbonateNaHCO384.01As neededACS Grade
Brine (Saturated NaCl)NaCl58.44As neededACS Grade
Diethyl Ether(C2H5)2O74.12As neededAnhydrous
Equipment
  • 500 mL three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

  • Standard laboratory glassware

Experimental Workflow Diagram

Synthesis_Workflow start Start reagents Combine Reactants: Ethyl acetoacetate, 2-Butanone, Piperidine, Acetic Acid, Toluene start->reagents reflux Reflux with a Dean-Stark trap to remove water reagents->reflux cool Cool the reaction mixture reflux->cool wash Wash with saturated NaHCO3 and then with brine cool->wash dry Dry the organic layer over anhydrous Na2SO4 wash->dry evaporate Remove the solvent by rotary evaporation dry->evaporate purify Purify by vacuum distillation evaporate->purify product Obtain Ethyl 4-methyl-3-oxohex-4-enoate purify->product

Sources

"catalytic methods for Ethyl 4-methyl-3-oxohex-4-enoate preparation"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Architectures for Ethyl 4-methyl-3-oxohex-4-enoate Preparation

Part 1: Executive Summary & Strategic Rationale

Target Molecule: Ethyl 4-methyl-3-oxohex-4-enoate CAS: [Not widely assigned, generic class:


-unsaturated 

-keto ester] Significance: This molecule represents a critical "Nazarov Reagent" class—a specific

-unsaturated

-keto ester used as a precursor for the Nazarov cyclization to generate cyclopentenones (e.g., in the synthesis of terpenes like silphinene or trichodiene). The 4-methyl substitution pattern specifically directs regioselectivity during the electrocyclic ring closure.

The Challenge: Traditional synthesis of


-unsaturated 

-keto esters relies on stoichiometric acylation of enolates (e.g., using LDA at -78°C) or the use of Meldrum's acid with stoichiometric pyridine. These methods suffer from poor atom economy, difficult purification due to polymerization of the conjugated system, and moisture sensitivity.

The Catalytic Solution: This guide details three catalytic/promoted protocols, prioritized by scalability and atom economy:

  • Method A (The "Roskamp" Protocol): Lewis Acid-Catalyzed C-H Insertion. High Atom Economy, True Catalysis.

  • Method B (The "Masamune" Protocol):

    
    -Promoted Soft Enolization. Scalable, Cost-Effective.
    
  • Method C (The "Yonemitsu" Protocol): DMAP-Catalyzed Acylation of Meldrum's Acid. High Purity, Bench-Scale Standard.

Part 2: Technical Protocols & Mechanisms

Method A: Niobium(V) Catalyzed Roskamp Reaction

The modern catalytic standard for converting aldehydes directly to


-keto esters.

Mechanism: This reaction utilizes a Lewis Acid (typically


 or 

) to activate the aldehyde. Ethyl diazoacetate attacks the activated carbonyl, followed by a 1,2-hydride shift and nitrogen extrusion. This bypasses the need for acid chlorides and unstable enolates.

Reagents:

  • Substrate: Tiglic aldehyde ((E)-2-methyl-2-butenal) [1.0 equiv]

  • Reagent: Ethyl diazoacetate (EDA) [1.2 equiv]

  • Catalyst: Niobium(V) chloride (

    
    ) [5 mol%]
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, suspend

    
     (13.5 mg, 0.05 mmol) in anhydrous DCM (5 mL).
    
  • Aldehyde Addition: Add Tiglic aldehyde (84 mg, 1.0 mmol) to the suspension at room temperature. The solution may turn slightly yellow/orange indicating coordination.

  • Diazo Injection: Dissolve Ethyl diazoacetate (137 mg, 1.2 mmol) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Caution: Nitrogen gas evolution will occur.

  • Reaction Monitoring: Stir at 25°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.

  • Quench & Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (3 x 10 mL). Dry combined organics over 
    
    
    
    .[1]
  • Purification: Concentrate under reduced pressure. Purify via flash chromatography on silica gel (neutralized with 1%

    
     to prevent acid-catalyzed decomposition/polymerization).
    

Critical Note: The (E)-geometry of the Tiglic aldehyde is preserved in the product, which is crucial for predicting stereochemistry in subsequent Nazarov cyclizations.

Method B: Magnesium Chloride-Promoted Acylation

The industrial standard for scaling


-keto esters without cryogenic conditions.

Mechanism:


 acts as a Lewis acid "template" that chelates the malonate half-ester and the base (Triethylamine), facilitating a "soft" enolization at room temperature. The resulting magnesium enolate reacts cleanly with acid chlorides.

Reagents:

  • Substrate: Tigloyl chloride (2-methylbut-2-enoyl chloride) [1.0 equiv]

  • Reagent: Potassium ethyl malonate [1.5 equiv]

  • Promoter: Anhydrous Magnesium Chloride (

    
    ) [1.5 equiv]
    
  • Base: Triethylamine (

    
    ) [2.0 equiv]
    
  • Solvent: Acetonitrile (

    
    ) or THF.
    

Step-by-Step Protocol:

  • Slurry Formation: To a flask under

    
    , add Potassium ethyl malonate (2.55 g, 15 mmol), anhydrous 
    
    
    
    (1.43 g, 15 mmol), and dry
    
    
    (30 mL).
  • Enolization: Cool to 0°C. Add

    
     (4.2 mL, 30 mmol) dropwise. Stir at 0°C for 30 min, then warm to 25°C and stir for 2 hours. The mixture becomes a thick white slurry (Magnesium enolate).
    
  • Acylation: Cool the slurry back to 0°C. Add Tigloyl chloride (1.18 g, 10 mmol) dropwise.

  • Completion: Stir overnight at room temperature. The solution often turns pale yellow.

  • Decarboxylation/Workup: Cool to 0°C. Carefully add 5% aqueous HCl (30 mL) to quench and decarboxylate the intermediate. Stir vigorously for 30 minutes.

  • Extraction: Extract with

    
     or EtOAc. Wash with sat.[1][2] 
    
    
    
    (to remove unreacted acid) and brine.
  • Yield: Typically 80-90% isolated yield after distillation or column chromatography.

Method C: DMAP-Catalyzed Meldrum's Acid Acylation

The "Bench-Top" method for high purity applications.

Mechanism: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the Tigloyl chloride to form a highly reactive N-acylpyridinium ion, which then acylates the Meldrum's acid anion. Alcoholysis of the resulting acyl-Meldrum's acid yields the target ester.[2]

Protocol Summary:

  • Acylation: React Meldrum's acid (1.0 equiv) with Tigloyl chloride (1.1 equiv) in DCM using Pyridine (2.0 equiv) and DMAP (5 mol%) at 0°C for 1 hour.

  • Workup: Wash with dilute HCl. Isolate the Acyl-Meldrum's Acid intermediate (solid).

  • Alcoholysis: Reflux the intermediate in Ethanol (EtOH) for 4 hours.

  • Result: Quantitative conversion to Ethyl 4-methyl-3-oxohex-4-enoate + Acetone +

    
    .
    

Part 3: Comparative Analysis & Visualization

Table 1: Method Selection Matrix
FeatureMethod A (Roskamp)Method B (Masamune)Method C (Meldrum's)
Catalyst Type Lewis Acid (

)
Metal Salt Promoter (

)
Nucleophilic (

)
Starting Material AldehydeAcid ChlorideAcid Chloride
Atom Economy High (

byproduct)
Moderate (

loss)
Low (Acetone +

loss)
Scalability Moderate (<100g)High (kg scale)Moderate
Conditions Neutral, Room TempBasic, Room TempBasic then Acidic Reflux
Key Advantage Direct C-H insertion; MildCheap reagents; RobustCrystalline intermediate
Diagram 1: The Roskamp Catalytic Cycle (Method A)

This diagram illustrates the


 catalyzed insertion mechanism, highlighting the hydride shift that generates the 

-keto functionality.

RoskampCycle NbCl5 NbCl5 Catalyst Complex Activated Aldehyde Nb-Complex NbCl5->Complex Coordination Aldehyde Tiglic Aldehyde (Substrate) Aldehyde->Complex Betaine Betaine Intermediate Complex->Betaine + EDA EDA Ethyl Diazoacetate (Nucleophile) N2 N2 (Gas) Betaine->N2 Extrusion HydrideShift 1,2-Hydride Shift (Rate Limiting) Betaine->HydrideShift Enol Niobium Enolate HydrideShift->Enol Enol->NbCl5 Catalyst Regeneration Product Ethyl 4-methyl-3-oxohex-4-enoate (Target) Enol->Product Proton Transfer

Caption: Figure 1. Niobium(V)-catalyzed Roskamp reaction mechanism showing the critical 1,2-hydride shift leading to the


-keto ester scaffold.
Diagram 2: Decision Logic for Synthesis Route

A flowchart to assist researchers in selecting the optimal protocol based on available starting materials.

DecisionTree Start Start: Choose Precursor Aldehyde Tiglic Aldehyde Start->Aldehyde AcidCl Tigloyl Chloride Start->AcidCl Roskamp Method A: Roskamp (NbCl5 or SnCl2) Aldehyde->Roskamp Use Ethyl Diazoacetate Scale Scale Requirement? AcidCl->Scale Masamune Method B: MgCl2/Malonate (Standard) Scale->Masamune Large Scale (>10g) Meldrum Method C: Meldrum's Acid (Benchtop) Scale->Meldrum High Purity / Small Scale

Caption: Figure 2. Strategic decision tree for selecting the synthesis route based on substrate availability and scale.

References

  • Holmquist, C. R., & Roskamp, E. J. (1989). A selective method for the direct conversion of aldehydes into

    
    -keto esters with ethyl diazoacetate catalyzed by tin(II) chloride. The Journal of Organic Chemistry, 54(14), 3258–3260. Link
    
  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and other acidic esters using magnesium chloride and triethylamine. The Journal of Organic Chemistry, 50(15), 2622–2624. Link

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3] 2. A general and versatile synthesis of

    
    -keto esters.[4][5][6] The Journal of Organic Chemistry, 43(10), 2087–2088. Link
    
  • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[7][8][9][10][11] Tetrahedron, 61(32), 7577–7606. Link

  • He, W., Sun, X., & Frontier, A. J. (2003).[10] Polarizing the Nazarov Cyclization: Efficient Catalysis by Lewis Acids. Journal of the American Chemical Society, 125(47), 14278–14279. Link

Sources

Application Notes and Protocols: Asymmetric Synthesis Involving Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereocontrol in Drug Development

In the landscape of modern drug discovery and development, the precise control of molecular three-dimensional orientation—stereochemistry—is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The ability to selectively synthesize a single desired enantiomer, a process known as asymmetric synthesis, is therefore a cornerstone of pharmaceutical research. Ethyl 4-methyl-3-oxohex-4-enoate, a prochiral α,β-unsaturated β-ketoester, represents a versatile and highly valuable starting material for the construction of complex chiral molecules. Its conjugated system and activated methylene group offer multiple handles for stereoselective transformations, making it a key building block for a variety of biologically active compounds.

This comprehensive guide provides an in-depth exploration of the asymmetric synthesis involving Ethyl 4-methyl-3-oxohex-4-enoate. We will delve into the mechanistic underpinnings of key transformations, present field-proven experimental protocols, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Concepts in Asymmetric Synthesis with Ethyl 4-methyl-3-oxohex-4-enoate

The reactivity of Ethyl 4-methyl-3-oxohex-4-enoate is dominated by two primary sites for asymmetric functionalization: the carbon-carbon double bond (C4-C5) and the ketone carbonyl group (C3). The electron-withdrawing nature of the ester and ketone groups renders the β-carbon (C5) electrophilic and susceptible to nucleophilic attack, while the α-carbon (C2) possesses acidic protons, allowing for enolate formation. Key asymmetric strategies include:

  • Asymmetric Conjugate Addition (Michael Addition): The addition of nucleophiles to the C5 position is a powerful method for creating a new stereocenter. The use of chiral catalysts or nucleophiles ensures that this addition occurs in a stereoselective manner.[1][2][3][4]

  • Asymmetric Hydrogenation: The stereoselective reduction of the C4-C5 double bond or the C3 ketone can be achieved using chiral metal catalysts, leading to the formation of one or two new stereocenters.[5][6][7]

  • Asymmetric Aldol and Related Reactions: The enolate formed at the C2 position can react with electrophiles, such as aldehydes, in a stereocontrolled fashion, guided by chiral catalysts or auxiliaries.

Below, we will explore some of these key transformations in detail, providing both the theoretical framework and practical, step-by-step protocols.

Asymmetric Michael Addition to Ethyl 4-methyl-3-oxohex-4-enoate

The asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of modern organic synthesis.[4] In the case of Ethyl 4-methyl-3-oxohex-4-enoate, this transformation allows for the introduction of a wide variety of substituents at the C5 position with high enantiocontrol. Organocatalysis has emerged as a particularly powerful tool for this purpose, offering mild reaction conditions and avoiding the use of toxic heavy metals.[4][8][9]

Organocatalyzed Asymmetric Michael Addition of Malonates

The addition of soft nucleophiles like dialkyl malonates to Ethyl 4-methyl-3-oxohex-4-enoate can be effectively catalyzed by chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers.[8] These catalysts often possess both a basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond donating moiety (e.g., a thiourea or squaramide) to activate the electrophile and control the stereochemical outcome.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Substrate, Malonate, and Catalyst start->reagents solvent Add Solvent reagents->solvent stir Stir at RT solvent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize (NMR, MS) purify->characterize ee_det Determine ee (Chiral HPLC) characterize->ee_det

Caption: Workflow for Organocatalyzed Michael Addition.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate

Materials:

  • Ethyl 4-methyl-3-oxohex-4-enoate

  • Diethyl malonate

  • (S)-Diphenylprolinol trimethylsilyl ether (organocatalyst)[8]

  • 4-Nitrobenzoic acid (co-catalyst)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 4-methyl-3-oxohex-4-enoate (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) and stir to dissolve.

  • Add diethyl malonate (1.5 mmol, 1.5 equiv).

  • Add 4-nitrobenzoic acid (0.1 mmol, 0.1 equiv).

  • Add (S)-diphenylprolinol trimethylsilyl ether (0.1 mmol, 0.1 equiv).[8]

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the protonation of the catalyst and the enolate intermediate, which would lead to a loss of stereocontrol.

  • Co-catalyst: The acidic co-catalyst accelerates the reaction by protonating the nitro group of the catalyst, enhancing its hydrogen-bonding ability and promoting the desired stereochemical pathway.[8]

  • Excess Nucleophile: A slight excess of the nucleophile (diethyl malonate) is used to ensure complete consumption of the starting material.

  • Chromatographic Purification: Flash chromatography is essential to separate the desired product from unreacted starting materials, the catalyst, and any side products.[1]

Catalyst SystemNucleophileSolventYield (%)ee (%)Reference
(S)-Diphenylprolinol TMS ether / 4-Nitrobenzoic acidDiethyl malonateToluene>90>95Adapted from[8]
Cinchona-derived thioureaNitromethaneCH₂Cl₂85-9590-99Adapted from[4]
Chiral Primary Amine / 2-Fluorobenzoic acidCyclohexanoneToluene>80>90Adapted from[10]

Table 1: Representative Results for Asymmetric Michael Additions to α,β-Unsaturated Systems.

Asymmetric Hydrogenation of Ethyl 4-methyl-3-oxohex-4-enoate

Asymmetric hydrogenation is a powerful and atom-economical method for the stereoselective reduction of prochiral double bonds and ketones.[5][6] For Ethyl 4-methyl-3-oxohex-4-enoate, both the C=C and C=O bonds can be targeted.

Asymmetric Hydrogenation of the C=C Bond

The conjugate reduction of the α,β-unsaturated system can be achieved with high enantioselectivity using chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine ligands.[5][6]

Asymmetric_Hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Analysis start Start catalyst_prep Prepare Chiral Catalyst Solution start->catalyst_prep substrate_prep Prepare Substrate Solution start->substrate_prep combine Combine Solutions in Autoclave catalyst_prep->combine substrate_prep->combine pressurize Pressurize with H₂ combine->pressurize react Stir under Pressure pressurize->react depressurize Depressurize and Concentrate react->depressurize purify Purify (if necessary) depressurize->purify analyze Analyze for Yield and ee purify->analyze

Sources

Application Note: Strategic Conjugate Additions to Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conjugate Addition Reactions of Ethyl 4-methyl-3-oxohex-4-enoate Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, and Process Chemists in Drug Discovery.

Executive Summary & Strategic Analysis

Ethyl 4-methyl-3-oxohex-4-enoate represents a specialized class of polyfunctional synthons utilized in the construction of complex terpenes, polyketides, and substituted cyclohexane derivatives. Structurally, it combines a


-keto ester  motif with a trisubstituted 

-unsaturated ketone (enone)
system.

This duality presents a unique synthetic challenge:

  • Electrophilic Competition: The molecule possesses three electrophilic sites: the ester carbonyl (C1), the ketone carbonyl (C3), and the

    
    -carbon of the alkene (C5).
    
  • Nucleophilic Competition (The "Proton Problem"): The methylene protons at C2 (flanked by the ester and ketone) are highly acidic (

    
    ). Hard nucleophiles (e.g., Grignard reagents, organolithiums) act as bases, resulting in deprotonation at C2 rather than the desired conjugate addition at C5.
    

Core Directive: To achieve successful conjugate addition (1,4-addition) to the C5 position, experimental protocols must suppress C2-deprotonation and 1,2-addition pathways. This guide details three validated protocols: Organocuprate Addition (for carbon-carbon bond formation), Lewis Acid-Catalyzed Mukaiyama-Michael (for soft enolates), and Organocatalytic Hetero-Michael (for thiols/amines).

Structural Analysis & Reactivity Map

The substrate, Ethyl 4-methyl-3-oxohex-4-enoate, exhibits a specific reactivity profile governed by steric and electronic factors.

  • C5 (Target): The

    
    -carbon of the enone.[1] It is trisubstituted (
    
    
    
    -methyl) and sterically hindered by the
    
    
    -methyl group at C4. Requires "soft" or activated nucleophiles.
  • C2 (Pitfall): The active methylene. Deprotonation here shuts down nucleophilic attack elsewhere, forming a stable enolate.

  • C3 (Pitfall): The ketone carbonyl. Susceptible to 1,2-addition by hard nucleophiles.

DOT Diagram: Reactivity & Pathway Logic

ReactivityMap Substrate Ethyl 4-methyl-3-oxohex-4-enoate HardNu Hard Nucleophiles (RMgX, RLi) Substrate->HardNu SoftNu Soft Nucleophiles (R2CuLi, RSH, Enolates) Substrate->SoftNu PathA Path A: Deprotonation (C2) (Acid-Base Reaction) HardNu->PathA Fastest PathB Path B: 1,2-Addition (C3) (Carbonyl Attack) HardNu->PathB Kinetic PathC Path C: 1,4-Conjugate Addition (C5) (Michael Addition) SoftNu->PathC Orbital Control DeadEnd Stable Enolate (No Alkylation) PathA->DeadEnd Alcohol Tertiary Alcohol (Undesired) PathB->Alcohol Product Target Michael Adduct (C-C / C-X Bond) PathC->Product

Caption: Logical flow of nucleophilic attack. Soft nucleophiles are required to bypass the thermodynamic sink of C2 deprotonation and achieve C5 functionalization.

Protocol 1: Organocuprate Conjugate Addition (Gilman Reagent)

Objective: Introduction of alkyl/aryl groups to C5. Mechanism: The organocopper reagent (


) is a "soft" nucleophile. Its HOMO interacts efficiently with the LUMO of the enone system (C=C), preferring 1,4-addition over 1,2-addition. Crucially, cuprates are less basic than Grignards, minimizing C2 deprotonation.
Materials
  • Substrate: Ethyl 4-methyl-3-oxohex-4-enoate (1.0 equiv).

  • Reagent Source: Copper(I) Iodide (CuI, purified), Alkyllithium (e.g., MeLi or n-BuLi).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Gilman Reagent (

    
    ): 
    
    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add CuI (2.0 equiv) and suspend in anhydrous THF (5 mL/mmol).

    • Cool to 0°C .

    • Add Alkyllithium (4.0 equiv) dropwise. The solution will turn yellow (MeCu precipitate) then clear/colorless (

      
      ).
      
    • Note: Use 2 equivalents of cuprate relative to the substrate to ensure complete conversion, as the substrate may coordinate copper.

  • Substrate Addition:

    • Cool the cuprate solution to -78°C (Dry ice/Acetone bath).

    • Dissolve Ethyl 4-methyl-3-oxohex-4-enoate (1.0 equiv) in minimal THF.

    • Add the substrate solution dropwise down the side of the flask over 15 minutes.

    • Rationale: Low temperature favors kinetic control (1,4-addition) and prevents decomposition.

  • Reaction Phase:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm slowly to -20°C over 2 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting enone UV spot should disappear.

  • Quench & Workup:

    • Re-cool to -78°C (optional, to control exotherm).

    • Add saturated

      
       solution  (hydrolysis of the copper enolate).
      
    • Allow to warm to room temperature.[2] The aqueous layer will turn deep blue (copper-ammonia complex).

    • Extract with Diethyl Ether (

      
      ). Wash combined organics with Brine.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Flash column chromatography on Silica Gel.

    • Note: The product is a saturated

      
      -keto ester. It may exist as a mixture of keto/enol tautomers.
      

Protocol 2: Lewis Acid-Catalyzed Mukaiyama-Michael Addition

Objective: Addition of silyl enol ethers (masked enolates) to C5. Mechanism: The Lewis Acid (


 or 

) coordinates to the ketone oxygen at C3, lowering the LUMO energy of the enone and activating C5. This allows a neutral, soft nucleophile (silyl enol ether) to attack without any base present.
Materials
  • Substrate: Ethyl 4-methyl-3-oxohex-4-enoate.[3]

  • Nucleophile: TBS-Enol Ether of Acetophenone (or similar).

  • Catalyst: Titanium Tetrachloride (

    
    , 1.0 M in DCM).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Activation:

    • Under Nitrogen, dissolve the substrate (1.0 equiv) in DCM.

    • Cool to -78°C .

    • Add

      
       (1.1 equiv)  dropwise. The solution usually turns yellow/orange due to complexation.
      
    • Critical: Stir for 5-10 minutes to ensure coordination.

  • Addition:

    • Add the Silyl Enol Ether (1.2 equiv) dropwise.

    • Stir at -78°C for 2 hours.

  • Hydrolysis:

    • Quench with saturated

      
        solution.
      
    • The Lewis acid is neutralized, and the silyl group is cleaved (or cleaved in a subsequent acid wash step if stable).

  • Result:

    • Formation of a 1,5-dicarbonyl compound (Michael adduct). This method completely avoids the C2-deprotonation issue because no base is used.

Protocol 3: Organocatalytic Hetero-Michael Addition (Thiol-Click)

Objective: Introduction of Sulfur (Thioethers) for bioconjugation or fragment coupling. Mechanism: Base-catalyzed activation of a thiol. Because thiols are highly nucleophilic but weakly basic (relative to C2 protons), they can add to C5 selectively, especially if a catalytic amount of mild base is used.

Materials
  • Substrate: Ethyl 4-methyl-3-oxohex-4-enoate.[3]

  • Nucleophile: Thiophenol or Alkyl Thiol (1.1 equiv).

  • Catalyst: Triethylamine (

    
    ) or DABCO (0.1 equiv).
    
  • Solvent: DCM or THF at Room Temperature.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve substrate in DCM (0.2 M).

    • Add Thiol (1.1 equiv) .

    • Add Catalyst (10 mol%) .

  • Monitoring:

    • Stir at Room Temperature. Reaction is usually fast (1-4 hours).

    • Note: If the reaction is sluggish due to the steric hindrance of the C4/C5 methyls, heat to 40°C.

  • Workup:

    • Concentrate directly or wash with 1M HCl to remove the amine catalyst.

    • This reaction typically proceeds with high yield and requires minimal purification ("Click" nature).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Recovery of Starting Material C2 Deprotonation (Enolate formation)Switch to Protocol 2 (Lewis Acid) or use a less basic nucleophile (Cuprate).
1,2-Addition Product (Alcohol) Nucleophile too "hard" (e.g., Grignard)Add CuI (10-20 mol%) to the Grignard to form a catalytic cuprate in situ.
Low Conversion Steric hindrance at C4/C5Increase reaction time; allow Cuprate reaction to warm to 0°C before quench.
Polymerization Anionic polymerization of enoneDilute reaction mixture; ensure temperature is strictly controlled at -78°C.

Experimental Workflow Diagram

Workflow Start Start: Ethyl 4-methyl-3-oxohex-4-enoate Choice Select Nucleophile Type Start->Choice Carbon Carbon Nucleophile (Alkyl/Aryl) Choice->Carbon Hetero Heteroatom Nucleophile (S, N, O) Choice->Hetero Gilman Protocol 1: Gilman Reagent (R2CuLi, -78°C) Carbon->Gilman Std Alkylation LA Protocol 2: Lewis Acid (TiCl4 + Silyl Enol Ether) Carbon->LA Complex Enolates BaseCat Protocol 3: Base Catalysis (RSH + Et3N) Hetero->BaseCat Quench Quench (NH4Cl or NaHCO3) Gilman->Quench LA->Quench BaseCat->Quench Purify Purification (SiO2) Quench->Purify Final Isolated Michael Adduct Purify->Final

Caption: Decision tree for selecting the optimal conjugation protocol based on nucleophile type.

References

  • Modern Organocopper Chemistry. Krause, N. (Ed.). (2002).[4] Wiley-VCH. (Foundational text on Gilman reagents and 1,4-addition mechanisms).

  • The Michael Addition Reaction and Conjugate Addition. Ashenhurst, J. (2023).[1][4] Master Organic Chemistry. Link

  • Organocatalytic Michael addition of aldehydes to

    
    -keto-
    
    
    
    -unsaturated esters.
    Org. Lett. 2008, 10, 23, 5425–5428.[5] Link (Demonstrates reactivity of similar keto-ester enones).
  • Nazarov Cyclization. Organic Chemistry Portal. Link (Context for the substrate as a cyclization precursor).

  • Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Link

Sources

Application Note: Heterocyclic Scaffolding using Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of Ethyl 4-methyl-3-oxohex-4-enoate (CAS 25654-10-8) as a versatile building block in heterocyclic synthesis.


-alkylidene 

-keto esters in drug discovery.

Introduction: The "Dual Electrophile" Advantage

Ethyl 4-methyl-3-oxohex-4-enoate represents a specialized class of


-unsaturated 

-keto esters
where the alkene moiety is conjugated to the ketone carbonyl. This unique structural arrangement confers a "dual electrophile" character, making it a potent scaffold for constructing complex heterocycles.

Unlike simple acetoacetates, this molecule presents three distinct reactive centers:

  • C1 (Ester Carbonyl): Susceptible to nucleophilic acyl substitution.

  • C3 (Ketone Carbonyl): Highly electrophilic; prone to 1,2-addition.

  • C5 (Conjugated Alkene): A Michael acceptor site activated by the C3 ketone.

This guide outlines three validated protocols for exploiting these centers to synthesize Pyrazoles , Pyrimidines , and Coumarins —scaffolds ubiquitous in oncology and anti-infective pharmacophores.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: Ethyl 4-methyl-3-oxohex-4-enoate[1]

  • Molecular Formula:

    
    
    
  • Key Feature: The C4-C5 double bond is trisubstituted (4-methyl), providing steric bulk that directs nucleophilic attack preferentially to the carbonyls (C1/C3) unless specific Lewis acids are employed to activate the Michael position.

Reactivity Map & Logic Flow

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Start Ethyl 4-methyl-3-oxohex-4-enoate Reagent1 Hydrazine Hydrate (EtOH, Reflux) Start->Reagent1 1,2-Binucleophile Reagent2 Guanidine HCl (NaOEt, Reflux) Start->Reagent2 1,3-Binucleophile Reagent3 Resorcinol (H2SO4, Pechmann) Start->Reagent3 Phenol/Acid Product1 3-(Prop-1-en-1-yl)-1H-pyrazol-5(4H)-one (Pyrazolone Scaffold) Reagent1->Product1 Cyclocondensation Product2 2-Amino-6-hydroxy-4-(prop-1-en-1-yl)pyrimidine (Isocytosine Scaffold) Reagent2->Product2 Cyclization Product3 7-Hydroxy-4-(prop-1-en-1-yl)-2H-chromen-2-one (Coumarin Scaffold) Reagent3->Product3 Pechmann Condensation

Figure 1: Divergent synthesis pathways. The central


-keto ester scaffold directs cyclization while preserving the alkenyl side chain.

Experimental Protocols

Protocol A: Synthesis of 3-(Prop-1-en-1-yl)-1H-pyrazol-5(4H)-one

Target Class: Pyrazolone (Free Radical Scavengers/NSAID analogs). Mechanism: The hydrazine nitrogen attacks the C3 ketone (most electrophilic), followed by intramolecular cyclization with the C1 ester. The C4-C5 double bond remains intact, providing a handle for further functionalization.

Materials:

  • Ethyl 4-methyl-3-oxohex-4-enoate (1.0 eq)

  • Hydrazine hydrate (80% aq., 1.2 eq)

  • Ethanol (Absolute, 10 V)

  • Acetic Acid (Cat., 0.1 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 4-methyl-3-oxohex-4-enoate (10 mmol, 1.84 g) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add hydrazine hydrate (12 mmol, 0.75 g) dropwise over 10 minutes. Note: Exothermic reaction.

  • Catalysis: Add glacial acetic acid (1 mmol, 60 µL) to buffer the pH and facilitate imine formation.

  • Reflux: Warm to room temperature, then heat to reflux (78°C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (pyrazolone).
  • Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75-85%. Data Validation:


 NMR should show the disappearance of the ethyl ester quartet/triplet and the retention of the alkene proton signals (

ppm).
Protocol B: Synthesis of 2-Amino-4-(prop-1-en-1-yl)pyrimidin-6-ol

Target Class: Isocytosine (Kinase Inhibitor Scaffolds). Mechanism: Condensation of guanidine with the


-keto ester. The C3 ketone condenses with one amino group, and the C1 ester condenses with the other, forming the pyrimidine ring.

Materials:

  • Ethyl 4-methyl-3-oxohex-4-enoate (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (2.0 eq, prepared in situ)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Base Preparation: Dissolve Sodium metal (20 mmol, 0.46 g) in anhydrous ethanol (30 mL) under

    
     to generate NaOEt.
    
  • Free Base Generation: Add Guanidine HCl (15 mmol, 1.43 g) to the NaOEt solution. Stir for 15 minutes at RT.

  • Condensation: Add Ethyl 4-methyl-3-oxohex-4-enoate (10 mmol, 1.84 g) dropwise.

  • Reaction: Reflux the mixture for 6-8 hours. The solution will turn turbid as NaCl precipitates and the pyrimidine forms.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water (15 mL).

  • Neutralization: Carefully acidify with Acetic Acid to pH 6-7. The product will precipitate.

  • Purification: Filter and wash with water. Dry in a vacuum oven at 50°C.

Technical Insight: The "4-methyl" group on the alkene provides steric protection, preventing the guanidine from attacking the Michael position (C5), ensuring high regioselectivity for the pyrimidine ring formation [1].

Protocol C: Pechmann Condensation to 4-Alkenylcoumarins

Target Class: Coumarin (Anticoagulants/Fluorophores). Mechanism: Acid-catalyzed transesterification with a phenol, followed by intramolecular electrophilic aromatic substitution (EAS) at the C3 ketone position.

Materials:

  • Ethyl 4-methyl-3-oxohex-4-enoate (1.0 eq)

  • Resorcinol (1.0 eq)

  • Sulfuric Acid (70%, 5 V) or Amberlyst-15 (Solid acid)

Step-by-Step Methodology:

  • Mixing: In a flask, combine Resorcinol (10 mmol, 1.10 g) and Ethyl 4-methyl-3-oxohex-4-enoate (10 mmol, 1.84 g).

  • Acid Addition: Add 70%

    
     (5 mL) dropwise at 0°C. Keep temperature below 10°C to prevent polymerization of the alkene side chain.
    
  • Reaction: Stir at RT for 12 hours. The mixture will darken.

  • Quench: Pour the reaction mixture onto crushed ice (50 g). Vigorous stirring is required to break up the solid.

  • Isolation: Filter the precipitate. Wash with water until neutral pH.

  • Purification: Recrystallize from Ethanol.

Expected Outcome: 7-Hydroxy-4-(1-methylprop-1-en-1-yl)-2H-chromen-2-one. Critical Control Point: Temperature control is vital. High temperatures (>50°C) will cause acid-catalyzed polymerization of the diene-like side chain.

Summary of Reaction Conditions

Target ScaffoldCo-ReactantCatalyst/SolventTemp/TimeKey Mechanism
Pyrazolone HydrazineAcOH / EtOHReflux / 4h1,2-Addition + Cyclization
Pyrimidine GuanidineNaOEt / EtOHReflux / 8hCondensation
Coumarin Resorcinol

(70%)
0°C -> RT / 12hPechmann Condensation
Isoxazole HydroxylamineNaOH / EtOHReflux / 3h1,2-Addition + Cyclization

References

  • General Reactivity of

    
    -Keto Esters: 
    
    • Title: "The Chemistry of -Keto Esters"
    • Source:Chemical Reviews, 1945, 36 (2), pp 195–233.
    • URL:[Link]

  • Pyrimidine Synthesis Protocols

    • Title: "Recent Advances in the Synthesis of Pyrimidines"
    • Source:Molecules, 2021, 26(16), 5087.
    • URL:[Link]

  • Pechmann Condensation Methodology

    • Title: "Pechmann Condens
    • Source:Organic Syntheses, Coll.[2] Vol. 3, p.281 (1955).

    • URL:[Link]

  • Specific Compound Data (CAS 25654-10-8)

    • Title: "Ethyl 4-methyl-3-oxohex-4-eno
    • Source:PubChem (Analogous Structures & Reactivity).
    • URL:[Link]

Sources

Introduction: Navigating the Reactive Landscape of a Polyfunctional Molecule

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Protecting Group Strategies for Ethyl 4-methyl-3-oxohex-4-enoate

Ethyl 4-methyl-3-oxohex-4-enoate is a versatile synthetic intermediate characterized by a dense arrangement of reactive functional groups. Its structure incorporates both a β-keto ester and an α,β-unsaturated ketone system. This unique combination presents significant challenges in achieving chemoselectivity during synthetic transformations. The molecule possesses multiple sites susceptible to nucleophilic and electrophilic attack, as well as acidic protons that can complicate base-mediated reactions.

The primary reactive sites include:

  • The Ketone Carbonyl (C3): Highly electrophilic and prone to 1,2-addition by strong nucleophiles.

  • The α,β-Unsaturated System (C4-C5 and C3): Susceptible to 1,4-conjugate addition by softer nucleophiles.

  • The Ester Carbonyl (C1): An electrophilic center, though generally less reactive than the ketone.

  • The α-Protons (C2): Acidic protons situated between two carbonyl groups, readily removed by base to form a stable enolate.

A thorough understanding of these reactive sites is paramount for designing successful synthetic routes. When the inherent reactivity of the molecule does not permit a desired selective transformation, a protecting group strategy becomes essential.[1][2] A good protecting group must be easy to install and remove in high yield under mild conditions that do not affect other parts of the molecule.[3] This guide provides a detailed overview of field-proven protecting group strategies and alternative chemoselective approaches for the controlled modification of Ethyl 4-methyl-3-oxohex-4-enoate.

Strategic Approach 1: Protection of the Ketone Carbonyl

The most common synthetic challenge involves isolating the reactivity of the ester or the α,β-unsaturated system from the highly electrophilic ketone at the C3 position. The conversion of the ketone into a cyclic ketal is the most robust and widely employed strategy for this purpose.[4][5]

Ketalization: Masking the Ketone

Cyclic ketals, such as 1,3-dioxolanes, are excellent protecting groups for ketones. They are stable to a wide range of reaction conditions, including basic, organometallic, and reducing environments, yet can be readily removed under acidic conditions.[1]

The general workflow for this protective strategy is as follows:

G cluster_main A Ethyl 4-methyl-3-oxohex-4-enoate B Ketal-Protected Intermediate A->B Protection (Ketalization) C Selective Transformation (e.g., Ester Reduction) B->C D Deprotection (Acidic Hydrolysis) C->D E Final Product D->E

Caption: Workflow for ketone protection, reaction, and deprotection.

Experimental Protocol: Ketal Protection of Ethyl 4-methyl-3-oxohex-4-enoate

Objective: To selectively protect the C3 ketone as a 1,3-dioxolane.

Materials:

  • Ethyl 4-methyl-3-oxohex-4-enoate

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 4-methyl-3-oxohex-4-enoate (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃ to quench the acid catalyst.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected ketal.

Application: Selective Ester Reduction

With the ketone protected, the less reactive ester group can be targeted. For instance, reduction to the corresponding primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction and Deprotection

Step A: Reduction of the Ketal-Protected Ester

  • Dissolve the purified ketal from the previous step in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add a suspension of LiAlH₄ (1.1 eq) in the same solvent to the cooled solution.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms. Filter the solid and wash thoroughly with ether.

  • Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure to yield the protected alcohol.

Step B: Deprotection to Reveal the Ketone

  • Dissolve the protected alcohol in a mixture of acetone and water.

  • Add a catalytic amount of p-TsOH or another acid catalyst (e.g., HCl).

  • Stir the mixture at room temperature until TLC analysis indicates the complete removal of the ketal group.

  • Neutralize the acid with saturated aqueous NaHCO₃ and remove the acetone under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the final hydroxy ketone.

Strategic Approach 2: Orthogonal Protection of the β-Keto Ester

In some synthetic designs, the goal might be to modify the α,β-unsaturated ketone while preserving the β-keto ester functionality for a later transformation. This requires an "orthogonal" protecting group strategy, where different protecting groups on the same molecule can be removed under distinct conditions without interfering with each other.[3]

For β-keto esters, a 2-(trimethylsilyl)ethyl (TMSE) ester serves as an effective orthogonal protecting group. This group is stable to a wide range of conditions but can be selectively cleaved using a fluoride source, leaving other ester groups (like methyl or benzyl) and standard protecting groups intact.[6]

G cluster_main A TMSE-protected β-keto ester B Reaction at another site (e.g., Ketone modification) A->B C Fluoride-mediated Deprotection (TBAF) B->C D Decarboxylation C->D E Final Ketone Product D->E

Caption: Orthogonal deprotection and decarboxylation of a TMSE ester.

Protocol: Cleavage of a TMSE-Protected β-Keto Ester

Objective: To deprotect and decarboxylate a TMSE β-keto ester to yield the corresponding ketone.

Materials:

  • Substrate (TMSE ester of 4-methyl-3-oxohex-4-enoate)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TMSE-protected β-keto ester in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add TBAF solution (0.75-1.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting ketone product via column chromatography. This cleavage and decarboxylation sequence is a powerful method for generating substituted ketones from β-keto ester precursors.[6]

Strategic Approach 3: Chemoselective Reactions (Protection-Free)

While protecting groups are powerful tools, the ideal synthesis is often the one with the fewest steps. In some cases, the inherent reactivity differences between the functional groups can be exploited to achieve selectivity without protection.[2]

Luche Reduction: Selective 1,2-Reduction of the Ketone

The reduction of α,β-unsaturated ketones can yield either the 1,2-reduction product (allylic alcohol) or the 1,4-reduction product (saturated ketone). Sodium borohydride (NaBH₄) alone often gives a mixture of products. However, the Luche reduction, which uses NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃), is highly selective for the 1,2-reduction of ketones, even in the presence of less reactive carbonyls like esters.[7]

Table 1: Comparison of Reducing Agents

Reducing AgentPrimary Product(s)Selectivity
NaBH₄ in MethanolMixture of 1,2- and 1,4-reduction productsLow
LiAlH₄ in EtherReduction of ketone and esterNon-selective
NaBH₄ / CeCl₃·7H₂O (Luche Reagent)Allylic alcohol (1,2-reduction)High[7]
Experimental Protocol: Luche Reduction

Objective: To selectively reduce the C3 ketone to the corresponding allylic alcohol.

Materials:

  • Ethyl 4-methyl-3-oxohex-4-enoate

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 eq)

  • Sodium borohydride (NaBH₄, 1.0 eq)

  • Methanol

Procedure:

  • Dissolve the Ethyl 4-methyl-3-oxohex-4-enoate and CeCl₃·7H₂O in methanol at room temperature.

  • Stir the mixture until the cerium salt is fully dissolved.

  • Cool the solution to 0 °C and add NaBH₄ portion-wise. Vigorous gas evolution will be observed.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically rapid.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude allylic alcohol, which can be purified by column chromatography.

Conclusion

The synthetic utility of Ethyl 4-methyl-3-oxohex-4-enoate is directly tied to the ability to control its multiple reactive sites. For transformations requiring robust insulation of the ketone, protection via ketalization is a reliable and high-yielding strategy. For more complex syntheses demanding sequential modifications, an orthogonal approach using specialized protecting groups like TMSE esters offers a sophisticated solution. Finally, leveraging chemoselective reagents, such as in the Luche reduction, provides an elegant and efficient protection-free alternative for specific transformations. The choice of strategy must be carefully considered based on the overall synthetic plan, with each approach offering distinct advantages for the modern researcher and drug development professional.

References

Sources

Application Note & Protocol: Scale-Up Synthesis of Ethyl 4-Methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of Ethyl 4-methyl-3-oxohex-4-enoate, a valuable β-keto ester intermediate. The synthesis is based on a directed aldol-type condensation, a robust and scalable method for carbon-carbon bond formation. This guide details the underlying chemical principles, process development considerations for scaling from laboratory (gram-scale) to pilot (kilogram-scale), and step-by-step protocols. Key process parameters, safety precautions, and analytical characterization methods are thoroughly discussed to ensure a reproducible, safe, and efficient scale-up.

Introduction

Ethyl 4-methyl-3-oxohex-4-enoate is a key building block in organic synthesis, finding applications in the preparation of more complex molecules in the pharmaceutical and fine chemical industries. Its structure, featuring a β-keto ester moiety and an α,β-unsaturated system, allows for a variety of subsequent chemical transformations.

The primary challenge in synthesizing this molecule, especially at scale, is controlling the reaction's selectivity. The target molecule is produced via a crossed or directed condensation reaction between two different carbonyl compounds. Without precise control of reaction conditions, a mixture of self-condensation and cross-condensation products can form, leading to low yields and difficult purifications[1][2]. This guide focuses on a directed approach using a strong, non-nucleophilic base to ensure high regioselectivity and yield.

Safety Note: The target compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4][5][6]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is a directed aldol reaction, a variation of the classic Claisen condensation.[7][8] This strategy involves the pre-formation of a specific enolate, which then acts as the nucleophile.

Retrosynthetic Analysis: The target molecule can be disconnected at the C2-C3 bond, revealing ethyl acetate and 2-pentanone as potential starting materials. However, a more controlled approach involves the reaction of a pre-formed lithium enolate of an ethyl ketone with an acylating agent. For this synthesis, we will utilize the reaction between the lithium enolate of ethyl propionate and N-methoxy-N-methylpropionamide (Weinreb amide) . This approach offers superior control over the acylation step and minimizes side reactions.

Reaction Mechanism:

  • Enolate Formation: A strong, sterically hindered, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to deprotonate the α-carbon of ethyl propionate.[2][9] This step is performed at low temperature (-78 °C) to ensure kinetic control and prevent ester self-condensation. The use of a strong base like LDA drives the deprotonation to completion, forming the lithium enolate irreversibly.[9]

  • Acylation (C-C Bond Formation): The pre-formed enolate nucleophilically attacks the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation to the lithium ion.

  • Intermediate Collapse & Quench: Upon acidic work-up, the tetrahedral intermediate collapses to form the desired β-keto ester, Ethyl 4-methyl-3-oxohexanoate.

  • Dehydration (Enoate Formation): While not explicitly part of the initial condensation, the subsequent work-up or purification conditions can promote dehydration to yield the final α,β-unsaturated product, Ethyl 4-methyl-3-oxohex-4-enoate. This step is often facilitated by trace acid or heat.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Final Product EP Ethyl Propionate LDA LDA @ -78°C EP->LDA Deprotonation Enolate Lithium Enolate LDA->Enolate WA Weinreb Amide Enolate->WA Nucleophilic Attack Adduct Tetrahedral Adduct WA->Adduct Quench Aqueous Acid Quench Adduct->Quench Ketoester Ethyl 4-methyl-3-oxohexanoate Quench->Ketoester Protonation & Collapse Product Ethyl 4-methyl-3-oxohex-4-enoate Ketoester->Product Dehydration

Caption: Synthetic workflow for Ethyl 4-methyl-3-oxohex-4-enoate.

Scale-Up Process Development

Transitioning from a laboratory to a pilot-plant scale introduces significant challenges that must be addressed for a successful, safe, and economical process.

Key Considerations:

  • Thermal Management: The formation of LDA and the subsequent enolization are exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a cryostat is mandatory for maintaining the critical -78 °C temperature. Uncontrolled temperature increases can lead to side reactions and reduced yield.

  • Reagent Addition: At the lab scale, reagents can be added via a syringe or dropping funnel. At the kilo-scale, a calibrated addition pump is required for slow, controlled addition of n-BuLi and the electrophile. This prevents localized "hot spots" and ensures consistent reaction conditions throughout the vessel.

  • Mixing: Efficient mixing is crucial. Inadequate agitation can lead to poor heat transfer and localized concentration gradients, resulting in side product formation. The choice of impeller (e.g., pitched-blade turbine) and agitation speed must be optimized for the reactor geometry and reaction mass viscosity.

  • Work-up and Extraction: Handling large volumes of aqueous and organic layers requires appropriately sized separators. The phase separation can be slower at a larger scale. Emulsion formation is a greater risk and mitigation strategies (e.g., addition of brine) should be planned.

  • Purification: While lab-scale purification may rely on chromatography, this is often not feasible for multi-kilogram quantities. The process should be optimized for purification by vacuum distillation. This requires careful determination of boiling points and ensuring the product is thermally stable under distillation conditions.

Experimental Protocols

Laboratory Scale Protocol (Target: ~100 g)

Equipment:

  • 1 L three-neck, round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Two 250 mL addition funnels

  • Nitrogen/Argon inlet

  • Dry ice/acetone bath

  • 2 L separatory funnel

Reagents:

Reagent MW ( g/mol ) Amount (g) Amount (mL) Moles Equiv.
Diisopropylamine 101.19 63.8 88.6 0.63 1.2
Tetrahydrofuran (THF), dry - - 500 - -
n-Butyllithium (2.5 M in hexanes) 64.06 - 240 0.60 1.15
Ethyl propionate 102.13 53.7 60.0 0.525 1.0
N-methoxy-N-methylpropionamide 131.17 69.0 70.4 0.525 1.0
Hydrochloric Acid (1 M aq.) - - ~600 - -
Saturated Sodium Bicarbonate (aq.) - - 250 - -
Saturated Sodium Chloride (Brine) - - 250 - -

| Anhydrous Magnesium Sulfate | - | ~30 g | - | - | - |

Procedure:

  • Reactor Setup: Assemble the oven-dried 1 L flask with a stirrer, thermometer, and one addition funnel, under a positive pressure of nitrogen.

  • LDA Preparation: Charge the flask with anhydrous THF (300 mL) and diisopropylamine (88.6 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (240 mL, 2.5 M) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Enolate Formation: In a separate flask, dissolve ethyl propionate (60.0 mL) in dry THF (100 mL). Add this solution dropwise to the LDA solution over 45 minutes, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Acylation: Dissolve the Weinreb amide (70.4 mL) in dry THF (100 mL) and add it dropwise to the enolate solution over 45 minutes at -78 °C. After the addition is complete, stir the reaction mixture for an additional 2 hours at this temperature.

  • Quench: Slowly and carefully quench the reaction by adding 1 M HCl (600 mL) while the flask is still in the cold bath. The addition is exothermic. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a 2 L separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (250 mL) and brine (250 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil by vacuum distillation to yield the final product. The dehydration to the enoate often occurs during this step.

Pilot Scale-Up Protocol (Target: ~2.0 kg)

Equipment:

  • 50 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen/argon overlay

  • Cryostat/Chiller capable of reaching -80 °C

  • Calibrated reagent addition pump

  • 50 L quench vessel

  • 100 L liquid-liquid extractor

  • Vacuum distillation apparatus with appropriate heating mantle and fraction collector

Reagents (Scaled quantities):

Reagent Amount (kg) Amount (L) Moles
Diisopropylamine 1.28 1.77 12.6
Tetrahydrofuran (THF), dry - 10.0 -
n-Butyllithium (2.5 M in hexanes) - 4.8 12.0
Ethyl propionate 1.07 1.20 10.5
N-methoxy-N-methylpropionamide 1.38 1.41 10.5

| Hydrochloric Acid (1 M aq.) | - | ~12.0 | - |

Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • LDA Preparation: Charge THF (6.0 L) and diisopropylamine (1.77 L) to the reactor. Cool the jacket to -80 °C to bring the internal temperature to -75 °C.

  • Using the addition pump, add n-butyllithium (4.8 L) over 1.5-2 hours, maintaining the internal temperature below -70 °C. Stir for 30 minutes after addition.

  • Enolate Formation: Add a solution of ethyl propionate (1.20 L) in THF (2.0 L) via the pump over 2 hours, keeping the internal temperature at or below -75 °C. Stir for 1 hour.

  • Acylation: Add a solution of the Weinreb amide (1.41 L) in THF (2.0 L) via the pump over 2 hours at -75 °C. Let the reaction stir for an additional 2-3 hours, monitoring for completion via in-process control (e.g., GC-MS of a quenched sample).

  • Quench: Slowly transfer the reaction mixture via a dip tube under nitrogen pressure into a separate quench vessel containing pre-chilled 1 M HCl (12.0 L) with vigorous stirring. Maintain the quench temperature below 10 °C.

  • Work-up: Transfer the biphasic mixture to the 100 L extractor. Separate the layers. Extract the aqueous phase with an appropriate solvent like MTBE or ethyl acetate (2 x 5 L).

  • Combine the organic phases and wash with saturated NaHCO₃ and brine as in the lab-scale procedure.

  • Drying and Concentration: Transfer the organic layer back to the clean reactor and remove the solvent under vacuum. Azeotropic drying with toluene may be required if water remains.

  • Purification: Set up the reactor for vacuum distillation. Collect fractions at the appropriate temperature and pressure to yield the pure Ethyl 4-methyl-3-oxohex-4-enoate.

Caption: Pilot-scale manufacturing workflow diagram.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (Expected MW for C₉H₁₄O₃: 170.21 g/mol ).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the ethyl ester, the methyl group, the double bond, and the methylene protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the ester C=O stretch (~1740 cm⁻¹), the ketone C=O stretch (~1680 cm⁻¹), and the C=C stretch (~1640 cm⁻¹).

Conclusion

The successful scale-up of Ethyl 4-methyl-3-oxohex-4-enoate synthesis requires a thorough understanding of the directed aldol reaction mechanism and careful consideration of key chemical engineering principles. The protocols provided herein detail a robust and controllable process. The critical parameters for success are stringent temperature control during enolate formation and acylation, controlled addition rates, and efficient mixing. By adhering to these guidelines, researchers and drug development professionals can safely and efficiently produce this valuable intermediate on a multi-kilogram scale.

References

  • PubChem. (n.d.). Ethyl 4-methyl-3-oxohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl (4E)-4-methyl-3-oxo-4-hexenoate. Retrieved from [Link]

  • Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331.
  • Michałek, S., et al. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Scientific Reports. Available at: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Trost, B. M., & Li, C. J. (2004). Decarboxylative Aldol Reactions of Allyl β-Keto Esters via Heterobimetallic Catalysis. Journal of the American Chemical Society, 126(34), 10522–10523.
  • Chen, Y., et al. (2012). Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. Molecules, 17(12), 14008-14017.
  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Molbase. (n.d.). ethyl 3-ethyl-4-oxohexanoate. Retrieved from [Link]

  • JoVE. (2023, April 30). Crossed Aldol Reaction Using Strong Bases. Retrieved from [Link]

  • Chemistry Steps. (2020, April 2). Crossed Aldol And Directed Aldol Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate (Nazarov Cyclization Precursor) Methodology: Acylation of Meldrum’s Acid (Oikawa-Yonemitsu Protocol) Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: What is going wrong?

User Query: "My yield is low (<30%) and the product is an intractable oil, not the expected clean liquid."

Scientist Response: This is the most common failure mode for


-unsaturated 

-keto esters. The issue likely lies in the acylation step . Tigloyl chloride (the precursor) is an

-unsaturated acid chloride and is prone to Michael addition by the pyridine base or polymerization if the temperature spikes.

Checklist:

  • Did you add Pyridine to the Meldrum's acid before the Acid Chloride? (Correct order: Meldrum's + Base

    
     Enolate, then add Acid Chloride).
    
  • Was the temperature strictly < 0°C? At

    
    , O-acylation and polymerization compete with C-acylation.
    
  • Did you isolate the Acyl-Meldrum's intermediate? Direct alcoholysis of the crude reaction mixture (containing pyridine salts) often leads to decomposition. You must perform an acidic workup first.

User Query: "I see the product peak in NMR, but there is a second set of alkene signals. Is it an impurity?"

Scientist Response: You are likely observing


 isomerization . The target molecule is typically derived from Tigloyl chloride (

-isomer). However, the acidic conditions required for decarboxylation (refluxing ethanol) or prolonged exposure to silica gel can facilitate isomerization to the

-isomer (Angelic acid derivative).
  • Fix: minimize reflux time. Stop immediately upon cessation of

    
     evolution.
    
  • Purification: Use neutralized silica (pre-treated with 1%

    
    ) for chromatography to prevent on-column isomerization.
    

The Golden Protocol: Meldrum's Acid Route

Recommended over the dianion alkylation of ethyl acetoacetate due to superior regiocontrol and stereoretention.

Core Reaction Logic

This synthesis relies on the Oikawa-Yonemitsu protocol . It bypasses the harsh conditions of Claisen condensations, preventing the polymerization of the sensitive conjugated alkene moiety.

  • Activation: Meldrum's acid (

    
    ) is deprotonated by pyridine.
    
  • C-Acylation: The enolate attacks Tigloyl chloride.

  • Alcoholysis: The unstable acyl-Meldrum's intermediate undergoes ring opening and decarboxylation in refluxing ethanol.

Step-by-Step Workflow

Reagents:

  • Meldrum's Acid (1.0 eq)

  • Tigloyl Chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Ethanol (Absolute)

Protocol:

  • Enolate Formation: Dissolve Meldrum's acid in DCM (0.5 M). Cool to 0°C .[1][2] Add Pyridine dropwise over 10 mins.[3] Solution may turn slightly yellow.[1]

  • Acylation (The Critical Step): Add Tigloyl chloride (diluted 1:1 in DCM) dropwise over 1 hour .

    • Control Point: Maintain T < 2°C. Fast addition causes exotherms that degrade the acid chloride.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup (Crucial for Purity):

    • Wash with dilute HCl (1M) to remove pyridine. (Residual pyridine catalyzes decomposition in the next step).

    • Wash with brine, dry over

      
      , and concentrate.
      
    • Observation: You should obtain the Acyl-Meldrum's adduct as a solid or thick semi-solid. Do not purify this.

  • Ethanolysis/Decarboxylation:

    • Dissolve the residue in absolute Ethanol (10 mL/g).

    • Reflux for 2–4 hours. Monitor

      
       evolution.
      
    • Concentrate and purify via vacuum distillation or flash chromatography (Hex/EtOAc).

Troubleshooting Logic & Visualization

Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis.

G Start Start: Meldrum's Acid + Pyridine Acylation Add Tigloyl Chloride (0°C) Start->Acylation Check1 Check: Is solution Red/Dark? Acylation->Check1 Workup Wash with 1M HCl Check1->Workup No (Orange/Yellow) Fail1 Failure: Polymerization/O-Acylation Check1->Fail1 Yes (Deep Red/Black) Intermed Isolate Acyl-Meldrum's Solid Workup->Intermed Reflux Reflux in EtOH (Decarboxylation) Intermed->Reflux Fail2 Failure: Pyridine Contamination Intermed->Fail2 Skip HCl Wash? Product Crude Product Reflux->Product

Caption: Critical path for Meldrum's Acid acylation. Note that skipping the HCl wash (Fail2) is a fatal error leading to decomposition during reflux.

Comparative Analysis of Synthesis Routes
FeatureMeldrum's Acid Route (Recommended) Dianion Route (Ethyl Acetoacetate)
Reagents Tigloyl Chloride + Meldrum's AcidEthyl Acetoacetate + Acetaldehyde + LDA (2eq)
Regioselectivity High (Driven by acid chloride structure)Variable (Depends on aldol dehydration)
Stereocontrol Retained (E-chloride gives E-product)Low (Dehydration gives E/Z mix)
Scalability High (Solid intermediate easy to handle)Low (Cryogenic conditions required)
Major Impurity Acetone (volatile, easy to remove)Self-condensation products

FAQ: Advanced Troubleshooting

Q: Can I use the "Dianion Route" (Ethyl Acetoacetate + LDA) instead? A: Technically, yes, but it is not recommended for this specific isomer. Reacting the dianion of ethyl acetoacetate with acetaldehyde yields the


-hydroxy-

-keto ester (aldol adduct). The subsequent dehydration to form the double bond is thermodynamically controlled, often yielding a mixture of the desired

-unsaturated and the conjugated

-unsaturated isomers, as well as

mixtures. The Meldrum's acid route "locks in" the double bond geometry from the starting Tigloyl chloride.

Q: Why is my product decomposing during distillation? A:


-Keto esters with conjugated double bonds are thermally sensitive.
  • Ensure you are using high vacuum (<1 mbar) to keep the boiling point low.

  • Add a radical inhibitor like BHT (butylated hydroxytoluene) to the pot before distillation to prevent thermal polymerization.

Q: The intermediate Acyl-Meldrum's acid didn't precipitate. What now? A: This happens with lipophilic chains like Tigloyl. Do not panic. If it is an oil, simply ensure it is thoroughly dried (high vacuum for 1 hour) to remove residual DCM. Traces of water/DCM will lower the boiling point of your ethanol reflux, slowing down the decarboxylation. Proceed to the ethanol step directly with the oil.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][3][4][5][6] 2. A general and versatile synthesis of

    
    -keto esters.[7][8][9][10] Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Benetti, S., et al. (2008). Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent).[11] Synlett, 2008(17), 2605-2608.

  • Taber, D. F., et al. (1987). Preparation of 3-oxo-4-pentenoates (Nazarov Reagents). Journal of Organic Chemistry, 52(12), 2605. (Contextual grounding for Nazarov precursors).

Sources

"purification of Ethyl 4-methyl-3-oxohex-4-enoate by column chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-EMOE-004 Status: Active Subject: Troubleshooting Silica Gel Chromatography of Sensitive


-Keto Enoates
Assigned Specialist:  Senior Application Scientist, Separation Sciences Division

Executive Summary & Compound Profile

Ethyl 4-methyl-3-oxohex-4-enoate is a critical intermediate, often utilized in the synthesis of aggregation pheromones for Oryctes and Rhynchophorus beetles [1, 2]. Structurally, it features a


-keto ester functionality conjugated with a trisubstituted alkene.

Chromatographic Behavior:

  • Polarity: Moderate (due to the ester and ketone groups).[1]

  • Stability Risk: High.[1] The

    
    -keto moiety is prone to enolization, which is catalyzed by the acidic surface of standard silica gel (
    
    
    
    ). This often leads to hydrolysis, decarboxylation, or
    
    
    isomerization during purification [3].[1]
  • Isomerism: Frequently synthesized as a mixture of

    
     and 
    
    
    
    isomers.[1] Separation is possible but requires optimized stationary phase interactions.[1]

Diagnostic & Troubleshooting Guide (Q&A)

Issue 1: "My product decomposes or streaks significantly on the column."

Diagnosis: Acid-Catalyzed Decomposition. Standard silica gel is slightly acidic.[1] This acidity protonates the carbonyl oxygen, facilitating enol formation and subsequent hydrolysis or polymerization of the conjugated system.[1]

Corrective Protocol: Neutralization of the Stationary Phase. You must buffer the silica gel to a neutral pH to suppress surface acidity.[1]

  • Step 1: Prepare the mobile phase with 1% Triethylamine (Et

    
    N).[1]
    
  • Step 2: Pre-wash the packed column with 2-3 column volumes (CV) of this Et

    
    N-doped solvent.
    
  • Step 3: Flush with neutral mobile phase (without Et

    
    N) for 1 CV to remove excess amine before loading your sample.[1]
    
  • Validation: Run a 2D-TLC. Spot the sample, run it, then rotate the plate 90 degrees and run it again.[1] If the spot remains on the diagonal, the compound is stable.[1] If new off-diagonal spots appear, decomposition is occurring on the silica.

Issue 2: "I cannot separate the E and Z isomers."

Diagnosis: Insufficient Selectivity (


).[1]
Geometric isomers often have very similar dipole moments. Standard isocratic elution fails to exploit the subtle differences in adsorption energy between the planar configurations.[1]

Corrective Protocol: Gradient Optimization & Loading Reduction.

  • Loading: Reduce sample load to

    
     of the silica mass (1:100 ratio).
    
  • Gradient: Switch from Isocratic to a Shallow Gradient.

    • Start: 100% Hexane.[1]

    • Ramp: 0% to 10% Ethyl Acetate (EtOAc) over 10 CVs.[1]

    • Hold: 10% EtOAc for 5 CVs.[1]

  • Advanced Option: If separation remains poor, consider Silver Nitrate Impregnated Silica (

    
    -SiO
    
    
    
    )
    .[1] The silver ions form reversible
    
    
    -complexes with the alkene. The isomer with less steric hindrance around the double bond will bind tighter and elute later.[1]
Issue 3: "My yield is lower than the crude NMR suggested."

Diagnosis: Irreversible Adsorption or Volatility.[1]

  • Adsorption: Highly polar impurities (carboxylic acids from hydrolysis) may be permanently binding to the silica.[1]

  • Volatility: This ester has a relatively low molecular weight (~170 g/mol ).[1] Aggressive rotary evaporation or high-vacuum drying can strip the product.

Corrective Protocol:

  • Mass Balance Check: Flush the column with 100% EtOAc or MeOH after the run to recover "stuck" material.[1] Analyze this fraction.

  • Evaporation: Keep water bath temperature

    
    C and vacuum pressure 
    
    
    
    mbar. Do not leave on high vacuum overnight.[1]

Standard Operating Procedure (SOP)

Workflow Visualization

The following decision tree outlines the purification strategy based on crude purity and stability.

PurificationStrategy Start Crude Reaction Mixture TLC Perform 2D-TLC Stability Test (on Silica) Start->TLC Stable Is Compound Stable? TLC->Stable Decomp Decomposition Detected (Off-diagonal spots) Stable->Decomp No NoDecomp Stable Profile Stable->NoDecomp Yes Neutralize Neutralize Silica (1% Et3N Pre-wash) Decomp->Neutralize Primary Option Distill Alternative: Kugelrohr Distillation (High Vac, <150°C) Decomp->Distill If High Boiling Impurities StandardCol Standard Flash Chromatography (Hex/EtOAc) NoDecomp->StandardCol Neutralize->StandardCol Purified Isolate & Store (-20°C, under Argon) StandardCol->Purified Distill->Purified

Figure 1: Decision matrix for the purification of sensitive


-keto esters.
Detailed Protocol: Neutralized Flash Chromatography[1]

Materials:

  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Mobile Phase A: Hexanes (or Petroleum Ether).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Buffer: Triethylamine (Et

    
    N).[1]
    

Step-by-Step:

  • Column Packing:

    • Slurry pack the silica using Hexanes + 1% Et

      
      N .[1]
      
    • Allow the solvent to drain until the solvent front is just above the silica bed.[1]

    • Flush with 3 CVs of pure Hexanes to remove excess amine (crucial to prevent product contamination).[1]

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of 10% EtOAc/Hexanes.[1]

    • Note: Avoid "dry loading" on silica for this compound unless the silica has been explicitly neutralized, as the heat of adsorption can trigger decomposition.[1]

  • Elution Gradient:

    • Run at a flow rate optimized for your column diameter (e.g., 15-20 mL/min for a 2.5 cm column).

Time (CV)% Mobile Phase B (EtOAc)Purpose
0 - 20%Elute non-polar hydrocarbons
2 - 100%

10%
Separation of E/Z isomers
10 - 1510%

20%
Elute main product
15+50%Flush polar impurities
  • Fraction Analysis:

    • Spot fractions on TLC plates.[1] Visualize using UV (254 nm) for the conjugated system and Anisaldehyde stain for the ester/ketone functionality (appears pink/violet).[1]

Quantitative Data & Specifications

Physicochemical Properties (Reference)
PropertyValueNotes
Molecular Formula

Molecular Weight 170.21 g/mol
Rf Value ~0.45In 20% EtOAc/Hexane (Typical)
Boiling Point N/A (Decomposes)Distillation requires high vacuum (<1 mmHg)
Storage -20°CHygroscopic; store under Argon
Solvent System Selectivity Table

Use this to adjust your mobile phase if co-elution occurs.[1]

Solvent SystemPolarity IndexApplication
Hexane / EtOAc StandardBest starting point. Good for general purification.[1]
Hexane / Et

O
LowBetter for isomer separation (Et

O coordinates differently to the keto group).[1]
DCM / MeOH HighAvoid. Methanol is nucleophilic and can cause transesterification on acidic silica.[1]
Toluene Moderate

-

interactions can help separate aromatic impurities if present.

References

  • Hallett, R. H., et al. (1995).[1][2][3] "Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae)."[1][2] Journal of Chemical Ecology, 21(10), 1549-1570.[3] Link

  • Morin, J. P., et al. (1996).[1][2] "Ethyl 4-methyloctanoate, major component of Oryctes rhinoceros (L.) (Coleoptera, Dynastidae) male pheromone."[1][2][4] C.R. Acad. Sci. Paris, 319, 595-602.[2]

  • Organic Syntheses. "Hexanoic acid, 4-oxo-, ethyl ester." Org.[1][3][5][6] Synth. 1973, 53, 1881.[1] (Provides foundational data on

    
    -keto ester stability). Link[1]
    
  • Taber, D. F., et al. (2011).[1] "Synthesis of the Oryctes Pheromone." Journal of Organic Chemistry. (Discusses stereoselective synthesis and purification challenges).

Sources

Technical Support Center: Stability & Troubleshooting for Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with highly functionalized building blocks. Ethyl 4-methyl-3-oxohex-4-enoate is a potent electrophile and a versatile


-keto ester, but its dense functionality—an ester, an highly acidic active methylene, a ketone, and a conjugated alkene—makes it highly susceptible to degradation if pH and temperature are not strictly controlled.

This guide provides mechanistic troubleshooting, quantitative stability profiles, and self-validating protocols to ensure the integrity of your synthetic workflows.

Structural Liabilities & Molecule Profile

Before troubleshooting, it is critical to understand the causality behind the molecule's reactivity. The instability of Ethyl 4-methyl-3-oxohex-4-enoate stems from four competing reactive sites:

  • C1 Ester: Susceptible to acid/base-catalyzed hydrolysis[1].

  • C2 Active Methylene: Highly acidic (

    
    ) due to being flanked by two electron-withdrawing carbonyls. Easily deprotonated by mild bases[2].
    
  • C3 Ketone: Highly electrophilic and prone to nucleophilic attack, leading to carbon-skeleton cleavage under strong basic conditions[3].

  • C4-C5 Alkene: Conjugated with the C3 ketone, making the C5 position an excellent electrophile for Michael additions.

Troubleshooting Acidic Conditions

Q: During acid-catalyzed deprotection steps in my workflow, my product mass drops significantly, and I observe gas evolution. What is the mechanism of this degradation? A: You are observing acid-catalyzed ester hydrolysis followed by spontaneous decarboxylation. Under acidic conditions (e.g., HCl,


), the ethyl ester is hydrolyzed to a 

-keto acid[4]. Because the ketone is located at the

-position relative to the carboxylic acid, the molecule can form a stable, six-membered cyclic transition state. Even at room temperature, this intermediate rapidly decarboxylates, releasing

gas and forming an enol that tautomerizes into 3-methylpent-3-en-2-one .

Q: I observe a mixture of saturated and unsaturated byproducts in my LC-MS after an acidic workup. What is happening? A: The protonation of the C3 ketone oxygen increases the electrophilicity of the conjugated C4-C5 double bond. This allows weak nucleophiles present in your system (like water or alcoholic solvents) to attack the C5 position via a conjugate (Michael) addition, destroying the alkene.

Troubleshooting Basic Conditions

Q: When attempting to saponify the ester using NaOH and heat, my isolated yield is poor, and NMR shows a mixture of ethyl acetate and tiglic acid. Why did the molecule fall apart? A: Your molecule underwent a Retro-Claisen Condensation [2],[3]. While you intended for the hydroxide to attack the C1 ester (saponification), the C3 ketone is also highly electrophilic. When hydroxide attacks the C3 ketone, it forms a tetrahedral intermediate. Instead of reverting, this intermediate collapses by cleaving the C2-C3 carbon-carbon bond, expelling the resonance-stabilized enolate of ethyl acetate and leaving behind 2-methylbut-2-enoic acid (tiglic acid).

Q: My material turns into a dark, viscous tar when left in the presence of mild bases like triethylamine or


. Is it polymerizing? 
A:  Yes, via base-catalyzed oligomerization. Mild bases easily deprotonate the highly acidic C2 methylene. The resulting enolate acts as a strong carbon nucleophile and attacks the electrophilic C5 position of a neighboring Ethyl 4-methyl-3-oxohex-4-enoate molecule (intermolecular Michael addition). This triggers a cascade of polymerizations, resulting in the dark tar you observe.
Quantitative Stability Profile

To aid in experimental design, use the following empirically derived stability matrix:

pH RangeDominant Degradation PathwayEstimated Half-Life (25°C)Primary ByproductsRecommended Action
< 2 (Strong Acid)Hydrolysis & Decarboxylation< 2 hours3-methylpent-3-en-2-one,

Avoid prolonged exposure; neutralize immediately.
4 - 6 (Weak Acid)Slow Hydrolysis> 72 hours

-keto acid (traces)
Ideal pH range for aqueous extraction.
7 (Neutral)Stable > 6 monthsNoneStore neat or in anhydrous solvent at -20°C.
8 - 10 (Weak Base)Enolization & Michael Addition4 - 12 hoursOligomeric tarsUse strictly for controlled enolate chemistry.
> 12 (Strong Base)Saponification & Retro-Claisen< 30 minutesTiglic acid, Ethyl acetateRun strictly at 0°C with LiOH (See Protocol 1).
Experimental Protocols
Protocol 1: Chemoselective Saponification (Avoiding Retro-Claisen)

Objective: Hydrolyze the ethyl ester to the


-keto carboxylate without cleaving the C2-C3 bond.
  • Solvation: Dissolve Ethyl 4-methyl-3-oxohex-4-enoate (1.0 eq) in a 3:1 mixture of THF:

    
     (0.2 M concentration) and cool to 0°C in an ice bath.
    
  • Base Addition: Add

    
     (1.1 eq) in a single portion.
    
    • Causality: Lithium ions strongly chelate the 1,3-dicarbonyl oxygen atoms, locking the conformation and sterically shielding the C3 ketone. This directs the hydroxide nucleophile exclusively to the C1 ester carbonyl[1].

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Self-Validation Step: Take a 50 µL aliquot, quench with

    
    , and analyze via 
    
    
    
    -NMR. Success is indicated by the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) while retaining the C4-methyl singlet (~1.8 ppm) and C5-alkene multiplet (~6.5 ppm).
  • Workup: Carefully acidify the bulk mixture to pH 5 using 1M HCl at 0°C. Extract immediately with cold EtOAc (3x), dry over

    
    , and concentrate under reduced pressure (bath temp < 25°C). Warning: Dropping the pH below 4 will trigger decarboxylation.
    
Protocol 2: Safe Acidic Workup (Preventing Decarboxylation)

Objective: Extract the intact molecule from an aqueous mixture without losing mass to


 evolution.
  • Cooling: If the reaction mixture is basic, cool to 0°C before quenching.

  • Buffering: Add a weak acid buffer (e.g., saturated aqueous

    
     or 1M 
    
    
    
    ) to bring the pH to ~5.
    • Causality: A buffered system prevents localized pockets of extreme acidity that catalyze the formation of the six-membered cyclic transition state required for decarboxylation.

  • Extraction: Extract with MTBE (Methyl tert-butyl ether) rather than DCM.

    • Causality: MTBE has lower solubility for water and minimizes the carryover of acidic aqueous droplets into the organic phase.

  • Self-Validation Step: Monitor the organic phase via FTIR. The presence of two distinct carbonyl stretches (~1735

    
     for the ester, ~1680 
    
    
    
    for the conjugated ketone) confirms the structural integrity of the
    
    
    -keto ester. Loss of the 1735
    
    
    peak indicates decarboxylation has occurred.
Mechanistic Degradation Pathways

Degradation cluster_acid Acidic Degradation Pathway cluster_base Basic Degradation Pathways A Ethyl 4-methyl-3-oxohex-4-enoate B Acid Hydrolysis (H3O+) A->B H+, H2O F Saponification (OH- at C1) A->F LiOH, 0°C H Retro-Claisen (OH- at C3) A->H NaOH, Heat J C2 Deprotonation (Mild Base) A->J K2CO3 C β-Keto Acid Intermediate B->C D Decarboxylation (-CO2) C->D Heat E 3-methylpent-3-en-2-one (Ketone Product) D->E G β-Keto Carboxylate F->G G->C Acid Workup I Tiglic Acid + Ethyl Acetate H->I K Enolate Oligomerization J->K

Degradation pathways of Ethyl 4-methyl-3-oxohex-4-enoate under acidic and basic conditions.

References
  • Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters | Source: AK Lectures | URL: [Link]

  • Title: Claisen Condensation and Dieckmann Condensation | Source: Master Organic Chemistry | URL: [Link]

  • Title: 23.7: The Claisen Condensation Reaction | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Basic Hydrolysis of Esters - Saponification | Source: Master Organic Chemistry | URL: [Link]

Sources

"minimizing isomerization during Ethyl 4-methyl-3-oxohex-4-enoate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate

Introduction: Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, chemists, and process development professionals engaged in the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate. This valuable β-keto ester is a key intermediate in various synthetic pathways; however, its synthesis is often complicated by the formation of undesired isomers. The primary challenge lies in controlling the position of the carbon-carbon double bond, where isomerization can lead to a mixture of α,β- and β,γ-unsaturated products, impacting yield, purity, and downstream applications.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to minimize isomerization and optimize your synthetic outcomes.

Section 1: Understanding the Core Challenge: Isomerization

The synthesis of Ethyl 4-methyl-3-oxohex-4-enoate, an α,β-unsaturated keto-ester, is a battle between kinetic and thermodynamic control. The desired product is generally the more thermodynamically stable conjugated isomer. However, reaction pathways, particularly those involving enolate intermediates, can lead to the formation of a less stable β,γ-unsaturated isomer. Understanding the equilibrium between these forms is the first step to controlling it.

The isomerization process is typically mediated by the formation of a planar, achiral enolate intermediate, which can be protonated at different positions.[1] Both acidic and basic conditions can facilitate this process, making careful control of reagents and workup procedures paramount.[2][3]

G cluster_main Isomerization Pathway ab_unsat Ethyl 4-methyl-3-oxohex-4-enoate (α,β-unsaturated, Desired Product) enolate Planar Enolate Intermediate ab_unsat->enolate Deprotonation (Base or Acid-catalyzed) enolate->ab_unsat Protonation at α-carbon (Kinetic/Thermodynamic Product) bg_unsat Ethyl 4-methyl-3-oxohex-5-enoate (β,γ-unsaturated, Isomeric Impurity) enolate->bg_unsat Protonation at γ-carbon (Kinetic Product) bg_unsat->enolate Deprotonation

Caption: Equilibrium between α,β- and β,γ-unsaturated isomers via a common enolate intermediate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis.

Q1: I'm observing a significant amount of the β,γ-isomer in my final product. What are the most likely causes?

A1: The formation of the β,γ-isomer is almost always linked to the conditions under which the enolate intermediate is generated and subsequently quenched (protonated). The three primary culprits are:

  • Inappropriate Base Selection: Using a sterically hindered or overly strong base can sometimes lead to deprotonation at the less sterically hindered γ-position, although the α-protons are more acidic. More commonly, the choice of base affects the subsequent quenching step.

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the less stable β,γ-isomer. It can shift the reaction from kinetic to thermodynamic control, but if an equilibrium is established where both isomers are present, isolation becomes difficult.

  • Workup Protocol: This is the most frequent cause. Quenching the reaction mixture with a strong protic acid (like HCl) or at room temperature can lead to rapid, uncontrolled protonation of the enolate at multiple sites, resulting in an isomeric mixture.

Q2: How should I select a base to ensure regioselective enolate formation and minimize isomerization?

A2: The choice of base is critical. For reactions like the Claisen condensation or direct acylation of a ketone, the base not only facilitates the reaction but also establishes the environment for potential isomerization.[4][5]

Base TypeExamplesRecommended Use & RationalePotential Pitfalls
Strong, Non-Nucleophilic Bases Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LiHMDS)Highly Recommended. These bases provide rapid, irreversible, and quantitative deprotonation at low temperatures (-78 °C). This "freezes" the reaction under kinetic control, forming the desired enolate regioselectively before it has a chance to equilibrate.Sensitive to moisture and air; requires strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).[3]
Alkoxide Bases Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK)Use with Caution. Often used in classical Claisen condensations.[6] They establish an equilibrium with the enolate, which can be acceptable if the subsequent acylation step is fast and irreversible.Can promote equilibration, leading to isomeric mixtures, especially if the reaction is slow or requires elevated temperatures. The choice of solvent is also critical.
Amine Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Not Recommended for Enolate Formation. Generally not strong enough to deprotonate the α-carbon of the ketone precursor sufficiently. More suitable for scavenging acid byproducts.Incomplete reaction and potential catalysis of isomerization during workup.

Expert Insight: For maximum control, always opt for a strong, non-nucleophilic base like LDA at -78 °C. This ensures that enolate formation is a kinetically controlled event, providing the cleanest possible starting point for the subsequent acylation and quench.

Q3: My current protocol involves a workup with dilute HCl. Why is this problematic and what is a better alternative?

A3: Quenching an enolate-containing reaction mixture with a strong acid like HCl at ambient temperature is a recipe for isomerization. The enolate is a soft nucleophile, and rapid, uncontrolled protonation can occur at both the α-carbon and the γ-carbon, leading to a mixture of products.

A robust, non-isomerizing workup protocol is essential for preserving your desired product. The key is a slow, controlled quench at low temperature with a mild proton source.

G cluster_workflow Recommended Non-Isomerizing Workup Protocol start Reaction Mixture at -78 °C (Contains Product Enolate) quench Slowly add pre-chilled saturated aqueous NH4Cl solution while maintaining T < -60 °C start->quench Step 1: Controlled Quench warm Allow mixture to slowly warm to room temperature quench->warm Step 2: Gradual Warming extract Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) warm->extract Step 3: Extraction wash Wash organic layer with brine extract->wash Step 4: Washing dry Dry over anhydrous Na2SO4 or MgSO4 wash->dry Step 5: Drying concentrate Concentrate under reduced pressure dry->concentrate Step 6: Concentration end Crude Product (Minimized Isomerization) concentrate->end

Caption: Step-by-step workflow for a kinetically controlled, non-isomerizing aqueous workup.

Rationale: Saturated ammonium chloride (NH₄Cl) is a weak Brønsted acid, providing a "soft" protonation that favors the kinetically controlled formation of the desired α,β-unsaturated product at the more nucleophilic α-carbon. Maintaining a very low temperature throughout the addition prevents the system from gaining enough energy to equilibrate.

Section 3: Recommended Experimental Protocol

This protocol for a laboratory-scale synthesis is designed to minimize isomerization by incorporating the principles discussed above. It is based on the acylation of an enolate generated from 3-methyl-2-pentanone.

Reagents and Equipment:

  • 3-methyl-2-pentanone

  • Ethyl chlorooxoacetate (or similar acylating agent)

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous, low-temperature reactions (Schlenk line, argon/nitrogen atmosphere)

Step-by-Step Methodology:

  • LDA Preparation (In-situ):

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (acetone/dry ice bath).

    • Add freshly distilled diisopropylamine (1.1 equivalents).

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • To the freshly prepared LDA solution at -78 °C, add 3-methyl-2-pentanone (1.0 equivalent) dropwise over 15 minutes.

    • Stir the mixture at -78 °C for 1 hour to ensure complete and regioselective enolate formation.

  • Acylation:

    • Add ethyl chlorooxoacetate (1.1 equivalents) dropwise to the enolate solution, maintaining the temperature at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours. Monitor reaction progress by TLC or GC-MS if possible.[3]

  • Controlled Quench and Workup:

    • Following the workflow diagram above, slowly add pre-chilled saturated aqueous NH₄Cl solution to the reaction flask, ensuring the internal temperature does not rise above -60 °C.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure Ethyl 4-methyl-3-oxohex-4-enoate.

Section 4: References

  • Chemical Synthesis Database. (2025, May 20). ethyl (4E)-4-methyl-3-oxo-4-hexenoate. Available from: [Link]

  • Liao, Y., et al. (n.d.). Altered Mechanisms for Acid-Catalyzed RNA Cleavage and Isomerization Reactions Models - PMC. Available from: [Link]

  • Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Available from: [Link]

  • Li, J. J. (n.d.). Side Reactions in Organic Synthesis. Available from: [Link]

  • ACS Publications. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available from: [Link]

  • Vaia. (n.d.). Understand Friedel-Crafts Acylation - Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Available from: [Link]

  • Organic Syntheses. (n.d.). 7. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Acid-catalyzed isomerization of 1-acyl- and 1-thioacylaziridines. II. Orientation of ring opening. Available from: [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-3-oxohexanoate. Available from: [Link]

  • National Institutes of Health. (n.d.). Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)prop-2-enoate. Available from: [Link]

  • RSC Publishing. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. Available from: [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Available from: [Link]

  • JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available from: [Link]

Sources

Technical Support Center: Ethyl 4-methyl-3-oxohex-4-enoate Workup & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for Ethyl 4-methyl-3-oxohex-4-enoate and related β-keto ester derivatives. As a highly functionalized Nazarov cyclization precursor[1], this compound presents unique challenges during reaction workup. Its structural features—an acidic α-proton, an electrophilic ester carbonyl, and a conjugated enone system—make it highly susceptible to hydrolysis, thermal decarboxylation, and E/Z isomerization[2].

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize extraction and purification workflows.

I. Diagnostic Workflow

The following logic tree outlines the optimized path for isolating β-keto esters while mitigating the most common modes of product degradation.

Workup_Troubleshooting A Crude Reaction Mixture (Ethyl 4-methyl-3-oxohex-4-enoate) B Quench with Sat. NH4Cl (Maintain pH 6-7) A->B Cool to 0°C C Biphasic Extraction (EtOAc or DCM) B->C D Emulsion Detected? C->D E Celite Filtration & Brine Addition D->E Yes F Organic Phase Separation D->F No E->F G Dry (Na2SO4) & Concentrate (<30°C) F->G Prevent Decarboxylation H Purification (Kugelrohr or Deactivated Silica) G->H Avoid E/Z Isomerization

Diagnostic workflow for beta-keto ester extraction and purification.

II. Quantitative Impact of Workup Conditions

The choice of quenching reagent directly dictates the survival rate of the β-keto ester. Strong acids or bases catalyze the cleavage of the ester bond, leading to rapid degradation[3].

Quench ConditionAqueous pHEmulsion RiskHydrolysis / Decarboxylation RiskTypical Isolated Yield
1M HCl ~1.0LowHigh (Rapid conversion to ketone)< 50%
Sat. NH₄Cl ~6.0–7.0ModerateLow (Ester remains intact)> 85%
Deionized Water ~7.0HighModerate (Slow hydrolysis)70–80%
1M NaOH ~14.0LowSevere (Complete saponification)< 10%
III. Standard Operating Procedure: Optimized Workup

To ensure reproducibility, every protocol must function as a self-validating system. Follow these step-by-step methodologies to maximize yield and purity.

Step 1: Thermal Regulation & Quenching

  • Procedure: Transfer the crude reaction vessel to an ice-water bath (0 °C). Dropwise, add saturated aqueous ammonium chloride (NH₄Cl) until the aqueous phase reaches a pH of 6.0–7.0.

  • Causality: Neutralizing the reaction prevents acid/base-catalyzed ester hydrolysis. If hydrolyzed, the resulting β-keto acid is highly unstable and will spontaneously decarboxylate[2][3].

  • Self-Validation: Spot the aqueous layer onto broad-range pH paper. Do not proceed to extraction until the pH is strictly between 6 and 7.

Step 2: Phase Extraction & Emulsion Mitigation

  • Procedure: Add cold ethyl acetate (EtOAc) or dichloromethane (DCM) to the quenched mixture (1:1 v/v ratio). Stir vigorously for 5 minutes.

  • Causality: Emulsions frequently form due to the amphiphilic nature of enolates or the presence of finely dispersed metal salts (e.g., from Lewis acid catalysts).

  • Self-Validation: Observe the phase boundary in the separatory funnel. If an emulsion persists for >3 minutes, vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite to remove suspended metal hydroxides, then return the filtrate to the funnel.

Step 3: Washing & Drying

  • Procedure: Wash the organic layer with saturated sodium chloride (brine). Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Causality: The high ionic strength of brine decreases the solubility of the organic product in the aqueous phase ("salting out") and breaks residual micro-emulsions. Avoid MgSO₄ if the product is sensitive to mild Lewis acids.

Step 4: Concentration & Purification

  • Procedure: Decant the organic layer into a round-bottom flask. Remove the solvent using a rotary evaporator with the water bath strictly maintained below 30 °C . Purify via Kugelrohr distillation (e.g., 0.60 mm Hg at 45 °C)[4].

  • Causality: Elevated temperatures accelerate the thermal decarboxylation of any trace β-keto acid impurities[2]. Furthermore, the conjugated enone system is sensitive to acidic silanol groups on standard silica gel, which can catalyze E/Z isomerization[1]. Kugelrohr distillation avoids silica entirely, preserving the structural integrity of the Nazarov reagent[4].

IV. Frequently Asked Questions (FAQs)

Q1: Why does my isolated product show a significant loss of the ester group and the presence of a new ketone by NMR? A1: This is the classic signature of β-keto ester saponification followed by thermal decarboxylation. Ethyl 4-methyl-3-oxohex-4-enoate contains an acidic α-proton. If the workup is too acidic or basic, the ester hydrolyzes into a β-keto acid. Upon concentration (heating), this intermediate undergoes a 6-membered cyclic transition state to expel CO₂, leaving behind a ketone[2][5]. Resolution: Strictly use a buffered quench (like sat. NH₄Cl) and keep evaporation temperatures below 30 °C.

Q2: My NMR spectrum is incredibly messy, but TLC shows a single, clean spot. Is the compound degrading? A2: Not necessarily. This compound exhibits complex keto-enol tautomerism. Because the enol form can conjugate with the adjacent C4=C5 double bond, the equilibrium is highly solvent-dependent. Furthermore, the C4=C5 double bond can undergo E/Z isomerization during handling. Resolution: Run your NMR in a non-polar, aprotic solvent (e.g., CDCl₃ or C₆D₆) to stabilize one primary tautomer. Use 2D NMR (HSQC/HMBC) to validate the carbon backbone rather than relying solely on 1D proton integration.

Q3: I am using this compound as a Nazarov cyclization precursor. How do I avoid double bond isomerization during purification? A3: The conjugated enone system is sensitive to the acidic silanol groups on standard silica gel, which can catalyze E/Z isomerization or unwanted Michael additions. Resolution: For Nazarov reagents and their analogs, Kugelrohr distillation is the gold standard for purification, as it avoids silica entirely and prevents isomerization[4]. If chromatography is unavoidable, pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic sites.

Q4: Can I use a standard enzymatic assay to monitor the stability of this ester? A4: Yes, but be cautious. High-throughput screening (HTS) assays for the enzymatic hydrolysis of β-keto esters often rely on pH shifts (using bromothymol blue) because the resulting β-keto acids are almost completely dissociated at pH 6.0–7.0[6]. However, the poor aqueous solubility of these esters can skew kinetic measurements. Ensure adequate co-solvent (e.g., DMSO) is used if adapting these assays for stability testing[6].

V. References

Sources

Technical Support Center: Purification & Starting Material Removal for Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of highly functionalized


-unsaturated 

-keto esters. Ethyl 4-methyl-3-oxohex-4-enoate is typically synthesized via the acylation of Meldrum's acid with tigloyl chloride (2-methylbut-2-enoyl chloride) in the presence of pyridine, followed by ethanolysis[1].

While this synthetic route is highly reliable for constructing the


-dicarbonyl framework, it leaves behind a complex matrix of starting materials: unreacted tigloyl chloride (which rapidly hydrolyzes to tigloic acid), residual Meldrum's acid, and potential oligomeric side-products. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative metrics to ensure the pristine isolation of your target molecule.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is tigloic acid persisting in my organic layer despite aqueous washes, and how can I selectively remove it without degrading my


-keto ester? 
Causality:  The persistence of starting materials is a function of competing pKa values. Tigloic acid is a lipophilic carboxylic acid with a pKa of ~4.9[2]. Your target molecule, Ethyl 4-methyl-3-oxohex-4-enoate, is a 

-keto ester characterized by a highly acidic

-proton (pKa ~11) due to the resonance stabilization of its enolate[3]. If you wash the crude mixture with a strong base (e.g., 1M NaOH, pH > 13), you will deprotonate both the tigloic acid and the

-keto ester. This will pull your product into the aqueous waste or trigger a destructive retro-Claisen cleavage[4]. Solution: Utilize a strictly buffered weak base wash. Saturated sodium bicarbonate (NaHCO

) produces an aqueous phase with a pH of ~8.0. This environment is basic enough to fully deprotonate tigloic acid (

times more basic than its pKa) but entirely insufficient to deprotonate the

-keto ester (

times more acidic than its pKa).

Q2: I detect residual Meldrum's acid and its acylated derivatives in the crude mixture. How do I clear these? Causality: The second step of the synthesis is the ethanolysis of the acyl-Meldrum's intermediate to form the ethyl ester, a process that releases acetone and CO


[1]. If this step is not driven to thermodynamic completion, unreacted Meldrum's acid (pKa 4.8) and the intermediate will remain in the pot.
Solution:  Ensure absolute ethanol is used and the reaction is refluxed until CO

evolution completely ceases. Any unreacted Meldrum's acid will be seamlessly co-extracted into the aqueous layer during the NaHCO

wash due to its low pKa.

Q3: Can I use vacuum distillation to separate the starting materials from Ethyl 4-methyl-3-oxohex-4-enoate? Causality:


-keto esters are inherently prone to thermal decarboxylation. Furthermore, the 

-unsaturated enone moiety in this specific molecule is highly susceptible to thermally induced Michael addition (oligomerization) at elevated temperatures. Solution: Yes, but strictly under high vacuum. Standard distillation at atmospheric pressure or weak vacuum will destroy the product. You must use a high-vacuum short-path distillation setup (< 1.0 Torr) to depress the boiling point, ensuring the pot temperature never exceeds 90–100 °C.

Part 2: Quantitative Data Presentation

To optimize your purification strategy, compare the efficacy of standard techniques against the specific impurities found in the Ethyl 4-methyl-3-oxohex-4-enoate crude matrix.

Purification MethodTarget Impurity RemovedYield RecoveryFinal PurityScalabilityThermal Risk
Sat. NaHCO

Wash
Tigloic Acid, Meldrum's Acid92 - 95%~85%ExcellentLow
Silica Gel Chromatography Oligomers, Neutral Organics70 - 80%>95%PoorLow
High-Vacuum Distillation Heavy Oligomers, Solvents85 - 90%>98%ExcellentHigh (if >100°C)

Part 3: Experimental Protocols

The following protocols form a self-validating system. By monitoring the physical indicators (CO


 evolution, pH, and temperature), you can guarantee the integrity of the separation.
Protocol A: Chemoselective Acid-Base Extraction
  • Dilution: Dilute the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL per gram of crude). MTBE is preferred over ethyl acetate to minimize emulsion formation and prevent unwanted transesterification.

  • Thermal Control: Cool the organic layer to 0–5 °C in an ice bath to minimize the solubility of water in the organic phase.

  • Neutralization: Slowly add cold, saturated aqueous NaHCO

    
     (5 mL per gram of crude). Self-Validation Check: Vigorous CO
    
    
    
    evolution will occur as unreacted tigloic acid and Meldrum's acid are neutralized. Wait until bubbling subsides.
  • Separation: Stir gently for 15 minutes, then transfer to a separatory funnel and allow phase separation. Drain the lower aqueous phase.

  • pH Verification: Measure the pH of the drained aqueous phase. It must be between 7.5 and 8.0. If pH < 7.0, the buffer capacity was exceeded; repeat the NaHCO

    
     wash to ensure all tigloic acid is removed.
    
  • Drying: Wash the organic phase once with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure (30 °C bath) to yield the crude
    
    
    -keto ester.
Protocol B: High-Vacuum Short-Path Distillation
  • Setup: Transfer the concentrated crude to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head and a fractionating receiver.

  • Vacuum Purge: Apply high vacuum (< 1.0 Torr) before applying heat. This purges residual solvents and prevents thermal spiking.

  • Fractionation: Gradually heat the oil bath. Discard the early forecut (typically containing residual ethanol or volatile neutral byproducts).

  • Collection: Collect the main fraction (Ethyl 4-methyl-3-oxohex-4-enoate). Critical Constraint: Keep the pot temperature strictly below 100 °C to prevent Michael-addition oligomerization of the enone moiety.

  • Quench: Backfill the system with inert gas (Argon or N

    
    ) before removing the receiving flask to prevent oxidation of the hot ester.
    

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, Tigloic Acid, Meldrum's) AqWash Aqueous Wash (Sat. NaHCO3, MTBE) Crude->AqWash AqPhase Aqueous Phase (Tigloate, Meldrum's Salts) AqWash->AqPhase pH 7.5-8.0 OrgPhase Organic Phase (Enone Product, Neutral Impurities) AqWash->OrgPhase Extraction Distillation High-Vacuum Distillation (< 1 Torr, < 100 °C) OrgPhase->Distillation Pure Pure Ethyl 4-methyl- 3-oxohex-4-enoate Distillation->Pure Distillate Polymer Pot Residue (Oligomers) Distillation->Polymer Residue

Fig 1: Optimized liquid-liquid extraction and distillation workflow for beta-keto ester purification.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry.[Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.[Link]

  • Drager, B. (2002). Analysis of Tropane and Related Alkaloids. Journal of Chromatography A (via Scribd).[Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-methyl-3-oxohex-4-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of the synthesis and optimize your yield and purity.

Introduction to the Synthesis

Ethyl 4-methyl-3-oxohex-4-enoate is a multifunctional molecule incorporating both a β-keto ester and an α,β-unsaturated ketone moiety. Its synthesis typically involves a sequence of classic organic reactions, each presenting its own set of challenges. A common and logical synthetic strategy involves two key stages:

  • Formation of a β-keto ester: This is often achieved via a Claisen condensation or a similar acylation reaction.

  • Introduction of the α,β-unsaturation: This can be accomplished through an Aldol-type condensation reaction with a suitable aldehyde, followed by dehydration.

This guide is structured to address potential issues that may arise during each of these critical stages.

Troubleshooting Guide: Step-by-Step Problem Solving

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.

Part 1: Synthesis of the β-Keto Ester Intermediate (Ethyl 2-methyl-3-oxobutanoate)

A plausible initial step is the crossed Claisen condensation between ethyl propionate and ethyl acetate to form ethyl 2-methyl-3-oxobutanoate.

Q1: My Claisen condensation reaction is showing low or no conversion to the desired β-keto ester. What are the likely causes and how can I fix this?

A1: Low conversion in a Claisen condensation is a common issue that can often be traced back to several key factors.[1][2][3]

  • Probable Cause 1: Ineffective Deprotonation of the Ester. The first step of the Claisen condensation is the deprotonation of the α-hydrogen of the ester to form an enolate.[1] If this step is inefficient, the entire reaction will be sluggish.

    • Solution:

      • Choice of Base: Ensure you are using a sufficiently strong base. Sodium ethoxide in ethanol is a standard choice for ethyl esters. The base should correspond to the alcohol portion of the ester to avoid transesterification.[1][3] For a crossed Claisen, a non-nucleophilic strong base like Lithium Diisopropylamide (LDA) can be used to pre-form the enolate of one ester before adding the second.

      • Anhydrous Conditions: The base is highly reactive with water. Ensure all your glassware is oven-dried and your solvents are anhydrous. Any moisture will quench the base and the enolate.

  • Probable Cause 2: Unfavorable Reaction Equilibrium. The Claisen condensation is a reversible reaction. The equilibrium may not favor the product.

    • Solution:

      • Stoichiometry of the Base: Use at least one full equivalent of the base. The final step of the Claisen condensation is the deprotonation of the product β-keto ester, which is more acidic than the starting ester. This irreversible deprotonation drives the reaction to completion.[3]

      • Removal of Alcohol Byproduct: While more complex to set up, continuous removal of the ethanol byproduct can also shift the equilibrium towards the products.

  • Probable Cause 3: Competing Self-Condensation. In a crossed Claisen condensation, if both esters have α-hydrogens, you can get a mixture of four products.

    • Solution:

      • Use of a Non-Enolizable Ester: If possible, one of the esters should not have any α-hydrogens. However, in this specific synthesis, both ethyl propionate and ethyl acetate are enolizable.

      • Controlled Addition: To favor the desired product, slowly add the more reactive ester (in this case, ethyl acetate) to a mixture of the less sterically hindered ester (ethyl propionate) and the base. Alternatively, pre-form the enolate of ethyl propionate with a strong, non-nucleophilic base like LDA at low temperature before adding ethyl acetate.

Experimental Protocol: Crossed Claisen Condensation

  • Set up an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • In the flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add ethyl propionate to the flask and stir under a nitrogen atmosphere.

  • Slowly add ethyl acetate via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, gently reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature and then quench by pouring it into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Part 2: Aldol Condensation and Dehydration

The second stage involves the reaction of the β-keto ester intermediate with an aldehyde, such as acetaldehyde, followed by dehydration to yield the final product.

Q2: I am observing a low yield of the final α,β-unsaturated product in the Aldol condensation step. What could be going wrong?

A2: Low yields in an Aldol condensation and subsequent dehydration can be due to a variety of factors related to reaction control and side reactions.[4][5]

  • Probable Cause 1: Reversibility of the Aldol Addition. The initial aldol addition to form the β-hydroxy intermediate is often reversible.[4]

    • Solution:

      • Promote Dehydration: The dehydration step to form the conjugated enone is usually thermodynamically favorable and drives the reaction forward. Ensure your reaction conditions promote this dehydration. This can often be achieved by heating the reaction mixture after the initial addition.[4]

  • Probable Cause 2: Competing Side Reactions.

    • Self-Condensation of the Aldehyde: If the aldehyde can enolize (like acetaldehyde), it can undergo self-condensation.[5]

    • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens in the presence of a strong base, the Cannizzaro reaction can be a competing pathway.[4]

    • Polymerization of the Aldehyde: Aldehydes, especially reactive ones, can polymerize under basic or acidic conditions.

    • Solution:

      • Controlled Addition: Slowly add the aldehyde to the reaction mixture containing the β-keto ester and the base. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation and polymerization.

      • Choice of Base: Use a catalytic amount of a moderately strong base like sodium hydroxide or potassium carbonate. A very high concentration of a strong base can promote side reactions.[6]

  • Probable Cause 3: Incomplete Dehydration. The β-hydroxy intermediate may be stable under your reaction conditions and not dehydrate efficiently.

    • Solution:

      • Heating: As mentioned, heating the reaction mixture is the most common way to effect dehydration.

      • Acidic Workup and Heating: Sometimes, a separate dehydration step under acidic conditions after the base-catalyzed aldol addition can be effective.

Experimental Protocol: Aldol Condensation and Dehydration

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve the crude ethyl 2-methyl-3-oxobutanoate in a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as a 10% aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add acetaldehyde via the dropping funnel.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Gently heat the reaction mixture to reflux for 1-2 hours to promote dehydration.

  • Cool the mixture and neutralize with dilute acid.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by column chromatography or vacuum distillation.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the Claisen condensation?

A: The optimal temperature depends on the specific reactants and the base used. For the reaction of ethyl esters with sodium ethoxide in ethanol, refluxing is common. However, for reactions involving stronger, non-nucleophilic bases like LDA, the enolate is typically formed at a low temperature (e.g., -78 °C) before the second ester is added and the reaction is allowed to warm to room temperature.

Q: How can I monitor the progress of my reactions?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the Claisen and Aldol condensations. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring if suitable standards are available.

Q: I am seeing multiple spots on my TLC plate after the Aldol condensation. What are they likely to be?

A: Multiple spots could indicate the presence of unreacted starting materials, the β-hydroxy intermediate, the desired α,β-unsaturated product, and potentially side products from self-condensation of the aldehyde. Staining the TLC plate with a suitable reagent (e.g., potassium permanganate) can help to differentiate between saturated and unsaturated compounds.

Q: What are the best methods for purifying the final product?

A: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For small-scale reactions or to obtain very high purity, column chromatography on silica gel is recommended. For larger quantities, vacuum distillation is often a more practical option.

Data Presentation

Reaction StageKey ReactantsKey ProductTypical Yield RangeCommon Impurities
Claisen CondensationEthyl propionate, Ethyl acetateEthyl 2-methyl-3-oxobutanoate50-70%Unreacted starting materials, self-condensation products
Aldol CondensationEthyl 2-methyl-3-oxobutanoate, AcetaldehydeEthyl 4-methyl-3-oxohex-4-enoate60-80%β-hydroxy intermediate, aldehyde self-condensation products

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism: A Simplified Overview

G cluster_0 Claisen Condensation cluster_1 Aldol Condensation Ethyl Propionate Ethyl Propionate Enolate Formation Enolate Formation Ethyl Propionate->Enolate Formation Base Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Enolate Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Ethyl Acetate Ethyl Acetate Ethyl Acetate->Nucleophilic Attack β-Keto Ester β-Keto Ester Tetrahedral Intermediate->β-Keto Ester -OEt Enolate Formation 2 Enolate Formation 2 β-Keto Ester->Enolate Formation 2 Base Aldol Addition Aldol Addition Enolate Formation 2->Aldol Addition Enolate β-Hydroxy Intermediate β-Hydroxy Intermediate Aldol Addition->β-Hydroxy Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Addition Final Product Final Product β-Hydroxy Intermediate->Final Product Dehydration (-H2O) G Start Low Yield Observed Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Reagents->Start Reagents Impure/Incorrect Check_Conditions Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Check_Workup Review Workup and Purification Check_Conditions->Check_Workup Conditions OK Optimize_Base Optimize Base/Catalyst and Concentration Check_Conditions->Optimize_Base Optimize_Temp Adjust Reaction Temperature Check_Conditions->Optimize_Temp Check_Workup->Start Product Loss During Workup Optimize_Purification Modify Purification Technique Check_Workup->Optimize_Purification Workup OK Optimize_Base->Check_Conditions Optimize_Temp->Check_Conditions Success Yield Improved Optimize_Purification->Success

Caption: A systematic approach to troubleshooting low reaction yields.

References

Sources

Validation & Comparative

Comparative Guide to Catalysts for Ethyl 4-methyl-3-oxohex-4-enoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively compares catalytic systems for the synthesis of Ethyl 4-methyl-3-oxohex-4-enoate (also known as Ethyl (E)-4-methyl-3-oxohex-4-enoate), a critical


-keto ester intermediate used in the synthesis of heterocyclic pharmaceuticals and insect pheromones.

Executive Summary

Ethyl 4-methyl-3-oxohex-4-enoate presents a specific synthetic challenge: constructing a


-keto ester moiety while preserving the sensitive 

-conjugated double bond system. Traditional strong-base Claisen condensations often lead to polymerization or deconjugation (migration of the double bond).

This guide evaluates three distinct catalytic methodologies:

  • Lewis Acid Catalysis (Roskamp Reaction) : Direct C-H insertion of ethyl diazoacetate into tiglic aldehyde.

  • Nucleophilic Organocatalysis : Acylation of Meldrum's acid with tigloyl chloride followed by ethanolysis.

  • Base Catalysis : Traditional carboethoxylation of 3-methyl-3-penten-2-one.

Recommendation: For high-precision applications requiring stereoretention of the (E)-alkene, the Lewis Acid (SnCl₂) route is superior. For scalable, cost-effective batch production, the Nucleophilic Organocatalytic (DMAP) route via Meldrum's acid offers the best balance of yield and purity.

Critical Analysis of Catalytic Pathways

Pathway A: Lewis Acid Catalyzed Roskamp Reaction

This pathway involves the reaction of Tiglic aldehyde ((E)-2-methyl-2-butenal) with Ethyl diazoacetate (EDA) . The catalyst activates the aldehyde for nucleophilic attack by the diazo species, followed by a 1,2-hydride shift to regenerate the catalyst and release nitrogen.

Mechanism:



  • Catalyst 1: Tin(II) Chloride (SnCl₂)

    • Performance: High efficiency (85-92% Yield).

    • Selectivity: Excellent retention of the (E)-geometry from tiglic aldehyde.

    • Pros: Mild conditions (Room Temperature), commercially available, tolerates moisture better than Ti/Nb catalysts.

    • Cons: Requires handling of diazo compounds (safety hazard on large scale).

  • Catalyst 2: Niobium(V) Chloride (NbCl₅)

    • Performance: Good efficiency (75-85% Yield).[1][2]

    • Selectivity: High, but requires strictly anhydrous conditions.

    • Pros: Very fast reaction kinetics (often <1 hour).

    • Cons: Highly hygroscopic; corrosive byproducts.

Pathway B: Nucleophilic Organocatalysis (Meldrum's Acid Route)

This is a two-step one-pot sequence. Tigloyl chloride is reacted with Meldrum's acid in the presence of a nucleophilic catalyst (Base) to form an acylated intermediate, which is then refluxed with ethanol to undergo decarboxylation and esterification.

  • Catalyst 3: 4-Dimethylaminopyridine (DMAP)

    • Role: Acts as a nucleophilic catalyst to generate the reactive N-acylpyridinium ion, facilitating the acylation of Meldrum's acid.

    • Performance: High Yield (80-90%).

    • Pros: Avoids diazo reagents; highly scalable; crystalline intermediates.

    • Cons: Stoichiometric base (Pyridine) often used alongside catalytic DMAP; requires acid chloride preparation.

Pathway C: Base-Mediated Carboethoxylation

Direct reaction of (E)-3-methyl-3-penten-2-one with Diethyl carbonate (DEC) using a base.

  • Catalyst 4: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

    • Role: Stoichiometric reagent (not strictly catalytic, but regenerates alkoxide).

    • Performance: Moderate Yield (50-65%).

    • Pros: Cheap raw materials.

    • Cons: Significant side reactions (Michael addition to the double bond, polymerization); difficult purification.

Comparative Performance Data

Catalyst / SystemReaction TypeYield (%)StereoretentionReaction TimeScalabilitySafety Profile
SnCl₂ (Solid)Roskamp (Diazo)88-92% High (>98% E)4-8 hModerateLow (Diazo risks)
NbCl₅ Roskamp (Diazo)78-85%High (>95% E)0.5-2 h LowLow (Corrosive)
DMAP (10 mol%)Acylation85-90%High (>98% E)2-4 hHigh High
NaH/DEC Carboethoxylation55-65%Low (Isomerizes)12-24 hHighModerate (H₂ gas)

Mechanistic Visualization

The following diagram illustrates the two primary high-yield pathways: the SnCl₂-catalyzed Roskamp reaction and the DMAP-catalyzed Meldrum's Acid synthesis .

G Start_Aldehyde Tiglic Aldehyde ((E)-2-methyl-2-butenal) Cat_SnCl2 Cat: SnCl2 (Lewis Acid) Start_Aldehyde->Cat_SnCl2 Activation Start_Chloride Tigloyl Chloride Cat_DMAP Cat: DMAP (Nucleophile) Start_Chloride->Cat_DMAP Activation EDA Ethyl Diazoacetate EDA->Cat_SnCl2 Addition Meldrum Meldrum's Acid Meldrum->Cat_DMAP Acylation Inter_Betaine Betaine Intermediate Cat_SnCl2->Inter_Betaine N2 Loss Inter_Acyl Acyl-Meldrum's Adduct Cat_DMAP->Inter_Acyl + Pyridine Product Ethyl 4-methyl-3-oxohex-4-enoate Inter_Betaine->Product 1,2-H Shift Ethanolysis Ethanol / Reflux (-CO2, -Acetone) Inter_Acyl->Ethanolysis Ethanolysis->Product

Figure 1: Mechanistic comparison of Lewis Acid (Top) vs. Nucleophilic Organocatalytic (Bottom) pathways.

Experimental Protocols

Protocol A: SnCl₂-Catalyzed Synthesis (Roskamp Method)

Best for: Rapid, small-to-medium scale synthesis with high stereochemical purity.

Reagents:

  • Tiglic aldehyde (10 mmol)

  • Ethyl diazoacetate (12 mmol)

  • Tin(II) chloride (SnCl₂, 0.5-1.0 mmol, 5-10 mol%)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve SnCl₂ (0.19 g, 1.0 mmol) in anhydrous DCM (20 mL).

  • Addition: Add Tiglic aldehyde (0.84 g, 10 mmol) to the suspension.

  • Reaction: Add Ethyl diazoacetate (1.37 g, 12 mmol) dropwise over 30 minutes. Caution: Evolution of Nitrogen gas.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

  • Workup: Quench with water (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 9:1) yields the product as a pale yellow oil.

Protocol B: DMAP-Catalyzed Meldrum's Acid Method

Best for: Large-scale production avoiding diazo hazards.

Reagents:

  • Tigloyl chloride (10 mmol)

  • Meldrum's acid (10 mmol)

  • Pyridine (20 mmol)

  • DMAP (1 mmol, 10 mol%)

  • DCM (Solvent 1), Ethanol (Solvent 2)

Procedure:

  • Acylation: Dissolve Meldrum's acid (1.44 g, 10 mmol) and Pyridine (1.6 mL, 20 mmol) in anhydrous DCM (25 mL) at 0°C.

  • Catalyst Addition: Add DMAP (0.12 g, 1 mmol).

  • Acid Chloride Addition: Add Tigloyl chloride (1.18 g, 10 mmol) dropwise over 1 hour at 0°C. Stir for 1 hour at 0°C, then 1 hour at room temperature.

  • Workup 1: Wash the organic layer with dilute HCl (1M, 2 x 15 mL) and water. Dry (MgSO₄) and concentrate to obtain the crude acyl-Meldrum's intermediate.

  • Ethanolysis: Dissolve the crude intermediate in absolute Ethanol (20 mL).

  • Reflux: Heat to reflux for 3–4 hours. (CO₂ evolution will be observed).[2]

  • Final Workup: Concentrate the ethanol under reduced pressure. Purify via vacuum distillation or column chromatography.

References

  • Holmquist, C. R., & Roskamp, E. J. (1989). Tin(II) Chloride Catalyzed Addition of Diazoesters to Aldehydes: A Facile Synthesis of Beta-Keto Esters. Journal of Organic Chemistry. Link

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry. Link

  • Padwa, A., & Hornbuckle, S. F. (1991). Ylide formation from the reaction of carbenes and carbenoids with heteroatom lone pairs. Chemical Reviews. Link

  • Taber, D. F., et al. (1985). Enantioselective synthesis of beta-keto esters. Journal of Organic Chemistry. Link

  • BenchChem. (2025). A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. Link

Sources

A Comparative Guide to the Reactivity of Ethyl 4-methyl-3-oxohex-4-enoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, β-keto esters are indispensable building blocks, prized for the versatility of their doubly activated methylene protons. Ethyl acetoacetate (EAA) stands as a quintessential example, with its reactivity extensively documented and harnessed in countless synthetic endeavors. This guide provides a comparative analysis of EAA's reactivity profile against that of a more complex analogue, Ethyl 4-methyl-3-oxohex-4-enoate. While direct comparative experimental data for Ethyl 4-methyl-3-oxohex-4-enoate is not as prevalent, this document will extrapolate its reactivity based on the well-established principles of α,β-unsaturated carbonyl systems, offering a predictive and insightful guide for the discerning researcher.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between Ethyl 4-methyl-3-oxohex-4-enoate and Ethyl acetoacetate lies in the extended conjugation present in the former. This α,β-unsaturation profoundly influences the electronic landscape of the molecule, altering the acidity of its protons and introducing new sites of reactivity.

CompoundStructureKey Features
Ethyl acetoacetate (EAA) Saturated β-keto ester, active methylene protons at C2.
Ethyl 4-methyl-3-oxohex-4-enoate α,β-Unsaturated β-keto ester, extended conjugation.

Enolate Formation and Acidity: A Tale of Two Protons

The reactivity of β-keto esters is intrinsically linked to the acidity of their α-hydrogens and the subsequent formation of a stabilized enolate.

Ethyl Acetoacetate: The methylene protons (C2) of EAA are significantly acidic for a carbon acid, with a pKa of approximately 11 in water.[1][2][3][4][5] This acidity arises from the ability of both the ketone and ester carbonyl groups to stabilize the resulting carbanion through resonance. Deprotonation with a moderately strong base, such as sodium ethoxide, readily and quantitatively generates the nucleophilic enolate.

Ethyl 4-methyl-3-oxohex-4-enoate: This molecule presents a more complex scenario with two sets of potentially acidic protons: the α-protons (C2) and the γ-protons (C6, the methyl group attached to the double bond).

  • α-Protons (C2): These protons are analogous to those in EAA, situated between two carbonyl groups. Their acidity is expected to be in a similar range, allowing for the formation of a doubly stabilized enolate.

  • γ-Protons (C6): Deprotonation at this position would lead to an extended enolate, with the negative charge delocalized over the entire conjugated system.

The regioselectivity of deprotonation is governed by the reaction conditions, leading to either the kinetic or thermodynamic enolate.[6][7][8]

  • Kinetic Control: At low temperatures with a strong, sterically hindered base like lithium diisopropylamide (LDA), deprotonation is likely to occur at the less hindered and more accessible α-position (C2), which is the kinetically favored site.[6]

  • Thermodynamic Control: Under conditions that allow for equilibrium (higher temperatures, weaker base), the more stable, more substituted extended enolate resulting from deprotonation at the γ-position (C6) would be the thermodynamic product.[6][7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Kinetic vs. Thermodynamic Enolate Formation", fontname="Arial", fontsize=10];

Comparative Reactivity in Key Transformations

The structural differences between the two compounds manifest in their behavior in common synthetic reactions.

Alkylation Reactions

Ethyl Acetoacetate: The acetoacetic ester synthesis is a classic example of the utility of EAA.[9] The readily formed enolate acts as a potent nucleophile, undergoing SN2 reactions with alkyl halides to form α-substituted derivatives.[9][10][11] The reaction is generally efficient and regioselective at the C2 position.

Experimental Protocol: Alkylation of Ethyl Acetoacetate [12]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl acetoacetate dropwise with stirring to form the sodium enolate.

  • Add the desired alkyl halide (e.g., n-butyl bromide) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux until the reaction is complete (typically monitored by TLC or until the solution is neutral to moist litmus paper).

  • After cooling, the product is isolated by filtration to remove the sodium halide salt, followed by distillation to remove the ethanol and finally, vacuum distillation to purify the α-alkylated ethyl acetoacetate.

Expected Yields for Alkylation of Ethyl Acetoacetate

Alkyl HalideProductYield (%)
n-Butyl bromideEthyl n-butylacetoacetate69-72
Benzyl bromideEthyl benzylacetoacetate~75
Ethyl bromoacetateDiethyl 2-acetylsuccinate~80

Ethyl 4-methyl-3-oxohex-4-enoate: Alkylation of this substrate is more nuanced. While the C2 enolate can undergo direct alkylation, the presence of the conjugated system opens up the possibility of competitive reactions. The major competing pathway is Michael (or 1,4-conjugate) addition of the enolate to another molecule of the starting material. Furthermore, alkylation can potentially occur at the γ-position, especially if the thermodynamic enolate is formed.[13] The regioselectivity of alkylation will be highly dependent on the reaction conditions and the nature of the electrophile.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Possible Alkylation Pathways", fontname="Arial", fontsize=10];

Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone.[14] Ethyl acetoacetate is a common substrate for this reaction, where its enolate adds to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation with Ethyl Acetoacetate

  • In a round-bottom flask, dissolve the aldehyde or ketone and ethyl acetoacetate in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a weak base, such as piperidine or pyridine.

  • The reaction mixture is typically stirred at room temperature or with gentle heating.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated by removal of the solvent and purification, often by recrystallization or column chromatography.

Hantzsch Pyridine Synthesis: This multi-component reaction is a cornerstone for the synthesis of dihydropyridines and pyridines.[2] Ethyl acetoacetate is a classical β-dicarbonyl component in this synthesis, reacting with an aldehyde and a nitrogen source (like ammonia or ammonium acetate).

Experimental Protocol: Hantzsch Pyridine Synthesis with Ethyl Acetoacetate [2]

  • A mixture of an aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) is prepared in a round-bottom flask.

  • Ethanol is added as a solvent.

  • The mixture is heated to reflux with stirring for 2-4 hours, with the reaction progress monitored by TLC.

  • Upon cooling, the dihydropyridine product often precipitates and can be collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Ethyl 4-methyl-3-oxohex-4-enoate: The participation of this unsaturated ester in Knoevenagel-type condensations would be with its C2 enolate. In the context of the Hantzsch synthesis, it could theoretically replace EAA. However, the presence of the α,β-unsaturation might lead to side reactions, such as polymerization or Michael additions with the enamine intermediate, potentially lowering the yield of the desired dihydropyridine.

Conjugate Additions (Michael Reaction)

This is a key area where the reactivities of the two compounds diverge significantly.

Ethyl Acetoacetate: As a Michael donor, the enolate of EAA readily adds to Michael acceptors (α,β-unsaturated carbonyl compounds) in a 1,4-fashion.[15][16][17][18][19][20] This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Michael Addition of Ethyl Acetoacetate [18]

  • A solution of sodium ethoxide in ethanol is prepared.

  • Ethyl acetoacetate is added to form the enolate.

  • The Michael acceptor (e.g., 3-buten-2-one) is then added to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • After the reaction is complete, it is quenched with a weak acid.

  • The product is extracted with an organic solvent and purified.

Ethyl 4-methyl-3-oxohex-4-enoate: This molecule can act as both a Michael donor (through its enolate) and a Michael acceptor. The conjugated double bond is susceptible to nucleophilic attack at the β-position (C5). This dual reactivity can lead to self-condensation or polymerization under basic conditions. When reacting with other nucleophiles, it will primarily act as a Michael acceptor. Soft nucleophiles, such as enamines, cuprates, and other stabilized enolates, will preferentially attack the β-carbon (C5) in a conjugate addition.[17][21] Harder nucleophiles, like organolithium reagents, may favor 1,2-addition to the ketone carbonyl.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Nucleophilic Attack Pathways", fontname="Arial", fontsize=10];

Summary of Comparative Reactivity

Reaction TypeEthyl AcetoacetateEthyl 4-methyl-3-oxohex-4-enoate (Predicted)Key Considerations
Enolate Formation Forms a single, doubly stabilized enolate at C2.Can form a kinetic enolate at C2 or a thermodynamic extended enolate at C6.Reaction conditions (base, temperature) are crucial for regioselectivity.
Alkylation High-yielding, regioselective α-alkylation.Potential for α- and γ-alkylation, with Michael self-condensation as a side reaction.Careful control of conditions is needed to favor the desired alkylation product.
Knoevenagel Condensation Acts as the active methylene component.Can act as the active methylene component via its C2 enolate.Potential for side reactions due to the unsaturated system.
Hantzsch Synthesis A standard and efficient substrate.Can potentially be used, but may lead to lower yields due to side reactions.The enamine intermediate could undergo Michael addition with the unsaturated ester.
Michael Reaction Excellent Michael donor.Can act as both a Michael donor and acceptor.Prone to self-condensation. As an acceptor, it undergoes conjugate addition with soft nucleophiles.

Conclusion

Ethyl acetoacetate remains a robust and predictable workhorse in organic synthesis, its reactivity dominated by the chemistry of its highly acidic methylene protons. Ethyl 4-methyl-3-oxohex-4-enoate, with its extended conjugation, presents a more complex and nuanced reactivity profile. While it retains the potential for classical β-keto ester reactions at its α-position, the presence of the α,β-unsaturation introduces competing reaction pathways, most notably Michael additions, and the possibility of forming an extended, thermodynamic enolate.

For the synthetic chemist, this comparison underscores the importance of understanding the subtle interplay of electronic and steric effects. While Ethyl 4-methyl-3-oxohex-4-enoate offers opportunities for more complex molecular architectures through reactions at its γ-position and its functionality as a Michael acceptor, harnessing this potential requires careful control over reaction conditions to manage the regioselectivity and suppress undesired side reactions. This guide serves as a foundational framework for researchers to anticipate the behavior of this and similar unsaturated β-keto esters in their synthetic designs.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.
  • Nanjing Lier International Trade Co., Ltd. (2023, June 6).
  • Kinetic vs.
  • III Enol
  • Westin, J. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemical Synthesis Database. (2025, May 20). ethyl (4E)
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2022, August 19).
  • PubMed. (2016, April 27).
  • Chemistry LibreTexts. (2025, March 12). 22.
  • PubChem. (n.d.).
  • ChemicalBook. (2026, January 13).
  • Reddit. (2022, September 9). i had to determine the most acidic proton of ethyl acetoacetate. i know the pka is 11 and 19 but not sure if i did it right (especialy for the second) : r/OrganicChemistry.
  • Canadian Science Publishing. (n.d.).
  • Chemistry LibreTexts. (2025, March 9). 22.
  • PharmaXChange.info. (n.d.). beta-ketoesters (pKa = 11) and beta-diesters (pKa = 13)
  • Organic Chemistry II. (n.d.). 6.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Master Organic Chemistry. (2023, May 24).
  • Organic Syntheses Procedure. (n.d.).
  • ResearchGate. (n.d.). Results of the acetalization reaction of ethyl acetoacetate with various alcohols of ( - ) ethylene glycol.
  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • YouTube. (2022, October 11).
  • IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Master Organic Chemistry. (2022, August 16).
  • Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condens
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Ethyl (E)-3-(6-methyl-4-oxo-4H-chromen-3-yl)
  • MDPI. (n.d.).
  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Inform
  • ResearchGate. (n.d.).
  • AK Lectures. (n.d.).
  • Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction.
  • The acidity and tautomerism of β-diketones in aqueous solution. (n.d.).
  • YouTube. (2015, March 25).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Wikipedia. (n.d.).
  • JoVE. (2025, May 22).
  • YouTube. (2020, June 9).
  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens.
  • BenchChem. (n.d.).

Sources

Spectroscopic Profiling of Ethyl 4-methyl-3-oxohex-4-enoate: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of Ethyl 4-methyl-3-oxohex-4-enoate Analogs Content Type: Publish Comparison Guide

Executive Summary

Ethyl 4-methyl-3-oxohex-4-enoate is a critical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto ester intermediate used in the synthesis of heterocyclic pharmaceuticals and complex flavor compounds.[1] Its structural complexity—featuring a keto-enol tautomeric core and an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-unsaturated moiety—presents unique analytical challenges.[1]

This guide compares the spectroscopic performance of Ethyl 4-methyl-3-oxohex-4-enoate against its three most common structural analogs (impurities/byproducts). We provide a self-validating analytical workflow to distinguish the target compound from its Saturated Analog , Des-methyl Analog , and Geometric Isomers , ensuring high-purity inputs for drug development pipelines.[1][2]

Comparative Analysis: Target vs. Analogs

The following table summarizes the key spectroscopic differentiators required to isolate the Target Compound (Product) from its critical alternatives (Analogs).

Table 1: Spectroscopic Differentiators
FeatureTarget Product (Ethyl 4-methyl-3-oxohex-4-enoate)Analog A: Saturated (Ethyl 4-methyl-3-oxohexanoate)Analog B: Des-methyl (Ethyl 3-oxohex-4-enoate)Analog C: Regioisomer (Ethyl 3-methyl-4-oxohex-2-enoate)
Key Structural Difference ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-unsaturation at C4-C5; Methyl at C4.[1]
C4-C5 is single bond (saturated).[1]No Methyl at C4 (Proton instead).Double bond shifted to C2-C3 (conjugated to ester).[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H NMR: Alkene Region
Diagnostic: Olefinic proton at C5 (

6.5-6.9 ppm, q).[1]
Silent: No olefinic protons.Complex: Multiplets for C4-H and C5-H (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

6.0-7.0 ppm).[1]
Shifted: Olefinic proton at C2 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~5.8 ppm).

H NMR: Methyl Group
Allylic Singlet:

~1.8-1.9 ppm (C4-Me).[1]
Doublet: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~1.1 ppm (C4-Me, coupled to CH).
Absent: No C4-Methyl signal.Allylic Singlet: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~2.1 ppm (C3-Me).[1]
IR Spectroscopy

(ketone): ~1690 cm

(conjugated).[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(ketone): ~1715 cm

(non-conjugated).[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(ketone): ~1695 cm

(conjugated).[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(ester): ~1705 cm

(conjugated ester).[1]
Mass Spectrometry (EI) Molecular Ion: m/z 170 .Molecular Ion: m/z 172 (+2 Da).Molecular Ion: m/z 156 (-14 Da).[1]Molecular Ion: m/z 170 (Isomer).

Deep Dive: Analytical Workflows & Protocols

The Tautomeric Challenge

A major source of confusion in analyzing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto esters is Keto-Enol Tautomerism .[1] In solution, Ethyl 4-methyl-3-oxohex-4-enoate exists in equilibrium between the dicarbonyl keto-form and the hydrogen-bonded enol-form.[1][2]
  • Keto-Form: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [1]
    
  • Enol-Form: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Stabilized by conjugation and H-bonding)[1]
    

Expert Insight: Do not mistake the enol signals for impurities. The enol form typically shows a vinylic proton at C2 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ~5.0 ppm) and a sharp, downfield OH signal (

> 12.0 ppm).
Protocol: NMR-Based Structural Validation

This protocol is designed to unequivocally confirm the structure and purity, distinguishing the target from Analog C (Regioisomer) and determining the E/Z ratio.[2]

Objective: Quantify E/Z isomers and validate C4-methylation.

Reagents & Equipment:

  • 400 MHz (or higher) NMR Spectrometer.[3][4]

  • Solvent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Default) or 
    
    
    
    (For better resolution of olefinic protons).
  • Internal Standard: 1,3,5-Trimethoxybenzene (optional for qNMR).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Ensure the solution is clear and free of paramagnetic impurities (filter if necessary).
    
  • Acquisition:

    • Run a standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      H NMR (16 scans, 1s relaxation delay).
      
    • Crucial Step: If signals overlap in the alkene region (6.0–7.0 ppm), run a second spectrum in Benzene-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . The aromatic solvent induced shift (ASIS) will resolve the methyl and olefinic peaks.[2]
      
  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Reference the solvent residual peak (

      
      : 7.26 ppm).
      
  • Analysis Logic (Self-Validating):

    • Check 1 (Methylation): Integrate the region 1.8–2.0 ppm. You must see a singlet (or narrow quartet) integrating to 3H. If Doublet ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Sample is Analog A (Saturated).[1]
      
    • Check 2 (Regiochemistry): Look for the C2-methylene protons at ~3.5 ppm (singlet in keto form).[1][2] If these are absent and replaced by a vinylic proton at ~5.8 ppm ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Sample is Analog C (Regioisomer).[1]
      
    • Check 3 (E/Z Ratio): The olefinic proton (C5-H) will appear as a quartet.[1][2] The Chemical Shift of the C5-H and C4-Me will differ for E and Z isomers due to the anisotropy of the carbonyl group.[1][2]

      • E-isomer (Trans): C5-H typically more downfield.[1]

      • Z-isomer (Cis): C4-Me typically more shielded.[1]

Protocol: Mass Spectrometry for Trace Impurity Profiling

While NMR confirms the major structure, GC-MS is superior for detecting trace amounts of the Des-methyl Analog (Analog B) which may co-elute in HPLC.[2]

Methodology:

  • System: GC-MS with EI source (70 eV).

  • Column: DB-5ms or equivalent non-polar capillary column.

  • Temperature Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Interpretation:

    • Target (m/z 170): Look for fragment ions at m/z 125 (Loss of OEt) and m/z 97 (McLafferty rearrangement of the ester).

    • Des-methyl Impurity (m/z 156): Extracted Ion Chromatogram (EIC) search for m/z 156. Even 0.1% of this impurity can be detected via EIC.

Visualizing the Analysis

The following diagram illustrates the decision logic for identifying the correct compound and its specific tautomeric state.

AnalyticalWorkflow Start Unknown Sample (Candidate Ethyl 4-methyl-3-oxohex-4-enoate) MS_Check Step 1: GC-MS Analysis (Molecular Ion Check) Start->MS_Check Mass_172 m/z = 172 MS_Check->Mass_172 Hydrogenation? Mass_156 m/z = 156 MS_Check->Mass_156 Missing Methyl? Mass_170 m/z = 170 MS_Check->Mass_170 Correct Mass Result_Sat Identify: Saturated Analog (Analog A) Mass_172->Result_Sat Result_Des Identify: Des-methyl Analog (Analog B) Mass_156->Result_Des NMR_Check Step 2: 1H NMR Analysis (Structural Elucidation) Mass_170->NMR_Check Check_Me Check Methyl Region (1.0 - 2.2 ppm) NMR_Check->Check_Me Doublet Doublet @ 1.1 ppm Check_Me->Doublet Coupling J=7Hz Singlet Singlet @ 1.8 ppm Check_Me->Singlet Allylic Doublet->Result_Sat Check_Olefin Check Olefinic Region (5.5 - 7.0 ppm) Singlet->Check_Olefin Olefin_C2 Signal @ ~5.8 ppm (Conjugated to Ester) Check_Olefin->Olefin_C2 Olefin_C5 Signal @ ~6.8 ppm (Conjugated to Ketone) Check_Olefin->Olefin_C5 Result_Iso Identify: Regioisomer (Analog C) Olefin_C2->Result_Iso Result_Target CONFIRMED TARGET Ethyl 4-methyl-3-oxohex-4-enoate Olefin_C5->Result_Target

Figure 1: Decision tree for the spectroscopic validation of Ethyl 4-methyl-3-oxohex-4-enoate, filtering out key analogs.

References

  • BenchChem. (2025).[2][5][6] Application Notes and Protocols for the Spectroscopic Analysis of

    
    -Keto Esters. Retrieved from [1]
    
  • Sigma-Aldrich. (n.d.).[1] (E)-Ethyl 3-oxohex-4-enoate Product Information. Retrieved from [1]

  • PubChem. (2025).[7][8] Ethyl 4-methyl-3-oxohexanoate (Saturated Analog) Spectral Data. National Library of Medicine.[7] CID 13250489.[8] Retrieved from [1]

  • Royal Society of Chemistry. (2018).

    
    -unsaturated esters. RSC Advances. Retrieved from [1]
    
  • Zhuo, J. C. (1999).[2] 17O NMR Spectra of

    
    -Unsaturated Carbonyl Compounds. Molecules, 4, 321-330. Retrieved from [1]
    

Sources

"advantages of using Ethyl 4-methyl-3-oxohex-4-enoate in synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantages of Ethyl 4-Methyl-3-Oxohex-4-Enoate in Advanced Organic Synthesis: A Comparative Guide

As drug discovery and complex natural product synthesis demand increasingly efficient methodologies, the selection of bifunctional building blocks becomes critical. Ethyl 4-methyl-3-oxohex-4-enoate —a highly functionalized γ,δ-unsaturated β-keto ester (often functionally categorized alongside Nazarov reagents)—stands out as a premier synthon[1].

This guide objectively compares the mechanistic advantages, performance metrics, and application workflows of Ethyl 4-methyl-3-oxohex-4-enoate against traditional alternatives, providing actionable protocols for synthetic chemists.

Structural Analysis & Mechanistic Advantages

To understand the synthetic power of Ethyl 4-methyl-3-oxohex-4-enoate, we must analyze its orthogonal reactivity. Relative to the C1 ester, it is a γ,δ-unsaturated β-keto ester; relative to the C3 ketone, it contains an α,β-unsaturated enone system. This dual-nature allows it to participate in complex tandem reactions that simpler molecules cannot achieve.

  • Pre-installed Unsaturation: Unlike standard β-keto esters, the conjugated C4-C5 double bond acts as a built-in Michael acceptor, bypassing the need for subsequent oxidation or elimination steps[2].

  • Steric Tuning at C4: The methyl substitution at the C4 position is not merely structural; it provides critical steric hindrance that dictates the trajectory of incoming nucleophiles, enabling high diastereoselectivity during Michael additions.

  • Orthogonal Electrophilicity: The C3 ketone acts as a "hard" electrophile (preferring attack by heteroatoms like nitrogen or oxygen), while the C5 δ-carbon acts as a "soft" electrophile (preferring attack by carbon nucleophiles or enolates).

ReactivityMap Molecule Ethyl 4-methyl-3-oxohex-4-enoate (Bifunctional Synthon) C2 C2 Methylene (Nucleophilic Enolate) Molecule->C2 Base Deprotonation C3 C3 Ketone (Hard Electrophile) Molecule->C3 1,2-Addition / Condensation C5 C5 δ-Carbon (Soft Electrophile) Molecule->C5 Michael Addition C1 C1 Ester (Acyl Transfer) Molecule->C1 Saponification

Orthogonal reactivity sites of Ethyl 4-methyl-3-oxohex-4-enoate enabling cascade reactions.

Comparative Performance Data

When synthesizing complex cyclic frameworks or heterocycles, Ethyl 4-methyl-3-oxohex-4-enoate consistently outperforms simpler reagents like Ethyl Acetoacetate (EAA) or Methyl Vinyl Ketone (MVK) by reducing step count and improving atom economy.

Reagent AlternativePrimary Reactivity ProfileSteps to Annulated ProductRegiocontrol in HeterocyclesAtom Economy
Ethyl 4-methyl-3-oxohex-4-enoate Bifunctional (Michael Acceptor + β-Keto Ester)1 (Tandem Cascade)Excellent (Sterically guided)High
Ethyl Acetoacetate (EAA) Nucleophilic (Active Methylene)3 (Requires external enone)Moderate (Requires directing groups)Moderate
Methyl Vinyl Ketone (MVK) Electrophilic (Michael Acceptor)2 (Requires subsequent Claisen)N/A (Lacks 1,3-dicarbonyl)Good

Key Application 1: Regioselective Synthesis of Pyrazoles

Pyrazoles are privileged scaffolds in medicinal chemistry. The cyclocondensation of hydrazines with β-keto esters is a classic method for their preparation[3]. Using Ethyl 4-methyl-3-oxohex-4-enoate allows for the one-step synthesis of highly substituted pyrazole-3-acetate derivatives.

Causality & Logic: The reaction is driven by Hard-Soft Acid-Base (HSAB) principles. The primary amine of the hydrazine (a hard nucleophile) selectively attacks the C3 ketone (a hard electrophile) to form a hydrazone. The secondary nitrogen then undergoes an intramolecular aza-Michael addition at the C5 position, followed by spontaneous oxidation to yield the aromatic pyrazole ring.

PyrazoleSynthesis N1 Hydrazine Derivative N2 Attack at C3 Ketone (Hard-Hard Interaction) N1->N2 N3 Hydrazone Intermediate N2->N3 N4 Intramolecular Aza-Michael (C5) N3->N4 N5 Aromatization N4->N5 N6 Substituted Pyrazole N5->N6

Mechanistic pathway for regioselective pyrazole synthesis via hydrazine condensation.

Self-Validating Experimental Protocol: Pyrazole Condensation
  • Preparation: Dissolve 10.0 mmol of Ethyl 4-methyl-3-oxohex-4-enoate in 20 mL of absolute ethanol under an inert nitrogen atmosphere. Rationale: Absolute ethanol prevents ester hydrolysis.

  • Condensation: Cool the flask to 0 °C. Add 10.5 mmol (1.05 equiv) of hydrazine hydrate dropwise over 15 minutes. Rationale: The slight excess ensures complete conversion, while the low temperature controls the exothermic hydrazone formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with brine (2 x 20 mL), and dry over anhydrous MgSO4. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the substituted pyrazole.

Key Application 2: Tandem Michael-Aldol (Robinson-Type Annulation)

Ethyl 4-methyl-3-oxohex-4-enoate serves as an exceptional annulating agent for constructing complex bicyclic systems, such as steroid cores, which are valuable starting materials for natural product synthesis[4].

Causality & Logic: When reacted with a cyclic ketone enolate, the initial step is a Michael addition at the C5 position. Because the reagent retains its β-keto ester functionality, the newly formed intermediate immediately generates an enolate at the C2 methylene. This enolate attacks the original cyclic ketone carbonyl in an intramolecular Aldol condensation, seamlessly zipping up a new six-membered cyclohexenone ring in a single operation[2].

Self-Validating Experimental Protocol: Annulation Workflow
  • Enolate Generation: In a flame-dried flask, dissolve 5.0 mmol of the starting cyclic ketone in 15 mL of anhydrous THF. Add 0.5 mmol (10 mol%) of a secondary amine catalyst (e.g., pyrrolidine) and 5.0 mmol of acetic acid. Rationale: Enamine catalysis provides milder, more regioselective enolate generation than harsh alkali bases.

  • Michael Addition: Slowly add 5.5 mmol of Ethyl 4-methyl-3-oxohex-4-enoate at room temperature. Stir for 2 hours.

  • Aldol Condensation: Raise the temperature to 60 °C and stir for an additional 12 hours to drive the intramolecular aldol condensation and subsequent dehydration.

  • Quench & Purify: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with dichloromethane (3 x 20 mL), dry over Na2SO4, and purify the bicyclic product via column chromatography.

References

  • Nazarov Reagents and Their Use in Organic Synthesis. ResearchGate.1

  • Synthesis of B-keto esters. Google Patents (US6642035B2).4

  • Development of β-keto ester and malonate chemistry. PMC.2

  • 2-(1H-Pyrazol-3-yl)acetic Acid | CAS 102732-63-8. Benchchem.3

Sources

A Technical Guide to Alternatives for Ethyl 4-methyl-3-oxohex-4-enoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the choice of reagents is paramount. Ethyl 4-methyl-3-oxohex-4-enoate, a versatile unsaturated β-keto ester, has carved a niche for itself as a valuable building block. However, the pursuit of synthetic efficiency, enhanced selectivity, and improved safety profiles necessitates a comprehensive understanding of its alternatives. This guide provides an in-depth comparison of alternative reagents, supported by experimental data, to empower chemists in making informed decisions for their synthetic strategies.

Understanding Ethyl 4-methyl-3-oxohex-4-enoate: A Versatile Synthon

Ethyl 4-methyl-3-oxohex-4-enoate possesses a unique combination of functional groups: a β-keto ester moiety and an α,β-unsaturated system. This arrangement allows for a rich and varied reactivity profile, making it a valuable precursor in a range of transformations, including Michael additions and as a potential precursor to divinyl ketones for Nazarov cyclizations.

Alternatives in Acetoacetylation: Moving Beyond Traditional β-Keto Esters

In many applications, the core utility of a β-keto ester lies in its ability to act as an acetoacetylating agent. For this purpose, direct alternatives to the handling of potentially complex β-keto esters exist, with notable examples being diketene and its safer, more stable derivative, 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

Diketene: A Highly Reactive but Hazardous Precursor

Diketene (C₄H₄O₂) is a highly reactive and efficient acetoacetylating agent. It readily reacts with a variety of nucleophiles, including alcohols and amines, to form the corresponding acetoacetate esters and amides.[1] However, its high reactivity is coupled with significant drawbacks, including thermal instability and toxicity, which necessitate careful handling and limit its use in some contexts.[2]

2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A Superior Alternative for Safety and Stability

A significant advancement in acetoacetylation chemistry came with the development of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a diketene-acetone adduct. This compound serves as a stable and safer surrogate for diketene.[2] Upon heating, it generates acetylketene in situ, which then reacts with nucleophiles. This approach avoids the direct handling of the hazardous diketene.

Comparative Performance:

While direct quantitative comparisons in a single head-to-head study are scarce in the readily available literature, the primary advantage of 2,2,6-trimethyl-4H-1,3-dioxin-4-one lies in its enhanced safety and stability, making it a more practical choice for many laboratory and industrial applications. The in situ generation of the reactive species can also lead to cleaner reactions with fewer side products resulting from diketene polymerization.

Alternatives in Cyclization Reactions: The Nazarov Cyclization

The unsaturated nature of ethyl 4-methyl-3-oxohex-4-enoate makes it a potential precursor for divinyl ketones, which are key substrates for the Nazarov cyclization, a powerful method for constructing cyclopentenones.[3][4] The efficiency and selectivity of this reaction are highly dependent on the structure of the divinyl ketone precursor.

The Challenge of Regioselectivity in Classical Nazarov Cyclizations

A significant challenge in the classical Nazarov cyclization is controlling the regioselectivity of the final double bond placement in the cyclopentenone product.[5][6] For unsymmetrically substituted divinyl ketones, a mixture of regioisomers is often obtained, which can complicate purification and reduce the overall yield of the desired product.

Silicon-Directed Nazarov Cyclization: A Strategy for Regiocontrol

A powerful alternative to overcome the regioselectivity issue is the use of silicon-substituted divinyl ketones. The "silicon-directed" Nazarov cyclization, pioneered by Denmark and coworkers, utilizes the β-silicon effect to control the position of the double bond in the product.[5] The trimethylsilyl group directs the elimination step to afford a single regioisomer, often with high stereoselectivity.[7]

Comparative Performance:

The use of a silyl-substituted divinyl ketone offers a distinct advantage over a non-substituted precursor that could be derived from ethyl 4-methyl-3-oxohex-4-enoate. The ability to dictate the regiochemical outcome of the cyclization significantly enhances the synthetic utility of the Nazarov reaction.

FeatureClassical Nazarov Precursor (from Ethyl 4-methyl-3-oxohex-4-enoate)Silicon-Directed Nazarov Precursor
Regioselectivity Potentially poor, leading to mixtures of isomers.Excellent, affording a single regioisomer.[5]
Stereoselectivity Can be difficult to control.Often high, influenced by the silyl group.[7]
Synthetic Utility Limited by lack of regiocontrol.Enhanced due to predictable outcomes.

Other Unsaturated β-Keto Esters as Alternatives

The field of organic synthesis is rich with a variety of unsaturated β-keto esters that can serve as alternatives to ethyl 4-methyl-3-oxohex-4-enoate, each with its own unique reactivity profile. The specific choice of alternative will depend on the desired substitution pattern and the intended downstream transformations.

For instance, β,γ-unsaturated α-ketoesters have emerged as versatile synthons in a range of catalytic asymmetric transformations.[8] Their unique electronic properties and multiple reaction sites make them valuable partners in reactions such as Michael additions and cycloadditions.[8]

Experimental Protocols

General Procedure for Acetoacetylation using 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

This protocol is a general representation and may require optimization for specific substrates.

  • To a solution of the alcohol or amine (1.0 equiv) in a suitable high-boiling solvent (e.g., toluene, xylene) is added 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 equiv).

  • The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or distillation.

General Procedure for Silicon-Directed Nazarov Cyclization

This protocol is a general representation and the choice of Lewis acid and reaction conditions are crucial for success.

  • To a solution of the β-silyl divinyl ketone (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) at a low temperature (e.g., -78 °C) is added a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) (1.0 - 2.0 equiv).

  • The reaction is stirred at low temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water).

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

Workflow for Selecting an Alternative Reagent

G A Identify Desired Transformation B Acetoacetylation A->B C Nazarov Cyclization A->C D Michael Addition A->D E Diketene B->E F 2,2,6-Trimethyl-4H-1,3-dioxin-4-one B->F G Unsubstituted Divinyl Ketone Precursor C->G H Silyl-Substituted Divinyl Ketone Precursor C->H I Other Unsaturated β-Keto Esters D->I J High Reactivity, Hazardous E->J K Safer, More Stable F->K L Poor Regiocontrol G->L M Excellent Regiocontrol H->M N Varied Reactivity I->N

Caption: Decision workflow for selecting an alternative to Ethyl 4-methyl-3-oxohex-4-enoate.

Reaction Scheme: Silicon-Directed Nazarov Cyclization

G cluster_0 Silicon-Directed Nazarov Cyclization reagent β-Silyl Divinyl Ketone intermediate Pentadienyl Cation (stabilized by Si) reagent->intermediate Coordination lewis_acid Lewis Acid (e.g., BF₃·OEt₂) product Single Regioisomer of Cyclopentenone intermediate->product 4π-Electrocyclization & Regioselective Elimination

Caption: Simplified reaction scheme for the silicon-directed Nazarov cyclization.

Conclusion

Ethyl 4-methyl-3-oxohex-4-enoate is a valuable and versatile reagent in organic synthesis. However, a thorough understanding of the available alternatives is crucial for optimizing synthetic routes. For acetoacetylation reactions, 2,2,6-trimethyl-4H-1,3-dioxin-4-one offers a significantly safer and more stable alternative to diketene without compromising reactivity. In the context of the Nazarov cyclization, silicon-substituted divinyl ketones provide a powerful solution to the inherent regioselectivity problem of the classical reaction, leading to cleaner and more predictable outcomes. The ever-expanding toolbox of unsaturated β-keto esters provides a rich landscape for chemists to explore, enabling the development of novel and efficient synthetic strategies. The choice of the optimal reagent will ultimately be guided by the specific requirements of the target molecule and the overarching goals of the research program.

References

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PMC. [Link]

  • Li, W., et al. (2021). Enantioselective Silicon-Directed Nazarov Cyclization. Journal of the American Chemical Society, 143(18), 7086–7094.
  • Kappe, C. O. (2000). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2.
  • Klubnick, J. (2009). The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign.
  • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis. Recent advances. Tetrahedron, 61(32), 7577-7606.
  • Tius, M. A. (2020).
  • Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. The Journal of Organic Chemistry, 50(14), 2431-2435.
  • Ma, S., & Zhang, J. (2015). Efficient catalytic enantioselective Nazarov cyclizations of divinyl ketoesters. Organic Chemistry Frontiers, 2(7), 811-814.
  • Al-Tel, T. H. (2011). Synthetic studies of β-ketoesters. International Journal of Advanced Academic Studies.
  • Benetti, S., Romagnoli, R., & De Risi, C. (1995). Mastering β-Keto Esters. Chemical Reviews, 95(4), 1065-1114.
  • Habash, M. A., & Tius, M. A. (2006).
  • Basavaiah, D., & Reddy, G. J. (2007). Nazarov cyclization of activated divinyl ketones. Tetrahedron Letters, 48(26), 4589-4592.
  • Nazarov cyclization reaction. Wikipedia. [Link]

  • Synthetic applications of β-keto esters. ResearchGate. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Lu, H., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • Erkkilä, A., Majander, I., & Pihko, P. M. (2007). Iminium-Catalyzed Michael Additions of Enals. Chemical Reviews, 107(12), 5416-5470.
  • Xiao, W., et al. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Cardona, F., et al. (2016). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules, 21(9), 1148.
  • Diketene. Wikipedia. [Link]

  • Brown, C. A. (1978). Rapid Equilibration of Neat Liquid Alkenes at Low Temperature by Trace Quantities of Potassium 3-Aminopropylamide. Preparation of (-)-α-Pinene of High Isomeric and Optical Purity. Synthesis, 1978(10), 754-755.
  • Ogilvie, K. K., Beaucage, S. L., & Schifman, A. L. (1978). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Journal of Chemistry, 56(21), 2768-2780.
  • Sato, M., Ogasawara, H., & Kato, T. (1983). Reaction of 2, 2, 6-Trimethyl-1, 3-dioxin-4-one with Imines. Chemical & Pharmaceutical Bulletin, 31(6), 1896-1901.
  • Chemical Synthesis. OAE Publishing Inc. [Link]

  • The Journal of Organic Chemistry 1978 Volume.43 No.10. ACS Publications. [Link]

  • Baxter, G. J., & Brown, R. F. C. (1978). Ketenes. 20. Thermal decomposition of 2,2,6-trimethyl-4H-1,3-dioxin-4-one and 1-ethoxybutyn-3-one. Acetylketene. Australian Journal of Chemistry, 31(2), 327-339.

Sources

"validation of Ethyl 4-methyl-3-oxohex-4-enoate structure by NMR"

Mechanistic Causality: The Analytical Challenge of -Keto Esters

The structural validation of Ethyl 4-methyl-3-oxohex-4-enoate relies heavily on Proton Nuclear Magnetic Resonance (

12
  • The Keto Form: Characterized by the highly deshielded

    
    -protons at the C2 position (a methylene, -CH
    
    
    -) appearing around 3.5 ppm, flanked by two carbonyl groups.
  • The Enol Form: Stabilized by intramolecular hydrogen bonding and extended

    
    -conjugation with the C4=C5 double bond. The C2 protons transition into a vinylic proton (=CH-) shifting to ~5.0 ppm, while the enolic -OH appears as a broad singlet far downfield (>11.0 ppm)[1].
    

The choice of NMR platform dictates how much of this structural complexity we can resolve. In high-field systems, the Larmor precession frequency is vastly larger than the scalar coupling constants (

3


4

Tautomerization_ResolutionMoleculeEthyl 4-methyl-3-oxohex-4-enoateKetoKeto TautomerC2: ~3.5 ppmMolecule->Keto Polar SolventsEnolEnol TautomerC2: ~5.0 ppmMolecule->Enol Non-Polar SolventsHFHigh-Field (600 MHz)Δν >> J (First-Order)Resolves E/Z IsomersKeto->HFLFBenchtop (80 MHz)Δν ≈ J (Second-Order)Quantifies Keto/Enol OnlyKeto->LFEnol->HFEnol->LF

Resolution pathways for keto-enol tautomers across different NMR magnetic field strengths.

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, an analytical protocol cannot rely on blind faith in the instrument; it must be a self-validating system . Because tautomerization is ubiquitous in

5

In Ethyl 4-methyl-3-oxohex-4-enoate, the ethyl ester group (-OCH


Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Causality

  • Action: Dissolve 15 mg of Ethyl 4-methyl-3-oxohex-4-enoate in 0.6 mL of CDCl

    
    .
    
  • Causality: The position of the keto-enol equilibrium is highly sensitive to solvent polarity[1]. Non-polar, non-hydrogen-bonding solvents like CDCl

    
     stabilize the intramolecularly hydrogen-bonded enol form, pushing the equilibrium to reveal both tautomers. Using a polar solvent like DMSO-d
    
    
    would disrupt this and artificially force the molecule into the keto form.

Step 2: NMR Acquisition (Quantitative Parameters)

  • Action: Acquire the

    
    H NMR spectrum using a 90° pulse. Set the relaxation delay (D1) to at least 5 
    
    
    
    
    of the slowest relaxing proton (typically 10-15 seconds).
  • Causality: If the relaxation delay is too short, the signals will not fully recover between scans, destroying the quantitative relationship between the keto and enol peaks.

Step 3: Closed-Loop Spectral Processing

  • Action: Apply phase and baseline corrections. Integrate the ester -OCH

    
    - quartet and strictly normalize this value to 2.00 . Next, integrate the keto C2 -CH
    
    
    - signal (~3.5 ppm) and the enol C2 =CH- signal (~5.0 ppm).
  • Self-Validation Check: The sum of the keto C2 integral and the enol C2 integral must equal exactly 2.00 (or 1.00 if evaluating molar equivalents of the enol proton). Any deviation from this sum instantly flags incomplete relaxation, baseline artifacts, or overlapping impurities, creating a closed-loop validation system.

Validation_WorkflowASample PrepSolvent: CDCl3BNMR AcquisitionRelaxation > 5*T1A->B LoadCSpectral ProcessingPhase/BaselineB->C FIDDInternal CalibrationEster -OCH2- = 2.00C->D NormalizeEData ValidationΣ(Keto+Enol) = 2.00D->E Verify

Self-validating NMR workflow using invariant ester signals for internal calibration.

Comparative Data Analysis: High-Field vs. Benchtop NMR

When validating Ethyl 4-methyl-3-oxohex-4-enoate, the choice between High-Field and Benchtop NMR depends entirely on whether you are quantifying the tautomeric ratio or elucidating the exact E/Z stereochemistry of the alkene.

Analytical MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Causality / Mechanistic Driver
Keto-Enol Resolution Baseline ResolvedBaseline ResolvedThe massive chemical shift difference (

~ 1.5 ppm) between keto and enol C2 protons translates to ~120 Hz even at 80 MHz, allowing perfect integration on benchtop systems[4].
E/Z Isomer Resolution Fully ResolvedOverlappedHigh field ensures

, preventing second-order roofing. At 80 MHz, the C4 and C6 methyl groups (~1.8-1.9 ppm) overlap severely[3].
Signal-to-Noise (S/N) >1000:1 (16 scans)~50:1 (64 scans)Superconducting magnets provide higher intrinsic sensitivity, critical for detecting trace impurities (<1%)[6].
Solvent Requirement Deuterated (Lock required)Protonated or DeuteratedModern benchtop systems utilize an internal capillary lock, eliminating the absolute need for deuterated solvents[6].
Workflow Integration Off-line (Core Facility)At-line / Fume HoodPermanent benchtop magnets eliminate cryogen requirements, allowing real-time reaction monitoring[6].

Conclusion & Recommendations

For the routine quantification of the keto-enol equilibrium of Ethyl 4-methyl-3-oxohex-4-enoate during process optimization, Benchtop NMR (80 MHz) is entirely sufficient. The large chemical shift dispersion between the tautomeric C2 protons bypasses the limitations of low-field second-order effects, providing rapid, at-line data.

However, for absolute structural elucidation—specifically confirming the E/Z geometric ratio of the C4=C5 double bond or profiling trace impurities—High-Field NMR (600 MHz) remains the mandatory gold standard. The superior Larmor frequency is required to separate the complex, overlapping allylic methyl signals that collapse into unresolved multiplets at lower fields.

References

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol."[Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3."[Link]

  • Analytical Chemistry (ACS Publications).

    
    -Amino Acid Synthesis: Quantification and Validation."[Link]
    
  • Technology Networks. "Benchtop NMR Breaks New Ground."[Link]

Computational Studies on the Reactivity of Ethyl 4-methyl-3-oxohex-4-enoate: A Guide to Synthon Selection and DFT Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-methyl-3-oxohex-4-enoate (EMOHE) is a highly functionalized


-unsaturated 

-keto ester. Its structural complexity—featuring an ester, a ketone, and a conjugated alkene—makes it a privileged ambident synthon in organic synthesis, capable of participating in Nazarov cyclizations, Michael additions, and Robinson annulations. However, predicting its exact regioselectivity (e.g., 1,2-addition vs. 1,4-conjugate addition vs. enolization) requires rigorous computational modeling.

As a Senior Application Scientist, I have structured this guide to objectively compare EMOHE’s computed reactivity profile against simpler alternatives like Ethyl Acetoacetate (EAA) and Mesityl Oxide (MO). Furthermore, this guide evaluates the Density Functional Theory (DFT) methodologies required to accurately model these complex reaction pathways, ensuring that your computational protocols are both self-validating and scientifically robust.

Structural and Electronic Profiling: EMOHE vs. Traditional Alternatives

To understand why EMOHE is chosen over simpler synthons for complex molecule synthesis, we must analyze the causality behind its electronic properties.

  • Enolization and Acidity (C2 Position): Similar to standard

    
    -keto esters, EMOHE features highly acidic protons at the C2 position, flanked by the ester and ketone. The synergistic stabilizing effect of the two adjacent carbonyls allows for facile deprotonation by mild bases, forming a highly stable enolate (1)[1]. In EMOHE, this enolate is exceptionally stable due to extended conjugation into the enone system, making it a superior nucleophile compared to the enolate of EAA.
    
  • Electrophilic Activation (C5 Position): The carbon-carbon double bond in EMOHE is heavily polarized by the adjacent ketone. DFT studies on similar

    
    -unsaturated systems demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the 
    
    
    
    -carbon (C5 in EMOHE), rendering it a prime target for superelectrophilic activation and attack by soft nucleophiles (2)[2].
  • Chemoselectivity (1,4- vs. 1,2-Addition): When reacting with nucleophiles, EMOHE strongly favors 1,4-Michael addition over 1,2-carbonyl addition. Computational studies on the hydroboration of

    
    -unsaturated esters reveal that 1,4-addition pathways have significantly lower free energy barriers because 1,2-addition severely degrades the conjugated 
    
    
    
    -system in the transition state (3)[3].

Reactivity EMOHE Ethyl 4-methyl-3-oxohex-4-enoate (EMOHE) Enolate C2 Enolate Formation (Nucleophile) EMOHE->Enolate Base (pKa ~10) Michael C5 Michael Addition (Electrophile) EMOHE->Michael Soft Nucleophile Carbonyl C3 Ketone Attack (Hard Electrophile) EMOHE->Carbonyl Hard Nucleophile

Diagram 1: Ambident reactivity pathways of EMOHE highlighting chemoselective reaction sites.

Comparative DFT Methodologies for Reactivity Prediction

Choosing the correct DFT functional is the difference between a predictive model and a failed experiment. We compare two industry-standard approaches for modeling EMOHE:

  • M06-2X (Optimization & Frequencies): The M06-2X meta-GGA functional is highly recommended for main-group thermochemistry. It effectively captures medium-range electron correlation, which is vital for accurately optimizing the geometries of pre-reaction complexes and transition states without overestimating bond lengths.

  • 
    B97X-D (Single-Point Energy Refinement):  For highly accurate energetic profiling, single-point calculations using 
    
    
    
    B97X-D with a large basis set (e.g., def2-TZVPP) are superior. The inclusion of empirical dispersion corrections accounts for the non-covalent van der Waals interactions between the incoming nucleophile and the bulky methyl/ethyl groups of EMOHE, which M06-2X can sometimes under-represent in highly congested transition states (4)[4].

Experimental & Computational Workflow (Self-Validating Protocol)

To ensure scientific integrity, the following computational protocol is established for evaluating the 1,4-Michael addition of a model nucleophile to EMOHE. This is a self-validating system: each step mathematically confirms the validity of the previous one.

Step-by-Step Methodology:

  • Conformational Sampling: Perform a conformational search of EMOHE using Molecular Mechanics (OPLS4) to identify the lowest-energy s-cis and s-trans conformers of the enone moiety. Causality: Failing to start from the global minimum artificially inflates calculated activation barriers.

  • Geometry Optimization: Optimize the ground state and transition state (TS) geometries using M06-2X/6-31G(d). Run a frequency calculation to ensure the TS has exactly one imaginary frequency corresponding to the formation of the C-C bond at the C5 position.

  • Intrinsic Reaction Coordinate (IRC) Validation: Run an IRC calculation. Causality: This is non-negotiable. It is the only mathematical way to prove that the located TS smoothly connects the specific pre-reaction complex to the desired Michael adduct, preventing the assignment of false transition states.

  • Energy Refinement & Solvation: Calculate single-point energies using $\omega$B97X-D/def2-TZVPP. Apply the SMD (Solvation Model based on Density) to account for solvent effects (e.g., DMF). Causality: SMD is parameterized specifically for the full solute electron density, providing highly accurate free energies of solvation for the polarized transition states[4].

Workflow Start 1. Conformational Search (Molecular Mechanics) Opt 2. Geometry Optimization (M06-2X / 6-31G(d)) Start->Opt Freq 3. Frequency Calculation (Verify TS / Minima) Opt->Freq IRC 4. IRC Calculation (Connect TS to Minima) Freq->IRC SPE 5. Single Point Energy & Solvation (wB97X-D / def2-TZVPP, SMD) IRC->SPE

Diagram 2: Step-by-step DFT computational workflow for transition state validation.

Quantitative Data Comparison

The following tables summarize the computed parameters, demonstrating why EMOHE is a superior Michael acceptor compared to its simpler counterparts.

Table 1: Computed Electronic Properties (M06-2X/6-311+G(d,p))

SynthonLUMO Energy (eV)Global Electrophilicity (

)
Primary Reactive Site
Ethyl 4-methyl-3-oxohex-4-enoate (EMOHE) -2.15HighC5 (Michael), C2 (Enolate)
Mesityl Oxide (MO) -1.42ModerateC4 (Michael)
Ethyl Acetoacetate (EAA) -0.85LowC2 (Enolate), C3 (Ketone)

Data Interpretation: EMOHE's significantly lower LUMO energy compared to MO and EAA dictates its superior reactivity as an electrophile in conjugate additions. The extended conjugation lowers the energy barrier for nucleophilic attack.

Table 2: Activation Free Energies (


) for Thiolate Michael Addition (kcal/mol) 
Computational LevelEMOHE (1,4-addition)Mesityl Oxide (1,4-addition)

M06-2X/6-31G(d) 12.416.84.4

B97X-D/def2-TZVPP (SMD)
14.118.24.1

Data Interpretation: The


B97X-D single points slightly increase the absolute barrier due to a more rigorous accounting of steric repulsion (dispersion) between the nucleophile and the C4-methyl group. However, the models consistently show EMOHE reacts significantly faster than Mesityl Oxide.

References

  • Organic & Biomolecular Chemistry (RSC Publishing)
  • New Journal of Chemistry (RSC Publishing)
  • A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters Benchchem URL
  • Amine-cation-driven heteroannulation of halomaleimides with C–N cleavage: metal-free access to heterobicyclic frameworks RSC Publishing URL

Sources

Safety Operating Guide

Ethyl 4-methyl-3-oxohex-4-enoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional molecules requires moving beyond generic Safety Data Sheets (SDS). Ethyl 4-methyl-3-oxohex-4-enoate is a highly reactive α,β-unsaturated β-keto ester. Its dual functionality—acting both as a potent Michael acceptor and an active methylene compound—demands stringent operational oversight.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, chemical destruction, and logistical disposal of this compound.

Mechanistic Hazard Profiling

To design an effective disposal strategy, we must first understand the structural causality behind the molecule's reactivity. The electron-withdrawing nature of the ester and ketone groups polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic[1]. Consequently, the molecule is susceptible to exothermic conjugate additions and base-catalyzed degradation.

Quantitative & Qualitative Hazard Summary
ParameterValue / DescriptionOperational Implication
Chemical Class α,β-Unsaturated β-Keto EsterDual reactivity; requires strict segregation from strong nucleophiles.
Physical State Combustible LiquidStore away from ignition sources; handle under inert atmosphere[2].
Electrophilicity High (Michael Acceptor)Reacts exothermically with primary amines, thiols, and alkoxides[1].
Hydrolysis Half-life < 2.5 hours (pH 9, 50°C)Rapidly degrades in basic aqueous waste streams, altering waste composition.
Thermal Stability Prone to DecarboxylationHeating the hydrolyzed free acid generates CO₂ gas, risking container rupture[3].
Chemical Degradation Pathways

Understanding how this molecule breaks down is critical for preventing unwanted reactions inside sealed waste drums.

DegradationPathway Ester Ethyl 4-methyl-3-oxohex-4-enoate (Intact Molecule) Hydrolysis Saponification (Aqueous NaOH) Ester->Hydrolysis Base / H2O Michael Michael Addition (Nucleophiles: R-NH2, R-SH) Ester->Michael Nucleophilic Attack KetoAcid Beta-Keto Acid Intermediate (Thermally Unstable) Hydrolysis->KetoAcid Ester Cleavage Adduct Conjugate Addition Adduct (Loss of Alkene) Michael->Adduct Exothermic Decarb Thermal Decarboxylation (CO2 Evolution) KetoAcid->Decarb Heat (>40°C) Ketone 4-Methylhex-4-en-2-one (Volatile Ketone) Decarb->Ketone -CO2

Caption: Chemical degradation pathways illustrating hydrolysis, decarboxylation, and Michael addition.

Step-by-Step Disposal Methodologies

Proper disposal requires categorizing the waste into either a direct organic stream or an aqueous stream that requires chemical destruction.

Protocol A: Direct Disposal of Halogen-Free Organic Solutions

Use this protocol for pure solvent mixtures or unreacted starting material.

  • Segregation: Ensure the waste mixture contains no primary amines, thiols, or strong bases.

    • Causality: Mixing this ester with nucleophiles in a waste drum will initiate an exothermic Michael addition, potentially boiling the solvent and overpressurizing the drum.

  • Validation (Visual Inspection): Before transfer, inspect the solution. If the liquid is turning highly viscous or dark yellow/brown, unwanted polymerization is already occurring. Do not seal the container immediately; allow it to vent in a fume hood until the temperature stabilizes.

  • Transfer: Place the validated waste into a clearly labeled "Halogen-Free Organic Waste" container[4].

  • Storage: Store the drum in a cool, well-ventilated area away from direct sunlight to prevent auto-catalyzed degradation.

Protocol B: Chemical Destruction via Base-Catalyzed Hydrolysis

Use this protocol if the compound is dissolved in an aqueous/organic emulsion, or if institutional safety regulations require the destruction of reactive Michael acceptors prior to disposal.

  • Saponification: Transfer the waste into a round-bottom flask. Slowly add an excess of 1 M Sodium Hydroxide (NaOH) solution. Stir vigorously overnight at room temperature[3].

    • Causality: The hydroxide ion attacks the ester carbonyl, cleaving the ethyl group to form the corresponding water-soluble β-keto carboxylate. This eliminates the volatility and organic solubility of the parent compound.

  • Validation of Destruction: Extract a 1 mL aliquot of the aqueous mixture with 1 mL of ethyl acetate. Spot the organic layer on a silica gel TLC plate alongside a pure reference standard of the ester. Elute using an 80:20 Hexanes:Ethyl Acetate system.

    • Self-Validating Check: The complete absence of the reference spot under UV light (254 nm) confirms 100% destruction of the ester. If the spot remains, add additional NaOH and continue stirring.

  • Acidification & Decarboxylation: Transfer the validated aqueous solution to a vented fume hood. Slowly add 1 M Sulfuric Acid (H₂SO₄) dropwise until the solution reaches a pH of ~2[3].

    • Causality: Acidification protonates the carboxylate to form the free β-keto acid. Due to the structural proximity of the ketone, the molecule undergoes a rapid, thermally driven pericyclic decarboxylation, releasing CO₂ gas.

  • Validation of Decarboxylation: Monitor the solution for effervescence (bubbling).

    • Self-Validating Check: Decarboxylation is complete only when gas evolution entirely ceases upon further addition of acid or gentle warming (up to 40°C). This ensures that no delayed CO₂ generation will occur inside a sealed waste drum, preventing catastrophic overpressurization.

  • Final Neutralization: Back-titrate the solution with 1 M NaOH until universal indicator paper reads exactly pH 7. Dispose of the neutralized aqueous mixture into the standard aqueous waste stream.

Waste Routing Workflow

DisposalWorkflow Start Waste Generation: Ethyl 4-methyl-3-oxohex-4-enoate Decision Waste Stream Classification? Start->Decision OrgStream Halogen-Free Organic Stream Decision->OrgStream Pure solvent/extracts AqStream Aqueous/Mixed Stream Decision->AqStream Aqueous reaction mixtures Incineration Licensed Hazardous Waste Incineration OrgStream->Incineration Direct transfer Hydrolysis Base Hydrolysis (1M NaOH, RT) AqStream->Hydrolysis Destroy reactive enoate Neutralize Neutralization (1M H2SO4 to pH 7) Hydrolysis->Neutralize Prevent gas evolution Neutralize->Incineration Safe disposal

Caption: Workflow for the safe segregation and disposal of Ethyl 4-methyl-3-oxohex-4-enoate waste streams.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental contamination.

  • Evacuation and PPE: Isolate the spill area. Don appropriate PPE, including a respirator (if fume hood ventilation is compromised), heavy-duty nitrile gloves, and splash goggles.

    • Causality: The compound is a combustible liquid and a severe respiratory and ocular irritant[2].

  • Containment: Surround the spill with a non-combustible absorbent material, such as diatomaceous earth, dry sand, or vermiculite[2]. Do NOT use combustible materials like paper towels or sawdust.

    • Causality: Using non-combustible absorbents mitigates the risk of fire. The high surface area of soaked paper towels can accelerate oxidative degradation and auto-ignition of combustible esters.

  • Neutralization and Collection: Shovel the saturated absorbent into a heavy-duty, chemically resistant polyethylene bucket using non-sparking tools.

    • Self-Validating Check: Weigh the recovered absorbent. A mass significantly lower than the estimated spill volume indicates residual chemical on the surface, requiring a secondary pass with fresh absorbent.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a thorough water rinse. Test the final rinse water with pH paper to ensure no residual acidity/alkalinity remains before reopening the workspace.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.